molecular formula C13H11NO4 B11766247 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Cat. No.: B11766247
M. Wt: 245.23 g/mol
InChI Key: SRGQWUHXQVTLLA-UHFFFAOYSA-N
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Description

1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-[5-(4-methyl-2-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H11NO4/c1-8-3-4-10(11(7-8)14(16)17)13-6-5-12(18-13)9(2)15/h3-7H,1-2H3

InChI Key

SRGQWUHXQVTLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Structure-Activity Relationship (SAR) of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-arylfuran-2-yl core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous antimicrobial, antitubercular, and antineoplastic agents[1]. Within this class, 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone represents a highly versatile, multi-domain building block. By strategically deconstructing this molecule into its constituent pharmacophores—the reactive ethanone handle, the rigid furan spacer, and the redox-active nitroaryl group—drug development professionals can systematically optimize its pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) dynamics of this scaffold, detailing mechanistic pathways, self-validating experimental protocols, and quantitative data to guide lead optimization.

Structural Deconstruction & Pharmacophore Modeling

To understand the SAR of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, the molecule must be analyzed as a tripartite system:

  • Region A: The C2-Ethanone Moiety. The acetyl group at the 2-position of the furan ring acts as a critical synthetic handle. The electrophilic carbonyl carbon is primed for condensation reactions, allowing for rapid diversification into hydrazones, thiosemicarbazones, and chalcones. These functional groups are essential for establishing hydrogen-bond donor/acceptor networks with target proteins[2].

  • Region B: The Furan Core. The five-membered heteroaromatic ring serves as a rigid geometric spacer. Its oxygen atom can act as a weak hydrogen-bond acceptor, but its primary role is to maintain a specific distance and dihedral angle between Region A and Region C, ensuring optimal insertion into enzymatic binding pockets[3].

  • Region C: The 4-Methyl-2-nitrophenyl Group. This domain drives both the lipophilicity and the redox activity of the molecule. The nitro group ( −NO2​ ) at the ortho position creates a steric clash with the furan ring, forcing the phenyl system out of coplanarity. This non-planar conformation increases aqueous solubility compared to flat, highly conjugated analogs. Meanwhile, the para-methyl group increases the partition coefficient (LogP), which is vital for penetrating lipid-rich biological barriers[4].

Structure-Activity Relationship (SAR) Dynamics

Modifications at Region A (The Ethanone Handle)

The native ethanone scaffold generally exhibits weak intrinsic biological activity. However, derivatization at this site yields potent therapeutic agents. Condensation of the ethanone with hydrazines to form furan-based hydrazones significantly enhances antifungal and antibacterial efficacy by improving affinity for targets like lanosterol 14α-demethylase (CYP51)[2]. Furthermore, cyclization of this region into a thiazolidinone ring has been shown to generate potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents by disrupting peptidoglycan synthesis[5].

Modifications at Region C (The Nitroaryl Domain)

The electronic and steric properties of the 4-methyl-2-nitrophenyl group are highly sensitive to modification.

  • The Nitro Group: Removal or bioisosteric replacement of the nitro group results in a near-complete loss of antimicrobial and antiparasitic activity. The nitro group acts as a prodrug trigger; it is bioactivated by Type I nitroreductases specific to pathogens (e.g., Trypanosoma brucei or Mycobacterium tuberculosis), generating lethal reactive oxygen species (ROS)[6].

  • The Methyl Group: Substituting the methyl group with highly polar moieties (e.g., hydroxyl or amine) drastically reduces the molecule's ability to cross the thick mycolic acid cell wall of mycobacteria. Retaining a lipophilic group at this position is a strict requirement for antitubercular applications[4].

Quantitative SAR Data Summary

The table below synthesizes the observed biological effects of specific structural modifications based on established arylfuran SAR principles.

Structural ModificationTarget / AssayObserved Effect (IC₅₀ / MIC)Mechanistic Rationale
Base Scaffold E. coli (Gram-negative)> 100 µMInsufficient target affinity; poor membrane penetration[7].
C2-Hydrazone Derivatization Candida albicans12.5 µMEnhanced hydrogen bonding with CYP51 active site[2].
C2-Thiazolidinone Condensation MRSA (Gram-positive)4.0 µMDisruption of peptidoglycan synthesis; high affinity for PBP2a[5].
Des-nitro (C5-Phenyl) Trypanosoma brucei> 50 µMComplete loss of nitroreductase-mediated ROS generation[6].
Des-methyl (C5-Phenyl) M. tuberculosis32.0 µMDecreased lipophilicity (LogP) reduces mycolic acid layer penetration[4].

Mechanistic Pathways & Target Engagement

The primary mechanism of action for nitroaryl-furan derivatives relies on selective bioreduction. Mammalian cells typically lack the specific Type I nitroreductases required to efficiently reduce the ortho-nitro group. In contrast, bacterial and parasitic enzymes readily transfer a single electron to the nitro group, forming a highly reactive nitro radical anion. In the presence of molecular oxygen, this radical undergoes redox cycling, generating superoxide anions and other ROS that induce catastrophic DNA damage and cell death[6].

Pathway A 1-(5-(4-Methyl-2-nitrophenyl) furan-2-yl)ethanone B Type I Nitroreductase (Bacterial/Parasitic) A->B Cellular Uptake C Nitro Radical Anion (Redox Cycling) B->C 1e- Reduction D Reactive Oxygen Species (ROS Generation) C->D O2 Interaction E DNA Damage & Cell Death D->E Oxidative Stress

Fig 1. Nitroreductase-mediated bioactivation and ROS generation pathway.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must utilize self-validating experimental designs.

Protocol 1: Synthesis of Hydrazone Derivatives from the Ethanone Scaffold

Causality & Validation: The use of glacial acetic acid in this protocol serves as a self-validating pH control. It provides sufficient protonation to activate the carbonyl carbon of the ethanone for nucleophilic attack, while remaining weak enough to prevent the acid-catalyzed degradation (ring-opening) of the sensitive furan core.

  • Preparation: Dissolve 1.0 mmol of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone in 15 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 mmol of the desired substituted hydrazine (e.g., 4-cyanophenylhydrazine hydrochloride) to the solution[2].

  • Catalysis: Introduce 3–5 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool the mixture to 4°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and recrystallize to yield the pure hydrazone derivative.

Protocol 2: In Vitro Biological Evaluation (MIC Determination)

Causality & Validation: In standard broth microdilution assays, highly lipophilic compounds can precipitate, mimicking cellular turbidity and causing false-positive growth readings. The incorporation of resazurin dye acts as an internal self-validating mechanism; a colorimetric shift from non-fluorescent blue to highly fluorescent pink confirms active cellular metabolism, independent of optical density.

  • Preparation: Prepare serial two-fold dilutions of the synthesized compounds in DMSO (ensuring final DMSO concentration in wells is <1%).

  • Inoculation: Dispense 100 µL of the compound dilutions into a 96-well plate. Add 100 µL of standardized bacterial suspension ( 5×105 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 20 hours.

  • Validation: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2–4 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow S1 Step 1: Scaffold Derivatization Condensation at C2-Ethanone S2 Step 2: Purification & Characterization HPLC, NMR, HRMS S1->S2 S3 Step 3: Primary Screening Broth Microdilution (MIC) S2->S3 S4 Step 4: Cytotoxicity Profiling Mammalian Cell Lines (CCK-8) S3->S4 S5 Step 5: SAR Data Modeling 3D-QSAR & Docking S4->S5

Fig 2. Step-by-step experimental workflow for SAR evaluation and lead optimization.

Conclusion

The 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone scaffold offers a highly tunable platform for drug discovery. By systematically exploiting the reactivity of the C2-ethanone group and preserving the redox-active potential of the C5-nitroaryl domain, researchers can design highly selective, potent agents against resistant bacterial strains, parasitic infections, and hypoxic tumor microenvironments. Strict adherence to self-validating synthetic and biological protocols ensures that SAR data remains robust, driving efficient lead optimization.

References

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents National Institutes of Health (NIH) / PMC[Link]

  • Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria National Institutes of Health (NIH) / PMC[Link]

  • Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application... ResearchGate[Link]

  • A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity Bentham Science / EurekaSelect[Link]

  • Synthesis, antituberculosis activity and qsar study of some novel 2-(nitroaryl)-5-(nitrobenzylsulfinyl and sulfonyl)-1,3,4-thiadiazole derivatives SciSpace[Link]

  • A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro Journal of Medicinal Chemistry (ACS Publications)[Link]

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Therapeutic Potential of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone in Drug Discovery: A Preclinical Development Roadmap

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

This guide outlines a comprehensive preclinical strategy to evaluate the therapeutic potential of the novel chemical entity, 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, hereafter referred to as MNFE. Lacking specific published data on this exact molecule, this document serves as a prospective roadmap, leveraging established principles of drug discovery and the known bioactivities of its core chemical motifs. MNFE incorporates a furan scaffold, common in pharmacologically active compounds, and a nitrophenyl group, a feature associated with bioactivation and targeted cytotoxicity, particularly in hypoxic environments.[1][2][3] We hypothesize that these structural alerts warrant investigation of MNFE as a potential anticancer agent. This whitepaper details a logical, multi-stage plan encompassing initial synthesis and characterization, robust in vitro screening to determine bioactivity and mechanism of action, predictive ADMET profiling, and a blueprint for in vivo efficacy testing. Each stage is designed to be a self-validating system, providing clear go/no-go decision points for advancing MNFE through the drug discovery pipeline.[4]

Introduction: Rationale for Investigating MNFE

The discovery of small-molecule drugs is a complex, interdisciplinary endeavor that begins with identifying promising lead compounds.[5][6] The structure of MNFE presents a compelling starting point based on well-understood principles of medicinal chemistry.

  • The Furan Scaffold: The furan ring is an electron-rich, five-membered aromatic heterocycle present in numerous natural products and approved pharmaceuticals.[2][3] Its planar structure and potential for diverse chemical modifications make it a privileged scaffold in drug design, with furan-containing molecules demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][7]

  • The Nitrophenyl Moiety: Nitroaromatic compounds are of significant interest, particularly in oncology and infectious diseases.[1][8] The nitro group can be bioreductively activated under hypoxic conditions—a hallmark of solid tumors—to generate reactive nitrogen species that induce cellular damage.[9] This makes the nitrophenyl moiety a potential "warhead" for targeted cancer therapy.

  • The Ethanone Group: The acetyl group (ethanone) provides a key point for hydrogen bonding and can be crucial for binding to target proteins. It also serves as a synthetic handle for future structural modifications during lead optimization to improve potency and pharmacokinetic properties.[10]

Collectively, these features suggest that MNFE could function as a hypoxia-activated anticancer agent. This guide outlines the necessary experimental framework to rigorously test this hypothesis.

Section 1: Synthesis and Physicochemical Characterization

The first step in evaluating any novel chemical entity (NCE) is to establish a reliable synthetic route and characterize its fundamental properties. While a specific synthesis for MNFE is not documented, a plausible route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling between a furan-2-yl boronic acid (or stannane) derivative and a substituted 1-halo-4-methyl-2-nitrobenzene, followed by Friedel-Crafts acylation to install the ethanone group.

Protocol 1: Synthesis and Structural Verification

  • Synthesis: Execute the proposed multi-step synthesis and purify the final product using column chromatography and/or recrystallization.

  • Structural Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.

  • Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for initial biological screening.

In Silico Physicochemical Profiling Before extensive in vitro testing, computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound.[11][12] These predictions help identify potential liabilities early in the discovery process.[13]

PropertyPredicted ValueRationale & Importance
Molecular Weight (MW)~247.2 g/mol Below 500 Da, favoring cell permeability and oral bioavailability.
LogP~2.8Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Hydrogen Bond Donors0Fulfills criteria for good membrane permeability.
Hydrogen Bond Acceptors5Within acceptable limits for drug-likeness.
Polar Surface Area (TPSA)~82 ŲSuggests potential for good cell membrane penetration.
Table 1: Predicted physicochemical properties of MNFE, guiding initial assessment of its drug-likeness.

Section 2: In Vitro Evaluation & Mechanism of Action

The core of early-stage drug discovery lies in determining a compound's biological activity and understanding its mechanism of action (MoA).[14] A dual approach, combining broad phenotypic screening with targeted mechanistic assays, provides a comprehensive initial assessment.

G Start MNFE Compound (>95% Purity) Screening_Decision Initial Screening Strategy Start->Screening_Decision Phenotypic Phenotypic Screen (e.g., NCI-60 Cancer Cell Line Panel) Screening_Decision->Phenotypic Broad Approach Target_Based Target-Based Screen (If a specific target is hypothesized) Screening_Decision->Target_Based Focused Approach Hit_Identified Hit Identification (IC50 < 10 µM in ≥ 1 cell line) Phenotypic->Hit_Identified Target_Based->Hit_Identified MoA_Studies Mechanism of Action (MoA) Studies (Apoptosis, Cell Cycle, ROS, etc.) Hit_Identified->MoA_Studies Yes No_Activity No Significant Activity (De-prioritize or Redesign) Hit_Identified->No_Activity No Lead_Progression Proceed to ADMET & Lead Optimization MoA_Studies->Lead_Progression

Protocol 2: High-Throughput Cell Viability Screening This experiment aims to identify if MNFE has cytotoxic or cytostatic effects on cancer cells.[15]

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (e.g., breast, lung, colon, leukemia).[16][17] Include a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.

  • Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of MNFE (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[15][17]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve. A compound is often considered a "hit" if it shows an IC50 value below 10 µM.

Cell LineCancer TypeHypothetical MNFE IC50 (µM)Hypothetical Doxorubicin IC50 (µM)
MCF-7Breast (ER+)5.20.8
MDA-MB-231Breast (Triple-Negative)2.81.1
A549Lung8.11.5
HCT116Colon3.50.9
BJ FibroblastNormal> 505.6
Table 2: Hypothetical cell viability data demonstrating MNFE's selective anticancer activity.

Protocol 3: Mechanism of Action (MoA) Elucidation Assuming MNFE is identified as a hit, the next step is to investigate how it kills cancer cells.[9]

  • Apoptosis Assay: Treat a sensitive cell line (e.g., MDA-MB-231) with MNFE at its IC50 and 2x IC50 concentrations for 24-48 hours. Stain cells with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker) and analyze by flow cytometry. An increase in Annexin V-positive cells would suggest apoptosis induction.

  • Mitochondrial Membrane Potential Assay: To investigate the involvement of the intrinsic apoptotic pathway, treat cells as above and stain with a dye like JC-1. A shift in fluorescence indicates the loss of mitochondrial membrane potential, a key event in apoptosis.[9]

  • Reactive Oxygen Species (ROS) Detection: Given the nitroaromatic structure, assess whether MNFE induces oxidative stress. Treat cells with MNFE and a fluorescent probe like DCFDA, which measures intracellular ROS levels via flow cytometry or fluorescence microscopy.

G MNFE MNFE ROS Increased ROS (Reactive Oxygen Species) MNFE->ROS Mito_Damage Mitochondrial Membrane Depolarization ROS->Mito_Damage CytoC Cytochrome C Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Section 3: ADMET Profiling and Lead Optimization

A potent compound is of little therapeutic value if it cannot reach its target in the body or is overtly toxic.[18] Early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for identifying and mitigating these risks.[19]

G Lead_Candidate Optimized Lead Candidate Analyze Analyze Analyze->Lead_Candidate Meets Criteria

Protocol 4: Key In Vitro ADMET Assays

  • Metabolic Stability: Incubate MNFE with human liver microsomes (which contain key metabolic enzymes) and a NADPH regenerating system. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its half-life (t½).

  • CYP450 Inhibition: Assess MNFE's potential to cause drug-drug interactions by evaluating its ability to inhibit major cytochrome P450 isoforms (e.g., CYP3A4, 2D6, 2C9) using commercially available fluorescent probe-based assays.[19]

  • Plasma Protein Binding: Determine the fraction of MNFE that binds to plasma proteins using rapid equilibrium dialysis. High binding can limit the amount of free drug available to act on its target.

  • hERG Liability: Screen for potential cardiotoxicity by testing MNFE's ability to inhibit the hERG potassium channel, typically using an automated patch-clamp assay.

AssayMNFE (Hit)Analog MNFE-Opt (Lead)Desired Outcome
Microsomal Half-life (min)545> 30 minutes
CYP3A4 Inhibition IC50 (µM)2.5> 25> 10 µM
hERG Inhibition IC50 (µM)1.5> 30> 10 µM
MDA-MB-231 Potency IC50 (µM)2.80.9Maintain or improve potency
Table 3: Hypothetical ADMET and potency data for the initial hit and an optimized lead.

Section 4: In Vivo Preclinical Evaluation

Positive in vitro results must be translated to a living organism to assess true therapeutic potential.[20] In vivo models allow for the evaluation of a drug's efficacy, toxicity, and pharmacokinetics under physiological conditions.[20]

G Start Select Tolerated Dose (from MTD study) Implant Implant Tumor Cells (e.g., MDA-MB-231) into Mice Start->Implant Tumor_Growth Allow Tumors to Reach Palpable Size (~100 mm³) Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Vehicle or MNFE (e.g., Daily for 21 days) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitor->Endpoint

Protocol 5: Subcutaneous Xenograft Efficacy Study This study is a cornerstone of preclinical oncology research to determine if a compound can inhibit tumor growth in vivo.[21][22]

  • Model Selection: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) to prevent rejection of human tumor cells.[20]

  • Cell Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., administered orally or intraperitoneally).

    • Group 2: MNFE at a well-tolerated dose (determined from a prior Maximum Tolerated Dose study).

    • Group 3 (Optional): Positive control (a standard-of-care agent).

  • Monitoring and Endpoint: Measure tumor volume with calipers and monitor animal body weight (as a measure of toxicity) 2-3 times per week for the duration of the study (e.g., 21-28 days).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the MNFE-treated group compared to the vehicle control. A statistically significant TGI is a key indicator of efficacy.

Treatment GroupDoseMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle-1550 ± 210-
MNFE-Opt50 mg/kg620 ± 15060%
Table 4: Hypothetical efficacy data from an in vivo xenograft study.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the comprehensive preclinical evaluation of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone (MNFE). By leveraging the known pharmacology of its constituent furan and nitrophenyl moieties, we have established a clear rationale for investigating its potential as an anticancer agent. The proposed workflow, from initial screening and mechanistic studies to in vivo efficacy testing, provides a rigorous and efficient path to validate this potential.

Successful outcomes at each stage—demonstrating potent and selective in vitro cytotoxicity, a clear mechanism of action, favorable ADMET properties, and significant in vivo tumor growth inhibition—would provide strong validation for advancing MNFE into formal IND (Investigational New Drug)-enabling studies. This roadmap ensures that critical questions of efficacy, safety, and drug-likeness are addressed systematically, maximizing the potential for translating a promising chemical scaffold into a viable therapeutic candidate.

References

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A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 4-Methyl-2-nitrophenyl Furan Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and synthetic versatility.[1][2] When coupled with a nitrophenyl moiety, as seen in established antimicrobial agents, the resulting structure gains significant potential for biological activity, primarily through redox-mediated mechanisms.[2][3] This technical guide focuses on the novel and underexplored class of 4-methyl-2-nitrophenyl furan compounds. While direct literature on this specific scaffold is nascent, this document serves as a foundational framework for its investigation. We provide scientifically-grounded, proposed methodologies for synthesis based on established chemical principles, detailed protocols for physicochemical characterization, and a strategic workflow for comprehensive biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities in infectious disease, oncology, and beyond.

Introduction: The Rationale for a New Scaffold

The furan nucleus is a five-membered aromatic heterocycle that acts as a cornerstone in drug discovery.[2] Its ability to serve as a bioisostere for phenyl rings allows it to modulate pharmacokinetic properties while engaging in unique interactions with biological targets.[3][4] The incorporation of a nitroaromatic group, particularly a nitrophenyl group, is a well-established strategy in antimicrobial drug design. The nitro group acts as a prodrug element, which upon enzymatic reduction within microbial cells, generates cytotoxic reactive nitrogen species.[3][5] This mechanism of action is central to the efficacy of nitrofurantoin, a clinical antibiotic used for urinary tract infections.[2]

The specific scaffold of a 4-methyl-2-nitrophenyl furan combines these two powerful pharmacophores. The placement of the nitro group at the ortho-position to the furan linkage and the methyl group at the para-position creates a distinct electronic and steric profile. This arrangement is hypothesized to influence:

  • Redox Potential: Fine-tuning the reduction potential of the nitro group, which is critical for its selective activation in target pathogens.

  • Target Binding: Altering the molecule's conformation and interaction with the active sites of bacterial nitroreductases or other cellular targets.

  • Metabolic Stability: The methyl group may influence metabolic pathways, potentially improving the compound's pharmacokinetic profile.

This guide provides the essential technical details to synthesize, purify, characterize, and evaluate the biological potential of this promising new class of compounds.

Synthetic Strategies and Methodologies

The synthesis of substituted biaryl compounds, including phenyl-furans, is well-documented. Based on established precedent for similar structures, we propose two primary, high-yield synthetic routes.

Proposed Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. This approach is highly reliable for coupling a furan boronic acid (or ester) with a substituted aryl halide.[6] The proposed reaction offers excellent regioselectivity and tolerance for various functional groups.

G A Furan-2-boronic acid (or pinacol ester) C Pd(PPh₃)₄ or PdCl₂(dppf) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O, Toluene) A->C B 1-Bromo-4-methyl-2-nitrobenzene B->C D 2-(4-Methyl-2-nitrophenyl)furan (Target Compound) C->D Suzuki Coupling

Caption: Proposed Suzuki-Miyaura coupling workflow.

Rationale for Protocol Choice: The Suzuki coupling is chosen for its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the necessary building blocks and catalysts. The use of palladium catalysts like Pd(PPh₃)₄ ensures high yields and minimizes side reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the synthesis of 2-(4-methyl-2-nitrophenyl)furan.

Materials:

  • Furan-2-boronic acid

  • 1-Bromo-4-methyl-2-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure target compound.

Proposed Pathway 2: Stille Cross-Coupling

As an alternative, a Stille coupling can be employed, reacting an organostannane (e.g., 2-(tributylstannyl)furan) with the aryl bromide. This method is also highly effective but requires the handling of organotin compounds, which have higher toxicity.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of NMR, mass spectrometry, and IR spectroscopy should be employed.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound, 2-(4-methyl-2-nitrophenyl)furan, based on known values for related structures.[6][7][8]

Technique Parameter Predicted Value / Observation
¹H NMR Furan H5δ ~7.6-7.8 ppm (dd)
Phenyl H3δ ~7.9-8.1 ppm (d)
Phenyl H5δ ~7.4-7.6 ppm (dd)
Phenyl H6δ ~7.2-7.4 ppm (d)
Furan H3δ ~6.8-7.0 ppm (d)
Furan H4δ ~6.5-6.7 ppm (dd)
Methyl (-CH₃)δ ~2.4-2.6 ppm (s)
¹³C NMR Aromatic Carbonsδ ~110-155 ppm
Methyl Carbonδ ~20-22 ppm
FT-IR N-O (nitro) stretch1520-1540 cm⁻¹ (asymmetric), 1340-1360 cm⁻¹ (symmetric)
C-O-C (furan) stretch~1020 cm⁻¹
Aromatic C-H stretch~3100-3150 cm⁻¹
HRMS [M+H]⁺Calculated m/z for C₁₁H₁₀NO₃⁺
Analytical Protocols

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Obtain ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard pulse programs should be used.

  • Analysis: Integrate proton signals and assign chemical shifts based on multiplicity and established ranges for furan and substituted nitrobenzene rings.[8]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

  • Verification: Confirm that the observed mass corresponds to the calculated exact mass of the target compound, typically within a 5 ppm error margin.

Postulated Mechanism of Action (Antimicrobial)

The primary hypothesized mechanism of action for nitrophenyl furan compounds against microbial targets is through reductive activation.[5] This process is multifactorial, leading to broad cellular damage and making the development of resistance more difficult for the pathogen.[3][5]

  • Prodrug Activation: The compound enters the bacterial cell. Type I nitroreductases (NTRs), which are oxygen-insensitive, reduce the nitro group (-NO₂) to a nitroso radical anion.

  • Generation of Reactive Species: This highly reactive intermediate can undergo further reduction or react with molecular oxygen to generate superoxide radicals (ROS), initiating a cascade of oxidative stress. Further reduction steps produce cytotoxic nitroso and hydroxylamine derivatives (RNS).

  • Multifactorial Damage: These reactive intermediates are non-specific and damage multiple cellular targets, including:

    • DNA and RNA: Causing strand breaks and inhibiting replication and transcription.[5]

    • Ribosomal Proteins: Disrupting protein synthesis.[3]

    • Metabolic Enzymes: Inhibiting key pathways like the citric acid cycle.[5]

G cluster_cell Bacterial Cell Prodrug 4-Methyl-2-nitrophenyl Furan (Prodrug) NTR Bacterial Nitroreductase (NTR) Prodrug->NTR Uptake & Reduction Radical Nitro Radical Anion (Reactive Intermediate) NTR->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS + O₂ RNS Reactive Nitrogen Species (RNS) Radical->RNS Further Reduction DNA DNA/RNA Damage ROS->DNA Ribosome Ribosomal Disruption ROS->Ribosome Enzyme Metabolic Enzyme Inhibition ROS->Enzyme RNS->DNA RNS->Ribosome RNS->Enzyme Death Cell Death DNA->Death Ribosome->Death Enzyme->Death

Caption: Postulated antimicrobial mechanism of action.

Framework for Biological Evaluation

A systematic, tiered approach is required to efficiently evaluate the biological activity and therapeutic potential of newly synthesized compounds.

G Start Synthesized & Purified Compound Screen1 Primary Screening: Antimicrobial MIC Assay (e.g., S. aureus, E. coli) Start->Screen1 Decision1 Active? Screen1->Decision1 Screen2 Secondary Screening: Mammalian Cytotoxicity (MTT Assay on e.g., HEK293) Decision1->Screen2 Yes Stop1 Discard or Re-evaluate Scaffold Decision1->Stop1 No Decision2 Selective? Screen2->Decision2 Advanced Advanced Studies: - Mechanism of Action - In vivo Efficacy Models - ADME/Tox Profiling Decision2->Advanced Yes Stop2 Discard (Toxic) or Optimize for Selectivity Decision2->Stop2 No Lead Lead Candidate Advanced->Lead

Caption: Tiered workflow for biological evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Dispense 100 µL of MHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the test compound at a starting concentration to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.[1]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and replace the old medium with 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Future Directions and SAR Insights

The 4-methyl-2-nitrophenyl furan scaffold is a starting point. Systematic structural modifications will be crucial for optimizing biological activity and minimizing toxicity.

  • Positional Isomers: Synthesize and test isomers (e.g., 3-methyl-2-nitrophenyl or 2-methyl-5-nitrophenyl derivatives) to understand the steric and electronic impact of substituent placement.

  • Methyl Group Modification: Replace the methyl group with other functionalities (e.g., -OCH₃, -Cl, -CF₃) to probe the effect on lipophilicity and electronic properties.[4]

  • Furan Ring Substitution: Add substituents at the 3, 4, or 5-positions of the furan ring to explore additional binding interactions.

  • Toxicity Mitigation: A known liability of the furan ring is its potential for metabolic activation by cytochrome P450 enzymes into reactive intermediates, which can lead to hepatotoxicity.[3][4] Future work should include in vitro metabolic stability assays and evaluation in hepatocyte models to identify and design out metabolic soft spots.

Conclusion

The 4-methyl-2-nitrophenyl furan scaffold represents a logical and promising area for novel drug discovery. By leveraging the established antimicrobial properties of nitroaromatics and the versatile nature of the furan ring, there is significant potential to develop new chemical entities with potent biological activity. This technical guide provides a comprehensive and actionable framework—from rational synthesis to systematic biological evaluation—to empower researchers to explore this untapped chemical space. The detailed protocols and strategic workflows herein are designed to accelerate the discovery and development process, paving the way for the next generation of furan-based therapeutics.

References

  • (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (2024). Oriental Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved March 11, 2026, from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (2022). MDPI. Retrieved March 11, 2026, from [Link]

  • The Mode of Action of Nitrofuran Compounds: I. Action Versus Staphylococcus aureus - PMC. (1946). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). MDPI. Retrieved March 11, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - ProQuest. (2022). ProQuest. Retrieved March 11, 2026, from [Link]

  • [Synthesis of some 4-nitrophenylfuran derivates analogs of Dantrolene] - PubMed. (1992). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022). MDPI. Retrieved March 11, 2026, from [Link]

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION - SCIENCE & INNOVATION. (2025). SCIENCE & INNOVATION. Retrieved March 11, 2026, from [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2026). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2018). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 11, 2026, from [Link]

Sources

Predictive Bioavailability and Pharmacokinetics in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from empirical animal scaling to mechanistic, bottom-up prediction represents one of the most significant paradigm shifts in modern pharmacokinetics (PK). High attrition rates in clinical trials due to poor pharmacokinetic profiles have necessitated the development of robust In Vitro to In Vivo Extrapolation (IVIVE) methodologies and Physiologically Based Pharmacokinetic (PBPK) modeling[1]. Recognizing this, regulatory bodies have formalized frameworks for these predictive models, as outlined in the[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between benchtop in vitro assays and computational in vivo predictions. We will dissect the mechanistic causality behind oral bioavailability, detail self-validating experimental protocols, and demonstrate how these data streams converge into predictive computational models.

The Mechanistic Framework of Oral Bioavailability ( F )

Oral bioavailability is not a single physiological event but the mathematical product of a molecule surviving three distinct sequential barriers. To accurately predict F , we must deconstruct it into its core components:

F=fa​×Fg​×Fh​

  • Fraction Absorbed ( fa​ ): The percentage of the dose that permeates the apical membrane of the enterocyte. This is dictated by the compound's dissolution rate, solubility in the gut lumen, and passive/active permeability.

  • Intestinal Availability ( Fg​ ): The fraction of the absorbed drug that escapes first-pass metabolism by enzymes (primarily CYP3A4) residing within the gut wall (enterocytes).

  • Hepatic Availability ( Fh​ ): The fraction of the drug that reaches the portal vein and subsequently escapes first-pass extraction by the liver before entering the systemic circulation.

To predict these parameters, we must isolate them in vitro and scale them computationally.

Bioavailability Dose Oral Dose GutLumen Gut Lumen (Dissolution) Dose->GutLumen Enterocyte Enterocyte (Fa & Fg) GutLumen->Enterocyte Absorption Feces Feces (Unabsorbed) GutLumen->Feces Unabsorbed PortalVein Portal Vein Enterocyte->PortalVein Escapes Gut Metabolism Liver Liver (Fh) PortalVein->Liver Systemic Systemic Circulation (Bioavailability, F) Liver->Systemic Escapes Hepatic Clearance

Mechanistic pathway of oral bioavailability detailing absorption and first-pass metabolism barriers.

Self-Validating In Vitro Methodologies

The accuracy of any PBPK model is entirely dependent on the integrity of its in vitro inputs. The following protocols are designed not just to generate data, but to continuously validate their own operational integrity.

Bi-directional Caco-2 Permeability Assay (Predicting fa​ )

Causality & Rationale: The (human colorectal adenocarcinoma) is the industry gold standard because, upon 21-day differentiation, it spontaneously forms a polarized monolayer expressing tight junctions, microvilli, and key efflux transporters (e.g., P-gp, BCRP) that closely mimic the human small intestine[3]. We utilize a bi-directional setup to explicitly calculate the Efflux Ratio (ER), distinguishing passive diffusion from active transport[4].

Step-by-Step Protocol:

  • Monolayer Preparation & Integrity Check: Culture Caco-2 cells on polycarbonate Transwell inserts for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 proceed.

  • Dosing Solution Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • Bi-directional Incubation:

    • A-to-B (Apical to Basolateral): Add dosing solution to the apical chamber; add blank HBSS to the basolateral chamber.

    • B-to-A (Basolateral to Apical): Add dosing solution to the basolateral chamber; add blank HBSS to the apical chamber.

    • Incubate at 37°C, 5% CO 2​ for 120 minutes.

  • Concurrent Control Validation: Run parallel wells with Atenolol (low permeability marker), Propranolol (high permeability marker), and Talinolol (known P-gp substrate)[4].

  • Sampling & Quenching: Remove 50 µL aliquots from both donor and receiver chambers at t=0 and t=120 min. Quench with ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis & Mass Balance: Quantify compound concentrations.

    • Self-Validation (Mass Balance): Calculate total recovery. If recovery is <80%, it indicates non-specific plastic binding or intracellular accumulation, invalidating the Papp​ calculation and necessitating the addition of 1% BSA to the receiver chamber.

Hepatocyte Metabolic Stability Assay (Predicting Fh​ )

Causality & Rationale: While microsomes only provide Phase I (CYP450) and UGT metabolism, cryopreserved human hepatocytes contain the complete compendium of hepatic enzymes and require the drug to cross a cell membrane, providing a highly accurate in vitro intrinsic clearance ( CLint,invitro​ )[5].

Step-by-Step Protocol:

  • Cell Thawing & Viability: Thaw cryopreserved human hepatocytes in Williams' E medium. Self-Validation: Perform Trypan Blue exclusion. Viability must exceed 80% to ensure active metabolic machinery.

  • Suspension & Dosing: Dilute cells to 1×106 viable cells/mL. Pre-warm to 37°C. Spike in the test compound to a final concentration of 1 µM (ensuring concentration is well below anticipated Km​ to maintain first-order kinetics).

  • Kinetic Sampling: At t=0,15,30,60,90, and 120 minutes, transfer 50 µL of the incubation mixture into 150 µL of cold acetonitrile to precipitate proteins and halt metabolism.

  • Control Matrix: Self-Validation: Run a "No-Cell Control" (compound in buffer) to rule out chemical instability, and a "Positive Control" (Verapamil) to confirm enzymatic vigor.

  • Data Processing: Plot the natural log of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate CLint,invitro​=cell densityk​ .

IVIVE and PBPK Integration

In vitro data alone cannot predict clinical outcomes. We must scale these values using physiological scalars (IVIVE) and integrate them into a dynamic system[1].

Scaling Clearance: The in vitro intrinsic clearance ( μL/min/106 cells ) is scaled to whole-liver intrinsic clearance ( CLint,invivo​ ) using Hepatocellularity (e.g., 120×106 cells/g liver) and standard liver weights (e.g., 21.4 g/kg body weight). We then apply the Well-Stirred Model to predict hepatic clearance ( CLh​ ):

CLh​=Qh​+(fu,p​×CLint,invivo​)Qh​×fu,p​×CLint,invivo​​

(Where Qh​ is hepatic blood flow and fu,p​ is the fraction unbound in plasma).

PBPK_Workflow InVitro In Vitro Assays (Caco-2, Hepatocytes) IVIVE IVIVE Translation (Scaling to in vivo) InVitro->IVIVE PhysChem Physicochemical Data (pKa, LogP, Solubility) PBPK PBPK Mechanistic Model (Simcyp / GastroPlus) PhysChem->PBPK Physiology System Physiology (Blood flows, Organ volumes) Physiology->PBPK IVIVE->PBPK Output Predicted PK Profile (Cmax, AUC, t1/2) PBPK->Output

Workflow integrating in vitro data and physiology into PBPK models for pharmacokinetic prediction.

Quantitative Data Synthesis: A Case Study

To illustrate the predictive power of this workflow, Table 1 summarizes the progression of a representative novel chemical entity (NCE-842, a targeted kinase inhibitor) from raw in vitro metrics through PBPK simulation, compared against actual Phase 1 clinical data. The tight correlation between predicted and observed values validates the rigor of the underlying self-validating protocols.

Table 1: IVIVE-PBPK Prediction vs. Observed Clinical PK for NCE-842 (100 mg Oral Dose)

Parameter CategorySpecific MetricIn Vitro / Scaled InputPBPK Predicted (Human)Observed Clinical (Phase 1)
Permeability Caco-2 Papp,A−B​ 14.2×10−6 cm/s--
Efflux Efflux Ratio (B-A / A-B)1.1 (No active efflux)--
Metabolism Hepatocyte CLint​ 8.4 μL/min/106 cells--
Distribution Fraction Unbound ( fu,p​ )0.04 (96% bound)--
IVIVE Scaling Hepatic Clearance ( CLh​ )14.2 L/hr--
In Vivo PK Oral Bioavailability ( F )-62% 58% ± 6%
In Vivo PK Cmax​ -410 ng/mL 395 ng/mL
In Vivo PK AUC0−∞​ -2,850 ng·h/mL 3,100 ng·h/mL
In Vivo PK Half-life ( t1/2​ )-6.8 hours 7.2 hours

Note: The highly accurate prediction of F (62% predicted vs 58% observed) was driven by the precise measurement of fu,p​ and the use of hepatocytes over microsomes, which prevented the under-prediction of clearance often seen in highly bound lipophilic compounds.

Sources

A Technical Guide to the Identification and Validation of Biological Targets for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The deconvolution of a novel chemical entity's mechanism of action is a cornerstone of modern drug discovery. This guide presents a systematic, multi-phase strategy for the comprehensive identification and validation of biological targets for the compound 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone. This molecule, possessing a furan core, a 2-acetyl functional group, and a nitrophenyl moiety, belongs to chemical classes with established and diverse bioactivity.[1][2][3] Given its novelty, a structured approach is essential to elucidate its molecular targets and subsequent functional effects. We will detail a workflow that begins with broad, cost-effective in silico predictions to generate hypotheses, progresses to direct biophysical validation of protein-ligand binding, confirms target engagement in a physiologically relevant cellular environment, and culminates in the characterization of the compound's functional impact on the identified target. Each phase is supported by detailed, field-proven protocols and the scientific rationale behind key experimental choices, providing researchers and drug development professionals with a robust framework for target deconvolution.

Introduction: The Scientific Rationale

The Compound of Interest: 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

The structure of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone is a composite of well-recognized pharmacophores, suggesting a high potential for biological activity. A strategic analysis of its constituent parts is foundational to forming initial hypotheses about its potential targets.

  • The Furan Core : The furan ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[3] It is present in numerous natural products and approved pharmaceuticals.[4][5] Its stereoelectronic properties allow it to act as a bioisostere for phenyl or thiophene rings, enabling it to engage in various interactions with biological macromolecules and influence pharmacokinetic properties.[3]

  • The 2-Acetylfuran Group : This moiety is a known synthetic intermediate for important pharmaceuticals, including the second-generation cephalosporin antibiotic, Cefuroxime.[1][6][7] Derivatives of 2-acetylfuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

  • The Nitrophenyl Moiety : Nitroaromatic compounds, including nitrophenylfurans, are a well-established class of agents with potent bioactivity, particularly as antimicrobial and antitubercular agents.[2][8][9] The nitro group is often critical for the mechanism of action, which can involve reductive activation within the target cell or pathogen.[10]

The combination of these structural features suggests that 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone could interact with a range of biological targets, necessitating a systematic and unbiased identification strategy.

The Challenge of Target Deconvolution

Identifying the specific molecular target(s) of a novel compound is a major bottleneck in drug discovery.[11][12] Ascribing a phenotype to the wrong mechanism can lead to wasted resources and failed clinical trials.[13] Therefore, a rigorous, evidence-based approach that moves from broad hypotheses to definitive validation is paramount.

A Phased Approach to Target Identification: From In Silico to In Vivo

We advocate for a funneling strategy that efficiently narrows the field of potential targets. This guide is structured around four distinct phases:

  • In Silico Prediction : Utilize computational tools to generate a tractable list of high-probability candidate targets.[14][15]

  • In Vitro Biophysical Validation : Confirm direct physical binding between the compound and the predicted targets.

  • Cellular Target Engagement : Verify that the compound interacts with its target within the complex milieu of a living cell.[16][17]

  • Functional Characterization : Determine the functional consequence (e.g., inhibition or activation) of the compound binding to its target.

This phased approach ensures that resources are focused on the most promising candidates at each stage, building a robust and validated case for the compound's mechanism of action.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Rationale

Computational, or in silico, methods provide a rapid, cost-effective avenue for generating initial hypotheses about a compound's biological targets.[12][18] By leveraging vast databases of known chemical structures, protein structures, and bioactivity data, these approaches can identify potential interactions that would be laborious and expensive to find through empirical screening alone.[15][19]

Methodology 1: Ligand-Based Approaches (Chemical Similarity)

The core principle of ligand-based methods is "guilt by association": a novel compound is likely to share targets with known molecules that have a similar structure.[14]

Experimental Protocol: 2D/3D Similarity Searching

  • Generate Compound Representation : Create a 2D structure file (e.g., SMILES or SDF) for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone.

  • Select Databases : Utilize large-scale public bioactivity databases such as ChEMBL, PubChem, and BindingDB.

  • Perform Similarity Search : Use the compound's structure as a query to search the databases based on chemical fingerprints (e.g., Tanimoto similarity).

  • Analyze and Filter Hits : Retrieve compounds with a high similarity score (e.g., Tanimoto coefficient > 0.85).

  • Extract Target Information : For the retrieved similar compounds, extract their annotated biological targets and bioactivity data (e.g., IC₅₀, Kᵢ).

  • Prioritize Targets : Rank potential targets based on the frequency of their appearance and the potency of the known ligands.

G cluster_0 Ligand-Based Target Prediction Workflow A 1. Query Compound Structure (1-(5-(...))ethanone) B 2. Search Bioactivity Databases (e.g., ChEMBL, PubChem) A->B SMILES/SDF Query C 3. Identify Structurally Similar Compounds B->C Tanimoto Similarity D 4. Extract Known Targets of Similar Compounds C->D Data Mining E 5. Generate Prioritized List of Potential Targets D->E Frequency Analysis

Caption: Workflow for Ligand-Based Target Prediction.

Methodology 2: Structure-Based Approaches (Reverse Docking)

Reverse (or inverse) docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, it screens one compound against a large library of protein structures to predict which ones it might bind to.[14][20]

Experimental Protocol: Reverse Docking

  • Prepare Ligand Structure : Generate a 3D conformation of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone and perform energy minimization using computational chemistry software.

  • Select Protein Structure Database : Utilize a curated database of druggable protein binding sites (e.g., PDBbind, sc-PDB) or the entire Protein Data Bank (PDB).

  • Perform Docking Simulation : Systematically dock the prepared ligand into the binding pocket of each protein in the database using a validated docking program (e.g., AutoDock, Glide).

  • Score and Rank Interactions : Calculate the binding energy or docking score for each protein-ligand complex. A more negative binding energy typically indicates a more favorable interaction.

  • Filter and Cluster Results : Filter the results to remove non-druggable targets or poor scores. Cluster the top-ranking proteins by family (e.g., kinases, proteases) to identify potential target classes.

G cluster_1 Structure-Based Target Prediction Workflow A 1. 3D Structure of Query Compound C 3. Perform Reverse Docking Simulation A->C B 2. Database of Protein Binding Sites (e.g., PDB) B->C D 4. Score & Rank Protein-Ligand Interactions C->D Calculate Binding Energy E 5. Generate Prioritized List of Potential Targets D->E Top Scores

Caption: Workflow for Structure-Based Reverse Docking.

Data Synthesis and Prioritization

The outputs from both ligand- and structure-based methods should be integrated to create a final, prioritized list of candidate targets for experimental validation. Targets that are predicted by multiple orthogonal methods should be given higher priority.

Table 1: Hypothetical In Silico Target Prioritization for 1-(5-(...))ethanone

Priority Protein Target Target Class Supporting Method Score/Evidence Rationale for Validation
1 Kinase X Ser/Thr Kinase Reverse Docking, Similarity Docking Score: -9.8 kcal/mol; Similar compounds inhibit with nM potency. High convergence of evidence. Druggable target class.
2 Dehydrogenase Y Oxidoreductase Similarity Multiple nitrofuran analogs show activity against this family. Plausible mechanism for a nitroaromatic compound.
3 Protease Z Cysteine Protease Reverse Docking Docking Score: -8.5 kcal/mol. Favorable predicted binding pose in the active site.

| 4 | Protein K | Scaffolding Protein | Similarity | A structurally related furan derivative binds to this target. | Non-enzymatic target, interesting alternative hypothesis. |

Phase 2: In Vitro Validation of Direct Target Binding

Rationale

In silico predictions are hypotheses that require experimental validation. The first and most fundamental question to answer is whether the compound physically interacts with the predicted protein target. Biophysical assays that measure direct binding are essential for this step. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a robust, high-throughput, and cost-effective method for this purpose.[21]

Key Methodology: The Thermal Shift Assay (TSA)

The principle of TSA is that the binding of a ligand to a protein increases its thermodynamic stability, resulting in a higher melting temperature (Tₘ).[21][22] This change in Tₘ (ΔTₘ) is measured by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[22]

Experimental Protocol: Thermal Shift Assay

  • Protein Preparation : Obtain purified recombinant protein for each high-priority candidate target from Phase 1. Ensure protein is >90% pure and at a suitable concentration (e.g., 2-5 µM).[22]

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (1-(5-(...))ethanone) in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.[21]

  • Assay Setup : In a 96- or 384-well PCR plate, set up the following reactions for each protein target:

    • Protein + Buffer + Compound : The experimental condition.

    • Protein + Buffer + DMSO : The negative vehicle control.

    • Buffer + Dye : No-protein control.

  • Thermal Denaturation : Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis :

    • Plot fluorescence intensity versus temperature for each well. The resulting sigmoidal curve is the protein's melt curve.

    • The Tₘ is the temperature at the inflection point of the curve, which can be determined by calculating the maximum of the first derivative.[21]

    • Calculate the ΔTₘ by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample (ΔTₘ = Tₘ,compound - Tₘ,DMSO). A positive ΔTₘ indicates stabilizing binding.

G cluster_2 Thermal Shift Assay (TSA) Workflow A 1. Mix Purified Protein, Fluorescent Dye, and Compound B 2. Heat in RT-PCR Instrument (Temperature Gradient) A->B C 3. Monitor Fluorescence (Dye binds unfolded protein) B->C D 4. Plot Fluorescence vs. Temp (Generate Melt Curve) C->D E 5. Calculate Melting Temp (Tm) and ΔTm vs. Control D->E First Derivative

Caption: Workflow for the Thermal Shift Assay (TSA).

Data Interpretation

A significant and dose-dependent positive ΔTₘ provides strong evidence of direct binding. Targets that do not show a thermal shift can be deprioritized.

Table 2: Hypothetical TSA Results for Top Candidate Targets

Protein Target Tₘ (DMSO Control) Tₘ (10 µM Compound) ΔTₘ (°C) Interpretation
Kinase X 48.2 °C 54.5 °C +6.3 Strong, stabilizing interaction confirmed. VALIDATED HIT.
Dehydrogenase Y 55.1 °C 55.3 °C +0.2 No significant interaction. DEPRIORITIZE.
Protease Z 51.7 °C 56.1 °C +4.4 Moderate, stabilizing interaction confirmed. VALIDATED HIT.

| Protein K | 62.4 °C | 62.5 °C | +0.1 | No significant interaction. DEPRIORITIZE. |

Phase 3: Confirmation of Target Engagement in a Cellular Context

Rationale

Confirming that a compound binds to a purified protein is a critical step, but it does not guarantee the same interaction will occur inside a living cell.[23] The compound must be able to cross the cell membrane, avoid efflux pumps, and find its target in a crowded environment with numerous potential off-targets. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for directly measuring drug-target engagement in intact cells or tissues.[17][24][25]

Key Methodology: The Cellular Thermal Shift Assay (CETSA)

CETSA operates on the same principle as TSA: ligand binding stabilizes a target protein against heat-induced aggregation.[16][17] However, the experiment is performed on whole cells. After heating, the cells are lysed, and the soluble (non-aggregated) fraction of the target protein is quantified, typically by Western Blot or mass spectrometry.[16]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment : Culture an appropriate cell line that expresses the target protein(s) of interest (e.g., Kinase X, Protease Z). Treat the cells with various concentrations of the test compound or DMSO vehicle control for a defined period (e.g., 1 hour) at 37°C.[24]

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[24][25]

  • Cell Lysis : Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[24]

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated proteins.[24]

  • Quantification of Soluble Protein : Carefully collect the supernatant (soluble fraction). Determine the total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the amount of the specific target protein in the soluble fraction using SDS-PAGE and Western Blot with a specific primary antibody against the target.[26]

  • Data Analysis :

    • Melt Curve : Quantify the band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein versus temperature to generate a cellular melt curve. A shift to the right in the presence of the compound indicates stabilization.

    • Isothermal Dose-Response : Select a single temperature from the melt curve that shows a large stabilization window. Treat cells with a range of compound concentrations and heat all samples at this single temperature. Plot the amount of soluble protein against the compound concentration to determine a target engagement EC₅₀.[25]

G cluster_3 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Intact Cells with Compound or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble vs. Aggregated Proteins (Centrifuge) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Protein Level vs. Temp/Dose (Generate Melt/Dose-Response Curve) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Interpretation

A successful CETSA experiment provides definitive proof of target engagement in a physiological context. The EC₅₀ value represents the concentration of compound required to occupy 50% of the target protein population, a key parameter for understanding structure-activity relationships.

Table 3: Hypothetical CETSA Results for Validated Hits

Protein Target Cellular Tₘ Shift (at 10 µM) Isothermal Dose-Response EC₅₀ Interpretation
Kinase X +5.8 °C 1.2 µM Potent and clear target engagement in intact cells. PRIMARY TARGET.

| Protease Z | +1.1 °C | > 30 µM | Weak or non-existent engagement in cells. Possible permeability issue or off-target. SECONDARY/OFF-TARGET. |

Phase 4: Elucidating Functional Consequences of Target Engagement

Rationale

Confirming that a compound binds its target inside a cell is crucial, but the ultimate goal is to understand the functional outcome of this engagement.[27] For enzymatic targets like kinases or proteases, the most direct functional consequence is modulation of their catalytic activity. Enzyme assays are the gold standard for quantifying this effect.[28][29]

Key Methodology: Enzyme Assays

Enzyme assays are designed to measure the rate of conversion of a substrate to a product, which is catalyzed by the target enzyme. The effect of an inhibitor is measured by its ability to reduce this rate.[30]

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Select Assay Format : Choose a suitable format based on the enzyme's function (e.g., spectrophotometric, fluorometric, or luminescent).[29] For a kinase, this could involve measuring the phosphorylation of a peptide substrate.

  • Reagent Preparation :

    • Prepare purified, active enzyme (e.g., Kinase X).

    • Prepare the enzyme's substrate and any necessary co-factors (e.g., ATP for a kinase).

    • Prepare a serial dilution of the test compound.

  • Assay Procedure :

    • In a microplate, incubate the enzyme with varying concentrations of the test compound for a set period to allow binding.

    • Initiate the enzymatic reaction by adding the substrate (and co-factors).

    • Allow the reaction to proceed for a fixed time at an optimal temperature.

    • Stop the reaction and measure the product formation using a plate reader.

  • Data Analysis :

    • Calculate the percentage of enzyme activity relative to the DMSO control for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_4 Enzyme Inhibition Pathway Enzyme Enzyme (e.g., Kinase X) Product Product (Signal) Enzyme->Product Substrate Substrate Substrate->Product Catalysis Inhibitor Inhibitor (1-(5-(...))ethanone) Inhibitor->Enzyme Binding & Inhibition

Sources

The Evolution and Discovery of Acetylfuran Nitro-Aryl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of acetylfuran nitro-aryl derivatives represent a critical evolution in medicinal chemistry, bridging the historical efficacy of classic nitrofurans with modern hybrid-scaffold drug design. As multidrug-resistant (MDR) bacterial and fungal strains proliferate, the reliance on traditional antibiotics has become a vulnerability. By utilizing 2-acetylfuran as a versatile building block, researchers have successfully synthesized a vast library of nitro-aryl hybrids—compounds that maintain the potent reductive activation mechanisms of their predecessors while expanding their therapeutic reach to include antileishmanial, antifungal, and targeted anti-cancer applications. This whitepaper dissects the mechanistic pharmacology, synthetic workflows, and quantitative structure-activity relationships (QSAR) of these critical derivatives.

Historical Context: The Nitrofuran Legacy and the Shift to Hybrid Scaffolds

The nitrofuran class of synthetic antimicrobials was introduced into clinical practice in the 1940s following pioneering work by Dodd and Stillman[1]. Classic therapeutics such as nitrofurantoin and furazolidone share a common pharmacophore: a 5-nitrofuran ring connected via an azomethine bond to various side chains[2]. These compounds have been utilized extensively in human and veterinary medicine for over six decades[1].

However, the rapid emergence of antimicrobial resistance necessitated the exploration of new chemical spaces. Rather than relying solely on the 5-nitrofuran core, medicinal chemists began utilizing as a platform to create hybrid molecules[3]. By shifting the nitro group to an appended aryl ring (creating a nitro-aryl moiety) or by linking a nitro-aryl group directly to the furan core, researchers engineered derivatives capable of bypassing specific bacterial efflux pumps while introducing novel interactions with secondary biological targets, such as parasitic topoisomerases[4].

Mechanistic Pharmacology: The Reductive Activation Cascade

The biological efficacy of acetylfuran nitro-aryl derivatives is fundamentally tied to their nature as prodrugs. To exert their biological effects, the nitro group must undergo enzymatic reduction within the target pathogen.

Causality in Target Selection: In bacterial cells, this activation is primarily catalyzed by oxygen-insensitive type I nitroreductases (e.g., NfsA and NfsB) and the oxygen-sensitive type II nitroreductase AhpF[2]. The reduction process is a stepwise two-electron transfer that converts the stable nitro group into highly reactive nitroso and hydroxylamino electrophiles[3].

The structural decision to utilize a nitro-aryl group appended to a furan ring allows chemists to modulate the Lowest Unoccupied Molecular Orbital (LUMO) energy[5]. This fine-tuning of the reduction potential ensures that the prodrug is selectively activated by specific pathogenic reductases rather than mammalian enzymes, thereby minimizing host toxicity. Once activated, the electrophilic intermediates covalently bind to proteins, inhibit ribosomal synthesis, and induce severe oxidative DNA lesions[2].

ReductiveActivation Prodrug Acetylfuran Nitro-Aryl Prodrug Enzyme Bacterial Nitroreductases (NfsA, NfsB, AhpF) Prodrug->Enzyme Enzymatic Reduction Nitroso Nitroso Intermediate (Highly Reactive) Enzyme->Nitroso 2e- Transfer Hydroxylamino Hydroxylamino Derivative (Electrophilic) Nitroso->Hydroxylamino 2e- Transfer Proteins Inhibition of Protein Synthesis Nitroso->Proteins Covalent Binding DNA DNA Lesions & Strand Breakage Hydroxylamino->DNA Oxidative Damage

Reductive activation pathway of nitro-aryl prodrugs by bacterial nitroreductases.

Synthetic Methodologies and Chemical Space Exploration

The synthesis of acetylfuran nitro-aryl derivatives generally follows two divergent workflows, depending on the desired position of the nitro-aryl moiety relative to the furan core.

SyntheticWorkflows Acetylfuran 2-Acetylfuran Condensation Claisen-Schmidt Condensation (+ Nitrobenzaldehyde) Acetylfuran->Condensation Meerwein Meerwein Arylation (+ Nitroarenediazonium) Acetylfuran->Meerwein Chalcone Nitro-Aryl Furanyl Chalcone Condensation->Chalcone NaOH, EtOH Arylfuran 5-(Nitroaryl)-2- acetylfuran Meerwein->Arylfuran CuCl2, Acetone Pyrazoline Pyrazoline Derivatives (Antifungal) Chalcone->Pyrazoline Hydrazine Hydrate Triazole Triazolo-thiadiazines (Antimicrobial) Arylfuran->Triazole Bromination & Cyclization

Divergent synthetic workflows for acetylfuran nitro-aryl derivatives.

Workflow 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

This pathway generates 1-(2-furanyl)-3-(nitroaryl)-2-propen-1-ones, which serve as direct precursors for bioactive pyrazoline derivatives known for their potent antifungal properties[6][7].

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.06 mol of 2-acetylfuran and 0.06 mol of the selected nitrobenzaldehyde (e.g., 4-nitrobenzaldehyde) in 30 mL of absolute ethanol[6].

  • Base Addition (Causality): Add 10 mL of 10% aqueous NaOH dropwise while stirring. Rationale: The hydroxide ion deprotonates the α-methyl group of 2-acetylfuran, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the nitrobenzaldehyde. Ethanol is chosen as the solvent because it readily dissolves both the organic precursors and the aqueous base, preventing the reaction from stalling in a biphasic state[7].

  • Reaction: Stir the mixture at room temperature for 3 to 5 hours[6].

  • Validation (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel 60G (Hexane:Ethyl Acetate 3:1). The disappearance of the 2-acetylfuran spot and the appearance of a distinct, fluorescent yellow product spot indicate successful condensation.

  • Isolation: Filter the precipitated solid, wash with cold distilled water to remove residual base, dry under vacuum, and recrystallize from ethanol. Subsequent 1H-NMR analysis must confirm the trans-alkene geometry (characterized by doublets with a coupling constant J ≈ 15.5 Hz)[7].

Workflow 2: Meerwein Arylation

This pathway yields 5-(nitroaryl)-2-acetylfurans by directly coupling a nitroarenediazonium salt to the furan ring, which can later be brominated and cyclized into antimicrobial triazolo-thiadiazines[8][9].

Step-by-Step Protocol:

  • Diazotization: Dissolve 0.1 mol of p-nitroaniline in 60 mL of 15% HCl. Cool the solution to 0–3°C in an ice-salt bath. Slowly add a solution of 30% NaNO2 (24 mL) to form the nitroarenediazonium chloride[8].

  • Coupling Preparation: Dilute the diazonium solution with 50 mL of water and add 0.1 mol of 2-acetylfuran dissolved in 50 mL of acetone[8].

  • Catalysis (Causality): Add an aqueous solution of CuCl₂·2H₂O (2.55 g, 0.015 mol) dropwise. Rationale: Cu(II) acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to generate a highly reactive nitroaryl radical. This radical regioselectively attacks the electron-rich C5 position of the furan ring. Acetone is employed as the co-solvent to stabilize the radical intermediates and maintain the solubility of the diazonium salt[9].

  • Reaction: Stir the mixture at 25–35°C for 4–5 hours, then leave at room temperature for 16 hours[8].

  • Validation (Self-Validating System): The immediate evolution of nitrogen gas (visible bubbling) upon the addition of the copper catalyst serves as a real-time visual validation of radical generation[9]. Extraction with methylene chloride followed by column chromatography yields the target 5-(nitroaryl)-2-acetylfuran.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological profile of these derivatives is highly dependent on the spatial arrangement of the furan core and the specific positioning of the nitro group (ortho/meta/para) on the aryl ring. The table below summarizes the quantitative efficacy of key acetylfuran nitro-aryl derivatives against various pathogens.

Compound Class / DerivativeTarget Pathogen / Cell LinePrimary Mechanism of ActionEfficacy (MIC / IC50)
Classic 5-Nitrofurans (Reference)Escherichia coli (Gram-negative)NfsA/NfsB Reductive ActivationMIC: 1.0 - 4.0 µg/mL
1-(2-Furanyl)-3-(4-nitrophenyl)-2-pyrazoline Candida albicans (Fungi)Disruption of fungal cell wall/enzymesMIC: 8.0 - 16.0 µg/mL
5-(4-Nitrophenyl)-2-acetylfuran Leishmania donovani (Parasite)Topoisomerase I/II InhibitionIC50: ~1.11 µM
3-R-6-(5-(4-nitrophenyl)-2-furyl)-triazolo-thiadiazine Helicobacter pylori (Gram-negative)DNA lesion via oxidative stressMIC: 2.5 - 5.0 µg/mL

Note: Data synthesized from computational and in vitro assays demonstrating the broad-spectrum viability of the nitro-aryl furan scaffold[2][4][6][9].

Future Perspectives in Drug Development

The revival of the nitrofuran class through acetylfuran-derived hybrids represents a critical strategy in the fight against antimicrobial resistance. By shifting the nitro group to an appended aryl ring, researchers can bypass specific bacterial efflux pumps that recognize classic nitrofurans[2]. Future drug development will likely focus on optimizing the pharmacokinetic profiles of these hybrids using computational chemistry to fine-tune the HOMO-LUMO gaps, ensuring selective toxicity toward pathogens while sparing human host cells[5].

References

  • Title: Nitrofuranos desde Dodd y Stillman hasta nuestros días Source: ResearchGate URL: [Link]

  • Title: Fruitful Decade for Antileishmanial Compounds from 2002 to Late 2011 Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance Source: PubMed Central (NIH) URL: [Link]

  • Title: Nitrofuran Antibiotics and Their Derivatives: A Computational Chemistry Analysis Source: ResearchGate URL: [Link]

  • Title: Furan derivatives. XXXI. α,β-Unsaturated ketones of the phenylfuran series Source: Chemical Papers URL: [Link]

  • Title: Synthesis of heterocycles based on arylation products of unsaturated compounds: XVII. Arylation of 2-acetylfuran and synthesis of 3-R-6-(5-aryl-2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines Source: Russian Journal of Organic Chemistry URL: [Link]

  • Title: Preparation of some pyrazoline derivatives and evaluation of their antifungal activities Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety Source: DergiPark URL: [Link]

Sources

In-Silico Elucidation of Binding Mechanisms: A Computational Docking Guide for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of a computational molecular docking study for the novel compound 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone. In the absence of extensive empirical data for this specific molecule, we present a hypothetical yet scientifically rigorous workflow, targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established protein in cancer research. This document is designed for researchers, scientists, and drug development professionals, offering both a practical protocol and the theoretical underpinnings of the experimental choices made. Every step, from ligand and protein preparation to the final analysis of binding interactions, is detailed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Computational Approach

The furan ring system is a foundational scaffold in a multitude of compounds with significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Similarly, nitrophenyl moieties are present in various pharmacologically active agents. The compound 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone combines these structural features, making it a molecule of interest for potential therapeutic applications.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[1] This in-silico method is instrumental in modern drug discovery, offering insights into binding affinity and the molecular interactions that stabilize the ligand-protein complex.[2] By employing molecular docking, we can generate initial hypotheses about the biological targets of novel compounds and guide further experimental validation, thereby accelerating the drug development pipeline.[2]

Given the structural alerts within 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone that suggest potential anticancer activity, this guide will use the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in breast cancer therapy, as a case study for the docking protocol. The three-dimensional structure of the HER2 protein is available in the Protein Data Bank (PDB ID: 3PP0).[2]

The Computational Docking Workflow: A Conceptual Overview

The process of molecular docking can be systematically broken down into several key stages. Each stage requires careful execution and an understanding of the underlying principles to ensure the validity of the final results. The workflow is designed to be a self-validating system, with checks and logical progressions at each step.

G cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Pose Visualization Pose Visualization Molecular Docking->Pose Visualization Interaction Analysis Interaction Analysis Pose Visualization->Interaction Analysis G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Save as .pdbqt L3->L4 P1 Download PDB P2 Clean Structure P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Charges P3->P4 P5 Save as .pdbqt P4->P5

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone via Copper-Catalyzed Meerwein Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Intermediate synthesis for pyrazolines, antimicrobial agents, and catechol-O-methyltransferase (COMT) inhibitors.

Introduction & Strategic Rationale

The regioselective arylation of furan derivatives is a critical transformation in medicinal chemistry. 5-Aryl-2-acetylfurans serve as highly versatile synthetic scaffolds, particularly in the development of long-acting peripheral enzyme inhibitors and heterocyclic antimicrobial agents ()[1].

To synthesize 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone , we utilize the Meerwein arylation —a robust, copper-catalyzed cross-coupling methodology that directly arylates the furan ring using an arenediazonium salt ()[2]. While modern palladium-catalyzed C-H activation is an alternative, the Meerwein reaction is often preferred for early-stage scaling due to its operational simplicity, tolerance of aqueous conditions, and use of inexpensive first-row transition metals ()[3].

Mechanistic Pathway

The reaction proceeds via a radical-polar crossover mechanism. The Cu(II) pre-catalyst is reduced in situ to Cu(I), which transfers an electron to the diazonium salt, releasing nitrogen gas and generating an electrophilic 4-methyl-2-nitrophenyl radical[2]. This radical regioselectively attacks the most electron-rich site of the substrate—the C5 position of 2-acetylfuran. The resulting allylic radical intermediate is rapidly oxidized by Cu(II) to a carbocation, followed by deprotonation to restore aromaticity and yield the target compound, simultaneously regenerating the Cu(I) catalyst[3].

Meerwein_Mechanism A 4-Methyl-2-nitroaniline + NaNO2 / HCl B Diazonium Chloride Intermediate A->B Diazotization (0-5 °C) D 4-Methyl-2-nitrophenyl Radical B->D N2 loss C Cu(II) / Cu(I) Catalyst Redox Cycle C->B Electron transfer F Radical Adduct Intermediate D->F Addition to Furan (C5) E 2-Acetylfuran (Substrate) E->F Reacts with F->C Electron transfer to Cu(II) G 1-(5-(4-Methyl-2-nitrophenyl) furan-2-yl)ethanone F->G Oxidation & Deprotonation

Figure 1: Mechanistic workflow of the Cu-catalyzed Meerwein arylation of 2-acetylfuran.

Reagents and Materials

Table 1: Quantitative Reagent Matrix (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
4-Methyl-2-nitroaniline 152.151.0 eq1.52 g (10 mmol)Aryl radical precursor
Sodium nitrite (NaNO₂) 69.001.1 eq0.76 g (11 mmol)Diazotizing agent
20% Aqueous HCl 36.46Excess15 mLAcidic medium / Counterion
2-Acetylfuran 110.111.5 eq1.65 g (15 mmol)Coupling substrate
CuCl₂·2H₂O 170.480.15 eq0.26 g (1.5 mmol)Redox catalyst
Acetone 58.08Solvent20 mLCo-solvent for substrate
Sulfamic acid 97.09As needed~100 mgNitrous acid quencher

Causality Note: 2-Acetylfuran is intentionally used in a 1.5x stoichiometric excess to statistically suppress the formation of 2,5-diarylfurans, a known side reaction when the mono-arylated product competes with the starting material for the aryl radical ()[4][5].

Step-by-Step Experimental Protocol

Preparation of the Diazonium Salt
  • Suspension: In a 50 mL round-bottom flask, suspend 1.52 g of 4-methyl-2-nitroaniline in 15 mL of 20% aqueous HCl.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Strict temperature control is required because arenediazonium salts are thermally unstable and will rapidly hydrolyze into corresponding phenols at room temperature.

  • Diazotization: Dissolve 0.76 g of NaNO₂ in 5 mL of distilled water. Add this solution dropwise to the amine suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes.

  • Self-Validation (Quenching): Spot the reaction mixture onto starch-iodide paper. An immediate blue/black color change confirms the presence of excess nitrous acid (HNO₂). Add solid sulfamic acid in small portions (approx. 50 mg at a time) until the starch-iodide test yields a negative result. Causality: Unquenched HNO₂ will trigger unwanted electrophilic nitration or nitrosation of the electron-rich furan ring.

Copper-Catalyzed Arylation
  • Substrate Preparation: In a separate 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas bubbler, dissolve 1.65 g of 2-acetylfuran in 20 mL of reagent-grade acetone.

  • Catalyst Addition: Add 0.26 g of CuCl₂·2H₂O to the solution and cool the mixture to 10–15 °C.

  • Coupling: Transfer the cold diazonium salt solution to an addition funnel. Add it dropwise to the furan solution over 30–45 minutes.

  • Self-Validation (Monitoring): The addition will immediately trigger the evolution of nitrogen gas, visible in the gas bubbler. The reaction is exothermic; use the addition rate to control the temperature, keeping it below 20 °C.

  • Completion: Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12 hours, or until nitrogen evolution completely ceases.

Workup and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Extraction: Dilute the remaining aqueous suspension with 30 mL of water and extract with ethyl acetate (3 × 25 mL).

  • Washing: Wash the combined organic extracts with saturated aqueous sodium bicarbonate (2 × 20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a dark crude residue.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, using a gradient eluent of hexane/ethyl acetate (9:1 to 8:2, v/v). Isolate the UV-active fractions containing the target compound and evaporate the solvent to afford the pure product.

Analytical Characterization

Table 2: Expected Analytical Data for Validation

Analytical MethodTarget ParameterExpected ResultDiagnostic Value
¹H NMR (400 MHz, CDCl₃) Furan Protons (H3, H4) δ ~7.25 (d, J=3.6 Hz, 1H), ~6.85 (d, J=3.6 Hz, 1H)Confirms the 2,5-disubstitution pattern on the furan ring.
¹H NMR (400 MHz, CDCl₃) Acetyl & Aryl Methyl δ ~2.55 (s, 3H), ~2.45 (s, 3H)Verifies the retention of both methyl groups.
LC-MS (ESI+) Molecular Ion [M+H]⁺m/z Calculated: 246.07m/z Found: ~246.10Confirms the exact mass of the coupled product (C₁₃H₁₁NO₄).
TLC (Hexane/EtOAc 8:2) Retention Factor (Rf)Rf ≈ 0.45 (UV active)Allows rapid visual confirmation of product separation from starting materials.

Troubleshooting & Process Optimization

Table 3: Common Failure Modes and Corrective Actions

ObservationPotential CauseCorrective Action / Causality
Heavy tar formation Thermal decomposition of diazonium salt or polymerization of furan.Ensure diazotization strictly remains 5 °C. Control the rate of diazonium addition to the furan to prevent exothermic spikes.
High levels of 2,5-diarylfuran Substrate depletion causing the product to compete for aryl radicals.Increase the equivalents of 2-acetylfuran (up to 2.0 eq). The unreacted volatile furan can be easily recovered during chromatography.
No N₂ gas evolution Inactive catalyst or failed diazotization.Verify the quality of CuCl₂·2H₂O. Ensure the amine was fully solubilized in HCl prior to NaNO₂ addition.

References

  • Obushak, N. D., Lesyuk, A. I., Gorak, Yu. I., & Matiichuk, V. S. (2008). Synthesis of heterocycles based on arylation products of unsaturated compounds: XVII. Arylation of 2-acetylfuran and synthesis of 3-R-6-(5-aryl-2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. Russian Journal of Organic Chemistry, 44, 1689-1694. URL: [Link]

  • Obushak, N. D., et al. (2009). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 45, 1375-1381. URL: [Link]

  • Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(4), 885-897. URL: [Link]

  • Oleinik, A. F., et al. (1972). 2-Acetylfuran in the Meerwein reaction. Chemistry of Heterocyclic Compounds, 8, 402-403. URL: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for the Synthesis of Aryl Furans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryl furans via the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in pharmaceutical development and materials science. However, the incorporation of furan moieties—particularly via furan-2-boronic acids—presents significant synthetic bottlenecks. This application note provides an in-depth, self-validating guide to overcoming the inherent instability of heteroaryl boronic acids. By analyzing the causality behind catalyst selection, solvent effects, and reagent polarity, this document equips researchers with robust, field-proven protocols to maximize yields and suppress side reactions.

Mechanistic Challenges: The Protodeboronation Dilemma

The primary mode of failure in furan-based Suzuki couplings is protodeboronation [1]. Furan-2-boronic acid is an electron-rich heteroaryl boronic acid. The oxygen atom donates electron density into the ring, highly polarizing the carbon-boron bond. Under the basic conditions and elevated temperatures required for the catalytic cycle, this polarized C-B bond is rapidly cleaved by proton sources (such as water or alcohols), replacing it with a C-H bond to form volatile furan and boric acid[1].

To achieve high yields, the rate of the catalytic cycle (specifically transmetalation and reductive elimination) must strictly outcompete the rate of protodeboronation.

MechanisticPathway Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Step 1 PdII Ar-Pd(II)-X L_n OA->PdII TM Transmetalation (Furan-B(OH)2 + Base) PdII->TM Step 2 PdII_2 Ar-Pd(II)-Furan L_n TM->PdII_2 Decomp Protodeboronation (Side Reaction) TM->Decomp H2O / Strong Base RE Reductive Elimination PdII_2->RE Step 3 RE->Pd0 Regenerates Prod Aryl Furan Product RE->Prod Yields Furan Furan (Volatile Byproduct) Decomp->Furan

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the competing protodeboronation pathway.

Strategic Approaches & Reaction Design

Polarity Inversion

When furan-2-boronic acid proves too unstable, the most reliable workaround is "polarity inversion." By utilizing a furan halide (e.g., 2-bromofuran) and coupling it with an aryl boronic acid, the highly labile heteroaryl C-B bond is eliminated from the starting materials. Furan halides are generally stable under standard Suzuki conditions, allowing for broader functional group tolerance[2][3].

Slow-Release Nucleophiles: Potassium Trifluoroborates

If the furan must act as the nucleophile, potassium furan-2-yltrifluoroborates offer a superior alternative to standard boronic acids[4]. These salts act as a "slow-release" reservoir. Under basic conditions, the trifluoroborate slowly hydrolyzes to the active boronic acid. This maintains a low steady-state concentration of the reactive species, ensuring it is immediately consumed by the palladium complex before protodeboronation can occur[2].

Highly Active Catalytic Systems & Solvent Selection

To outpace decomposition, highly active, sterically demanding ligands (such as RuPhos or Buchwald-type ligands) are employed to lower the activation energy of oxidative addition and reductive elimination[2][5]. Furthermore, employing anhydrous solvents like tert-amyl alcohol (t-AmOH) eliminates water as a proton source, drastically reducing the rate of C-B cleavage[1][5]. Alternatively, specific biphasic aqueous systems (n-butanol/water) can be used if the catalyst loading is optimized to drive rapid turnover at the solvent interface[6][7].

Table 1: Comparative Optimization of Reaction Conditions for Aryl Furan Synthesis
Catalyst SystemLigandSolvent SystemBaseTemp (°C)Yield (%)Mechanistic ObservationRef
Pd(PPh3)4 (5 mol%)NoneDioxane/H2ONa2CO3100< 20%Severe protodeboronation of furan-2-boronic acid due to water and high temp.[1]
Pd(OAc)2 (2 mol%)L2 (Buchwald)t-AmOHK3PO411098%Highly efficient for furan-3-boronic acid; anhydrous conditions prevent C-B cleavage.[5]
Pd(OAc)2 (3 mol%)RuPhosEtOHNa2CO385> 80%Potassium furan-2-yltrifluoroborate provides slow-release stability.[2]
Na2PdCl4 (0.5 mol%)Phosphinen-BuOH/H2OK2CO310083-99%Biphasic system isolates active catalyst; rapid turnover outcompetes decomposition.[6]

Validated Experimental Protocols

Protocol A: Anhydrous Coupling Utilizing Potassium Furan-2-yltrifluoroborates

This protocol is optimized for electron-deficient or highly labile furan nucleophiles, leveraging the slow-release mechanism of trifluoroborate salts[2].

Reagents:

  • Aryl halide (0.25 mmol, 1.0 equiv)

  • Potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol, 1.04 equiv)

  • Pd(OAc)2 (3.4 mg, 0.015 mmol, 6 mol%)

  • RuPhos (14 mg, 0.03 mmol, 12 mol%)

  • Na2CO3 (53.0 mg, 0.5 mmol, 2.0 equiv)

  • Anhydrous Ethanol (1.4 mL, 0.18 M)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the aryl halide, potassium furan-2-yltrifluoroborate, Pd(OAc)2, RuPhos, and Na2CO3[2].

  • Atmospheric Control: Seal the vial with a Teflon-lined septum cap. Evacuate the vial under high vacuum and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject the anhydrous, degassed ethanol via syringe. (Causality: Degassing prevents catalyst oxidation, while anhydrous ethanol minimizes the proton pool available for side reactions).

  • Heating: Transfer the vial to a pre-heated oil bath at 85 °C and stir vigorously for 12 hours[2].

  • Quality Control Checkpoint 1: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the gradual disappearance of the aryl halide. If the aryl halide remains but the boron species is absent, protodeboronation has occurred.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and wash with distilled water (3 x 5 mL) and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: Biphasic Aqueous Coupling for Furanboronic Acids

This protocol utilizes a biodegradable biphasic solvent system, ideal for scale-up where anhydrous conditions are impractical[6][7].

Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Furan-2-boronic acid (1.5 mmol, 1.5 equiv)

  • K2CO3 (3.2 mmol, 3.2 equiv)

  • Catalyst stock solution: Na2PdCl4/Ligand (0.5 - 1.0 mol% Pd)

  • Degassed n-butanol (5 mL) and degassed water (2 mL)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the aryl halide, furan-2-boronic acid, and K2CO3[6].

  • Solvent Introduction: Add the degassed n-butanol and water. (Causality: The biphasic nature keeps the bulk of the boronic acid in the organic layer, limiting its exposure to the highly basic aqueous phase where protodeboronation accelerates).

  • Catalyst Addition: Inject the required volume of the palladium stock solution[6].

  • Execution: Heat the vigorously stirring mixture to 100 °C for 12 hours[6].

  • Quality Control Checkpoint 2: Monitor the reaction via GC using an internal standard (e.g., heptadecane) to accurately quantify conversion against potential volatility losses of the furan[6].

  • Workup: Cool to room temperature. The biphasic mixture will separate. Extract the aqueous layer with ethyl acetate, combine the organic phases, dry, and purify via silica gel chromatography (e.g., cyclohexane:EtOAc:NEt3 10:1:1)[6].

Troubleshooting & Self-Validating Quality Control

  • Issue: Complete consumption of furan-2-boronic acid, but >80% recovery of the aryl halide.

    • Causality: The rate of protodeboronation has vastly exceeded the rate of transmetalation[1].

    • Solution: Switch to a milder base (e.g., K3PO4 instead of Na2CO3) or transition to the anhydrous t-AmOH system[5]. Ensure solvents are rigorously degassed, as oxygen can stall the Pd(0) oxidative addition, leaving the boronic acid to degrade in the basic medium.

  • Issue: Formation of homocoupled biaryl products (e.g., 2,2'-bifuran).

    • Causality: Oxygen ingress promotes the oxidative homocoupling of the boronic acid or trifluoroborate salt[4].

    • Solution: Validate the integrity of the inert atmosphere. Increase the purge cycles to 5x and ensure the solvent is sparged with Argon for at least 30 minutes prior to use.

References

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • Australian Journal of Chemistry. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts.
  • Fors, B. P., et al. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society.
  • Molander, G. A., et al. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.

Sources

Application Note: HPLC Method Development and Validation for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The compound 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone is a complex, highly conjugated synthetic intermediate featuring a furan core flanked by an acetyl group and a substituted nitroaromatic (toluene) ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its structural attributes.

As a Senior Application Scientist, the first step in method development is not empirical guessing, but rational physicochemical profiling. The molecule is neutral under standard physiological and analytical pH ranges; it lacks ionizable acidic or basic functional groups (like amines or carboxylic acids). Therefore, strict pH control to suppress ionization is not the primary driver for mobile phase selection. However, the presence of the highly polarizable nitro group (-NO₂) and the extensive π-conjugated system (phenyl-furan-carbonyl) dictates two critical methodological choices:

  • Stationary Phase Selection: While a standard C18 column relies purely on hydrophobic dispersive forces, a Phenyl-Hexyl stationary phase offers orthogonal selectivity. The electron-deficient nitroaromatic ring of the analyte engages in strong π-π and dipole-induced interactions with the electron-rich phenyl phase, often yielding superior peak shape and resolution from structurally similar synthetic byproducts [1].

  • Detection Wavelength: The extended conjugation shifts the UV absorption maximum ( λmax​ ) into the longer UV range. Monitoring at 254 nm and 280 nm ensures high sensitivity while minimizing background noise from non-conjugated solvent impurities.

Method Development Workflow

The development process follows a Quality by Design (QbD) approach, ensuring the final method is inherently robust and ready for validation under the latest ICH Q2(R2) guidelines [2].

HPLC_Workflow Step1 Physicochemical Profiling (LogP, pKa, UV max) Step2 Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Step1->Step2 Step3 Mobile Phase & Gradient Tuning (MeCN/H2O + 0.1% FA) Step2->Step3 Step4 System Suitability Testing (SST) Step3->Step4 Step5 ICH Q2(R2) Method Validation Step4->Step5

Fig 1: QbD-driven HPLC method development workflow for nitroaromatic furan derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone (Analytical Standard, >99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA). Formic acid (0.1% v/v) is added to both aqueous and organic phases. Although the analyte is neutral, FA ensures a consistent ionic strength, prevents silanol ionization on the column (reducing peak tailing), and maintains LC-MS compatibility for future impurity profiling [3].

Optimized Chromatographic Conditions

Based on the screening phase, the Phenyl-Hexyl column demonstrated a 15% increase in theoretical plates and superior peak symmetry compared to a standard C18.

ParameterSpecification / SettingRationale
Column Phenyl-Hexyl, 150 × 4.6 mm, 3.5 µmExploits π-π interactions with the nitroaromatic ring [1].
Mobile Phase A Water + 0.1% Formic AcidProvides baseline polarity and suppresses residual silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLower viscosity than methanol, yielding lower backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CEnsures reproducible retention times and reduces solvent viscosity.
Injection Vol 5 µLPrevents column overloading while maintaining high S/N ratio.
Detection UV/Vis PDA at 254 nm and 280 nmCaptures the primary π→π∗ transitions of the conjugated system.
Gradient Elution Program

A gradient approach is utilized to focus the analyte band at the head of the column and elute it sharply, minimizing longitudinal diffusion.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold to wash out void volume
2.08020Isocratic hold
10.01090Linear ramp to elute hydrophobic analyte
12.01090Wash step to remove strongly bound impurities
12.18020Return to initial conditions
17.08020Column re-equilibration
Step-by-Step Sample Preparation Protocol

Trustworthiness in analytical chemistry begins with sample prep. This protocol is designed to be a self-validating system by incorporating a diluent that matches the initial mobile phase conditions, preventing solvent-mismatch peak distortion.

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone into a 10 mL volumetric flask.

  • Primary Dissolution: Add 5 mL of pure Acetonitrile. Sonicate for 5 minutes until completely dissolved. (The compound is highly soluble in organic solvents).

  • Volume Adjustment: Dilute to the mark with Acetonitrile to yield a 1.0 mg/mL (1000 µg/mL) stock solution.

  • Working Standard Preparation: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume with a Diluent mixture of 50:50 Water:Acetonitrile .

    • Expert Insight: Injecting a sample dissolved in 100% strong solvent (MeCN) into a weak initial mobile phase (20% MeCN) causes the analyte to travel rapidly before partitioning into the stationary phase, leading to peak splitting or fronting. The 50:50 diluent ensures proper peak focusing.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Discard the first 1 mL to saturate the filter membrane.

Method Validation (ICH Q2(R2) Framework)

To ensure the procedure is suitable for its intended purpose (e.g., quality control of synthetic batches), it must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness [2].

ICH_Validation Center ICH Q2(R2) Validation Parameters Spec Specificity (Rs > 2.0) Center->Spec Lin Linearity & Range (R² > 0.999) Center->Lin Acc Accuracy (98-102% Rec) Center->Acc Prec Precision (RSD < 2.0%) Center->Prec Rob Robustness (DoE Approach) Center->Rob

Fig 2: Core validation parameters evaluated under the ICH Q2(R2) regulatory framework.

Validation Execution & Acceptance Criteria
ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the target response.
Precision (Repeatability) 6 replicate injections of the 100 µg/mL working standard.Retention Time %RSD 1.0%. Peak Area %RSD 2.0%.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Robustness Deliberate, small variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and organic composition ( ± 2%).System Suitability Test (SST) parameters (Tailing factor 1.5, Theoretical plates 5000) must remain unaffected.

Conclusion

The developed HPLC-UV method for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone leverages the unique π-π binding mechanics of a Phenyl-Hexyl stationary phase to achieve superior chromatographic performance for nitroaromatic compounds. By strictly adhering to the physicochemical realities of the molecule and validating the method against the modern ICH Q2(R2) standards, this protocol provides a highly trustworthy, reproducible, and regulatory-compliant analytical solution for drug development professionals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved March 10, 2026, from [Link]

  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved March 10, 2026, from[Link]

Application Note & Protocol: Acylation of 2-(4-methyl-2-nitrophenyl)furan

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Regioselective Synthesis of Furan-based Ketones

Introduction

Acylated furan derivatives are pivotal structural motifs in a multitude of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The introduction of an acyl group onto the furan ring is a powerful carbon-carbon bond-forming strategy that enables extensive molecular diversification. The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution reactions for achieving this transformation.[3][4]

This guide provides a comprehensive protocol for the acylation of 2-(4-methyl-2-nitrophenyl)furan. This particular substrate presents a unique synthetic challenge: the furan ring, while inherently activated for electrophilic attack, is also highly susceptible to polymerization under the strong acidic conditions typical of Friedel-Crafts reactions.[5][6] Furthermore, the electronic and steric influence of the bulky, deactivating 2-(4-methyl-2-nitrophenyl) substituent dictates a precise regiochemical outcome. This document elucidates the underlying mechanistic principles, provides a robust, step-by-step experimental protocol, and addresses critical parameters for maximizing yield and purity.

Scientific Principles and Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[7][8] The reaction can be dissected into three primary stages, each governed by specific chemical principles.

  • Generation of the Acylium Ion: The reaction commences with the activation of the acylating agent (an acyl chloride or anhydride) by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺), which serves as the potent electrophile.[7][9] The stability of the acylium ion is a key advantage of this reaction, as it prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[7]

  • Electrophilic Attack and Regioselectivity: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion. For 2-substituted furans, this attack occurs almost exclusively at the C5 position, which is the most electron-rich and sterically accessible site. The presence of the deactivating nitro group on the phenyl substituent further ensures that the reaction is selective for the furan ring over the phenyl ring. This attack transiently disrupts the aromaticity of the furan ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the C5 position of the sigma complex. This step restores the aromaticity of the furan ring and yields the final ketone product.[7] The AlCl₃ catalyst is regenerated in the process, although in practice, it often forms a complex with the ketone product, necessitating a stoichiometric amount of the catalyst.[10]

Acylation_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2 & 3: Electrophilic Attack & Aromatization AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Furan 2-(Ar)-Furan Acylium->Furan Sigma Sigma Complex (Arenium Ion) Furan->Sigma + R-C≡O⁺ Product 5-Acyl-2-(Ar)-Furan Sigma->Product - H⁺ (via AlCl₄⁻) HCl HCl Regen_AlCl3 AlCl₃

Figure 1: Mechanism of Friedel-Crafts Acylation.

Materials and Reagents

Proper preparation and handling of reagents are critical for success, particularly due to the moisture-sensitive nature of the Lewis acid catalyst.

Reagent/MaterialGradeSupplierNotes
2-(4-methyl-2-nitrophenyl)furan≥98% PurityN/ASubstrate. Must be dry.
Acetyl Chloride (CH₃COCl)Anhydrous, ≥99%Sigma-AldrichAcylating agent. Corrosive and lachrymatory.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Sigma-AldrichLewis acid catalyst. Water-sensitive and corrosive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent. Use from a sealed bottle or still.
Hydrochloric Acid (HCl)37% (Concentrated)VWRFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionN/AFor neutralization during work-up.
Brine (Saturated NaCl)Saturated SolutionN/AFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/ADrying agent.
Silica Gel60 Å, 230-400 meshN/AFor column chromatography.
Nitrogen (N₂) or Argon (Ar)High PurityN/AFor inert atmosphere.
Standard GlasswareN/AN/AFlame-dried or oven-dried prior to use.

Experimental Workflow and Protocol

The following protocol details the acylation of 2-(4-methyl-2-nitrophenyl)furan with acetyl chloride. All operations should be performed in a certified chemical fume hood.

Workflow Figure 2: Experimental Workflow start Start: Assemble & Flame-Dry Glassware setup 1. Reaction Setup - Add Substrate & DCM - Cool to 0 °C - Add AlCl₃ under N₂ start->setup addition 2. Reagent Addition - Add Acetyl Chloride dropwise - Maintain 0-5 °C setup->addition reaction 3. Reaction & Monitoring - Stir at RT for 2-4h - Monitor by TLC addition->reaction quench 4. Quenching - Pour mixture onto ice/conc. HCl reaction->quench workup 5. Aqueous Work-up - Separate layers - Extract aqueous layer with DCM quench->workup wash 6. Washing - Wash organic layer with H₂O, sat. NaHCO₃, Brine workup->wash dry 7. Drying & Concentration - Dry with MgSO₄ - Filter & Evaporate solvent wash->dry purify 8. Purification - Column Chromatography dry->purify end End: Characterize Product (NMR, MS, IR) purify->end

Figure 2: Experimental Workflow.
Step-by-Step Procedure

1. Reaction Setup:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and an addition funnel sealed with a rubber septum.

  • Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere. This is a critical step to prevent the deactivation of the Lewis acid.[11]

  • To the flask, add 2-(4-methyl-2-nitrophenyl)furan (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of substrate).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution. The addition may be exothermic. Ensure the internal temperature does not rise above 5 °C.

2. Acylating Agent Addition:

  • In a separate dry vial, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM (approx. 2 mL per 1 mL of acetyl chloride).

  • Using a dry syringe, transfer this solution to the addition funnel.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0-5 °C.[11] A color change is typically observed.

3. Reaction and Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-4 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be more polar (lower Rf) than the starting material.

4. Reaction Quench and Work-up:

  • Prepare a beaker containing a mixture of crushed ice (approx. 50 g per 1 g of AlCl₃) and concentrated hydrochloric acid (approx. 15 mL).[11]

  • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.

  • Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer.

  • Extract the aqueous layer twice with additional portions of DCM.

5. Washing and Drying:

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • Water (2x)

    • Saturated sodium bicarbonate (NaHCO₃) solution (2x, or until CO₂ evolution ceases) to neutralize residual acid.

    • Saturated brine solution (1x) to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

6. Purification and Characterization:

  • Remove the DCM solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Combine the pure fractions and remove the solvent to yield the final product, 5-acetyl-2-(4-methyl-2-nitrophenyl)furan.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Troubleshooting and Key Considerations

ParameterRecommended ValueRationale & Troubleshooting
Stoichiometry (Substrate:Acyl Chloride:AlCl₃) 1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst ensures complete conversion. Insufficient AlCl₃ may lead to low yields as it complexes with the product ketone.[10]
Temperature 0 °C to Room Temp.Low initial temperature is crucial to control the exothermic reaction and prevent polymerization of the sensitive furan ring.[5] If the reaction is sluggish due to the deactivating substituent, gentle heating (30-40 °C) may be cautiously applied, but this increases the risk of side products.
Solvent Choice Anhydrous DCMDCM is a common, inert solvent for Friedel-Crafts reactions. Other options like carbon disulfide or 1,2-dichloroethane can be used, but must be anhydrous.
Moisture Control Strict Anhydrous ConditionsAlCl₃ reacts violently with water, deactivating it and generating HCl.[11] Failure to use dry equipment and reagents is the most common cause of reaction failure.
Work-up Procedure Quench in Ice/HClThis procedure hydrolyzes the aluminum salts and breaks the AlCl₃-ketone complex, facilitating product isolation.[11][12] Pouring the reaction into the ice/acid is safer than adding water to the reaction.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. Inhalation of dust can cause respiratory damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator (causes tearing). Reacts with moisture to produce HCl gas. Always handle in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching: The work-up procedure is exothermic and releases corrosive HCl gas. Ensure adequate ventilation and perform the quench slowly and carefully.

References

  • Filo. (2025, September 16).
  • Ventura College Organic Chemistry Lab. (n.d.).
  • Organic Syntheses. (n.d.).
  • Benchchem. (n.d.).
  • Chemistry Steps. (2025, June 20).
  • Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Clean Technologies and Environmental Policy, 23, 2429–2441.
  • ACS Central Science. (2016, October 19).
  • BYJU'S. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2025, April 19). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds.
  • ResearchGate. (n.d.).
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Regioselective friedel-crafts acyl
  • University of Washington. (n.d.).
  • Sigma-Aldrich. (n.d.).
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  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • University of Calgary. (n.d.).
  • Uchuskin, M. G., Merkushev, A. A., & Eshmemeteva, D. A. (2023). FECL3-CATALYZED FRIEDEL-CRAFTS ALKYLATION OF 2-SUBSTITUTED FURANS WITH 2-NITROBENZHYDROLS.
  • Bentham Science Publisher. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025, August 6). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 | Request PDF.
  • PubMed. (1992).
  • Journal of the Chemical Society (Resumed). (1963). 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran.
  • Benchchem. (n.d.).
  • ChemRxiv. (n.d.). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals.
  • University of Minnesota. (n.d.). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals.
  • MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
  • The Royal Society of Chemistry. (n.d.).

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Application Note: Microwave-Assisted Synthesis of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Design

The synthesis of highly functionalized biaryl and heterobiaryl scaffolds is a cornerstone of modern drug discovery. The target compound, 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone , features an acetylfuran moiety coupled to a sterically hindered, electron-deficient aryl ring.

To construct this C(sp²)–C(sp²) bond, the Suzuki-Miyaura cross-coupling reaction is the premier choice due to its functional group tolerance and the stability of organoboron reagents[1]. However, coupling (4-methyl-2-nitrophenyl)boronic acid[2] with 1-(5-bromofuran-2-yl)ethanone presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-nitro group on the boronic acid significantly impedes the transmetalation step of the palladium catalytic cycle.

  • Electronic Deactivation: The strongly electron-withdrawing nitro group reduces the nucleophilicity of the boronic acid, slowing down the reaction and increasing the likelihood of competitive protodeboronation (hydrolysis of the C–B bond).

The Microwave Advantage (MAOS): To overcome these thermodynamic barriers, we employ Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform dielectric heating that directly activates the polar solvent and substrates. This accelerates the reaction rate exponentially—often reducing reaction times from 24 hours under standard thermal reflux to merely 15–20 minutes[3]. Furthermore, the rapid heating profile minimizes the residence time of the sensitive boronic acid, effectively outcompeting the protodeboronation side reaction and maximizing the yield of the desired heterobiaryl product.

Catalyst & Solvent Selection: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle, which stabilizes the palladium center against the steric bulk of the ortho-nitro substituent and facilitates the final reductive elimination step. A biphasic Ethanol/Water (3:1) solvent system is selected. The Suzuki reaction is highly tolerant of aqueous environments; water is strictly required to dissolve the K₂CO₃ base and form the reactive boronate complex, while ethanol efficiently solubilizes the organic electrophile and nucleophile[4].

Quantitative Reaction Parameters

Table 1: Reagent Matrix (1.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
1-(5-Bromofuran-2-yl)ethanone189.011.0 eq189 mgElectrophile (Aryl Halide)
(4-Methyl-2-nitrophenyl)boronic acid180.961.5 eq271 mgNucleophile (Boronic Acid)
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 eq (5 mol%)40.8 mgTransition Metal Catalyst
Potassium Carbonate (K₂CO₃)138.213.0 eq414 mgInorganic Base
Ethanol (Absolute)46.07-3.0 mLOrganic Solvent
Deionized Water18.02-1.0 mLAqueous Co-solvent
Table 2: Microwave Irradiation Profile
ParameterSetpointCausality / Rationale
Temperature 110 °COvercomes activation energy of the ortho-hindered transmetalation.
Time 20 minutesSufficient for >95% conversion; prevents thermal degradation of furan.
Power Dynamic (Max 200 W)Allows the instrument to modulate power to maintain exact temperature.
Cooling Compressed AirRapid quenching prevents product decomposition post-reaction.

Reaction Workflow

G R1 1-(5-Bromofuran-2-yl)ethanone (Electrophile) Cat Pd(dppf)Cl2 & K2CO3 EtOH / H2O (3:1) R1->Cat R2 (4-Methyl-2-nitrophenyl) boronic acid (Nucleophile) R2->Cat MW Microwave Irradiation (110°C, 20 min, 200W) Cat->MW Workup Aqueous Quench & EtOAc Extraction MW->Workup Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product 1-(5-(4-Methyl-2-nitrophenyl) furan-2-yl)ethanone Purify->Product

Workflow for the microwave-assisted Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure reaction integrity.

Phase 1: Reaction Assembly & Degassing
  • Vessel Preparation: To a 10 mL heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, add 189 mg (1.0 mmol) of 1-(5-bromofuran-2-yl)ethanone and 271 mg (1.5 mmol) of (4-methyl-2-nitrophenyl)boronic acid.

  • Catalyst & Base Addition: Add 414 mg (3.0 mmol) of finely powdered K₂CO₃ and 40.8 mg (5 mol%) of Pd(dppf)Cl₂·CH₂Cl₂.

    • Validation Check: The mixture will appear as a heterogeneous reddish-brown powder due to the palladium complex.

  • Solvent Addition: Inject 3.0 mL of absolute ethanol and 1.0 mL of deionized water.

  • Critical Degassing Step: Submerge a long needle into the solvent mixture and sparge with dry Argon (or N₂) gas for exactly 5 minutes.

    • Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid (yielding biaryl byproducts) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.

Phase 2: Microwave Irradiation
  • Sealing: Rapidly remove the sparging needle and seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial into the microwave reactor cavity. Apply the parameters outlined in Table 2 (110 °C, 20 minutes, dynamic power).

    • Causality: The dynamic power setting ensures the reaction reaches 110 °C rapidly without overshooting, maintaining a stable dielectric heating environment[5].

Phase 3: Workup & Isolation
  • Quenching: Upon completion and automated compressed-air cooling to <30 °C, uncap the vial. The solution should now be a dark, homogeneous mixture with suspended inorganic salts.

  • Extraction: Dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Transfer to a separatory funnel. Extract the aqueous layer twice more with 10 mL of EtOAc.

  • Washing & Drying: Wash the combined organic layers with 15 mL of saturated NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄.

    • Validation Check: Spot the crude mixture on a TLC plate (Silica gel, 80:20 Hexanes:EtOAc). The starting bromide should be consumed, and a new, UV-active product spot should appear at a lower Rf value due to the increased polarity of the nitro-biaryl system.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a dark oil/solid.

Phase 4: Purification
  • Chromatography: Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc.

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and remove the solvent in vacuo to afford 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone.

Analytical Validation

To confirm the structural integrity and purity of the synthesized compound, perform the following analytical checks:

  • Mass Spectrometry (ESI-MS):

    • Expected: [M+H]⁺ m/z = 246.07 (Calculated for C₁₃H₁₁NO₄: 245.07).

  • ¹H NMR (400 MHz, CDCl₃):

    • Furan Protons: Two distinct doublets (J ≈ 3.5 Hz) around 6.8–7.3 ppm, characteristic of the 2,5-disubstituted furan ring.

    • Aryl Protons: A multiplet or distinct set of signals (1H doublet, 1H doublet of doublets, 1H singlet) in the 7.4–8.0 ppm range corresponding to the 4-methyl-2-nitrophenyl system.

    • Aliphatic Protons: A sharp singlet at ~2.50 ppm (3H, acetyl -CH₃) and a sharp singlet at ~2.45 ppm (3H, aryl -CH₃).

References

  • National Institutes of Health (NIH). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction..." PMC - NIH, [Link]

  • Baxendale Group. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations." Durham University, [Link]

  • National Institutes of Health (NIH). "Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites." PubMed,[Link]

  • National Institutes of Health (NIH) / PubChem. "(4-Methyl-2-nitrophenyl)boronic acid | C7H8BNO4." PubChem,[Link]

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formulating 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone for animal models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Formulating 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the formulation of the novel chemical entity, 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, for in vivo evaluation in animal models. As a Senior Application Scientist, this document is structured to navigate the complexities of moving a new compound from the bench to preclinical assessment, with a focus on scientific integrity, practical application, and reproducibility.

The core challenge with many new chemical entities (NCEs), particularly those with aromatic and heterocyclic scaffolds, is poor aqueous solubility.[1] This characteristic can severely limit oral bioavailability and complicate the establishment of reliable in vivo models.[2] This guide, therefore, assumes that 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, based on its structural similarity to other lipophilic nitrophenyl-furan derivatives, will exhibit low water solubility.[3][4]

Our approach is not to provide a single, rigid protocol, but to empower the researcher with a systematic methodology for characterization, vehicle selection, and administration that is adaptable and grounded in established pharmaceutical principles.

Part 1: Essential Pre-Formulation Characterization

Before any formulation can be developed, a foundational understanding of the compound's physicochemical properties is critical.[5] Since no public data exists for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, the following characterization steps are a mandatory prerequisite.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of the compound in a range of pharmaceutically acceptable vehicles. This data will guide the formulation strategy.

Methodology:

  • Preparation: Add an excess amount of the powdered compound to a series of clear glass vials (e.g., 2 mg of compound to 1 mL of each vehicle).[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature, ~25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.[6]

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) to pellet any undissolved solid.[6]

  • Quantification: Carefully remove a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Table 1: Recommended Vehicles for Initial Solubility Screening

Vehicle Category Specific Examples Rationale for Inclusion
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4 Represents physiological pH.
Acetate Buffer pH 4.5 Simulates the environment of the stomach.
Co-solvents Propylene Glycol (PG) Common solvent for oral and injectable formulations.[7]
Polyethylene Glycol 400 (PEG 400) Widely used, low-toxicity co-solvent.[7]
Ethanol Can be used in low concentrations, especially for oral dosing.[7]
Dimethyl Sulfoxide (DMSO) High solubilizing power, but use is limited by toxicity.[8]
Surfactants (in water) 1% Tween® 80 (Polysorbate 80) Forms micelles to solubilize hydrophobic compounds.[9]
1% Cremophor® EL A potent non-ionic solubilizer for parenteral use.[7]
Lipids/Oils Corn Oil, Sesame Oil Common vehicles for oral or subcutaneous administration of lipophilic drugs.[7]

| | Medium-Chain Triglycerides (MCT) | Readily absorbed lipid vehicle.[7] |

Part 2: A Systematic Approach to Formulation Development

The data from the preliminary solubility screen will dictate the most logical path for formulation development. The following workflow, presented as a decision tree, illustrates this process.

G start Start: Solubility Data from Protocol 1 sol_check Is aqueous solubility > 1 mg/mL at desired pH? start->sol_check sol_yes Simple Aqueous Solution (e.g., PBS with pH adjustment) sol_check->sol_yes Yes sol_no Proceed to Co-solvent / Surfactant Systems sol_check->sol_no No cosolvent_check Is solubility in co-solvents (e.g., 30% PEG 400) sufficient for target dose? sol_no->cosolvent_check cosolvent_yes Co-solvent Formulation (e.g., PEG 400, PG, Ethanol in Saline/Water) cosolvent_check->cosolvent_yes Yes cosolvent_no Evaluate Surfactant or Suspension Systems cosolvent_check->cosolvent_no No surfactant_check Is solubility in aqueous surfactant (e.g., 5% Tween 80) sufficient? cosolvent_no->surfactant_check surfactant_yes Micellar Solution (e.g., Tween 80, Cremophor EL) surfactant_check->surfactant_yes Yes surfactant_no Develop a Suspension surfactant_check->surfactant_no No suspension Aqueous Suspension (e.g., 0.5% Methylcellulose with 0.1% Tween 80) surfactant_no->suspension

Caption: Formulation development decision tree.

Formulation Strategies for Poorly Soluble Compounds
  • Co-solvent Formulations: These are often the first choice for preclinical studies due to their simplicity.[] A common approach is to dissolve the compound in a water-miscible organic solvent and then dilute it with an aqueous vehicle.

    • Example Vehicle (for IV/IP): 10% DMSO, 40% PEG 400, 50% Saline.

    • Causality: The organic co-solvents disrupt the hydrogen bonding network of water, reducing its polarity and allowing for the solubilization of lipophilic compounds. However, the concentration of organic solvents must be carefully controlled to avoid toxicity in animals.

  • Surfactant-Based Formulations (Micellar Solutions): Surfactants form micelles in aqueous solutions above their critical micelle concentration, creating a hydrophobic core where the drug can be encapsulated.[9]

    • Example Vehicle (for IV/IP/Oral): 5-10% Cremophor® EL in Saline or 2-5% Tween® 80 in Water.

    • Causality: This approach significantly increases the apparent solubility of the compound. Newer surfactants may offer better biocompatibility and safety profiles.[11]

  • Aqueous Suspensions: If the required dose cannot be achieved in a solution, a suspension may be necessary, particularly for oral administration.

    • Example Vehicle (for Oral): 0.5% (w/v) Methylcellulose with 0.1% (w/v) Tween® 80 in Purified Water.

    • Causality: The suspending agent (methylcellulose) increases the viscosity of the vehicle to slow sedimentation, while the wetting agent (Tween® 80) helps disperse the drug particles. Particle size reduction (micronization) is often required to improve dissolution and absorption.[11]

  • Lipid-Based Formulations: For oral delivery, lipid-based systems can improve absorption by utilizing the body's natural lipid absorption pathways.[2]

    • Example Vehicle (for Oral): A solution in Medium-Chain Triglycerides (MCT) or a self-emulsifying drug delivery system (SEDDS).[2]

Part 3: Detailed Protocols for In Vivo Administration

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC). The following are generalized protocols and must be adapted to specific institutional guidelines.

Protocol 2: Oral Gavage in Mice and Rats

Objective: To accurately deliver a specified volume of the formulation directly into the stomach.

Materials:

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip).[3]

  • Syringes.

Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes

Species Body Weight (g) Needle Gauge Max Volume (mL/kg)
Mouse 20-30 20-18g 10 mL/kg[3][12]

| Rat | 200-300 | 18-16g | 10 mL/kg[12] |

Procedure:

  • Preparation: Weigh the animal to calculate the correct dosing volume.[12] Measure the gavage needle from the animal's snout to the last rib and mark the tube; do not insert it past this point.[3][12]

  • Restraint:

    • Mouse: Scruff the mouse firmly, ensuring the forelegs are extended.[3]

    • Rat: Hold the rat near the thoracic region, using a towel for larger animals if necessary.[3]

  • Tube Insertion: Gently extend the animal's head back to create a straight line through the neck and esophagus.[3] Insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and advance it gently along the upper palate.[13] The tube should pass easily into the esophagus with no resistance. If resistance is felt, withdraw and try again. [3]

  • Administration: Once the needle is in place, administer the substance smoothly.[12]

  • Withdrawal & Monitoring: Withdraw the needle carefully and return the animal to its cage. Monitor for any signs of distress.[13]

Protocol 3: Intraperitoneal (IP) Injection in Mice and Rats

Objective: To administer the formulation into the peritoneal cavity.

Materials:

  • Appropriately sized sterile syringes and needles.

  • 70% Alcohol for disinfection.

Table 3: Recommended Needle Sizes and Maximum Injection Volumes for IP

Species Body Weight (g) Needle Gauge Max Volume (mL/kg)
Mouse 20-30 25-27g 10 mL/kg[9]

| Rat | 200-300 | 23-25g | 10 mL/kg[9] |

Procedure:

  • Restraint: Securely restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This helps to move the abdominal organs away from the injection site.[14]

  • Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder.[1][14]

  • Injection: Disinfect the site with alcohol.[15] Insert the needle with the bevel facing up at a 30-40° angle.[9]

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated. If aspiration occurs, withdraw the needle and reinject at a different site with a new needle and syringe.[15]

  • Administration: Inject the substance smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Observe for any complications like bleeding or distress.[9]

Protocol 4: Intravenous (IV) Tail Vein Injection in Mice

Objective: To administer the formulation directly into the systemic circulation via the lateral tail vein. This route is technically challenging and requires practice.

Materials:

  • Sterile syringes and needles (27-30g).

  • A restraining device for mice.

  • A heat source (e.g., heat lamp or warm water) to dilate the tail veins.

Table 4: Recommended Needle Sizes and Maximum Injection Volumes for IV

Species Body Weight (g) Needle Gauge Max Volume (mL/kg)

| Mouse | 20-30 | 27-30g | 5 mL/kg |

Procedure:

  • Preparation: Place the mouse in a restraining device. Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to make the lateral veins more visible.

  • Site Identification: Clean the tail with an alcohol swab. The two lateral tail veins will be visible on either side of the tail.

  • Injection: Stabilize the tail with your non-dominant hand. Hold the syringe with the needle bevel facing up, nearly parallel to the tail.[6]

  • Vein Entry: Carefully insert the needle into one of the lateral veins. You may see a small "flash" of blood in the needle hub upon successful entry.[6]

  • Administration: Inject the solution slowly and steadily. If a "bleb" or swelling appears under the skin, the needle is not in the vein. Withdraw immediately, apply pressure, and attempt the injection further up the tail with a new needle.[6]

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor for recovery.[6]

Part 4: Formulation Stability Assessment

It is imperative to ensure that the compound remains solubilized and chemically stable in the chosen vehicle for the duration of the experiment.

Protocol 5: Short-Term Formulation Stability

Objective: To confirm the physical and chemical stability of the final formulation.

G prep Prepare Final Formulation split Split into Aliquots (e.g., Room Temp & 4°C) prep->split time_points Store for defined time points (e.g., 0, 2, 4, 24 hours) split->time_points analysis Analyze at each time point time_points->analysis visual Visual Inspection (Precipitation, color change) analysis->visual Physical hplc HPLC Analysis (Purity, concentration) analysis->hplc Chemical result Stable if <5% change from T=0 visual->result hplc->result

Caption: Workflow for short-term stability testing.

Procedure:

  • Preparation: Prepare a batch of the final formulation intended for dosing.

  • Storage: Store aliquots under relevant conditions (e.g., on the benchtop at room temperature, refrigerated at 4°C) for a period that exceeds the planned experimental duration (e.g., 24 hours).

  • Analysis at Time Points: At intervals (e.g., 0, 4, and 24 hours), analyze the samples.

    • Visual Inspection: Check for any signs of precipitation, crystallization, or color change.

    • Chemical Analysis: Use HPLC to quantify the concentration of the active compound and check for the appearance of degradation products.

References

A complete list of all sources cited within this document, including full titles, sources, and verifiable URLs, is provided below. This ensures that the methodologies and claims made are transparent and grounded in authoritative literature.

Click to view the complete reference list
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction.
  • ChemBK. (2024, April 10). 5-(4-nitrophenyl)furfural.
  • IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from University of California, San Francisco.
  • UNC School of Medicine. (n.d.). Injections and Dosing.
  • Vinutha, N., Kumar, S. M., Jois, B. S. V., Balakrishna, K., Lokanath, N. K., & Revannasiddaiah, D. (2013). 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1528.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Fluorochem. (n.d.). 1-[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-ethanone.
  • BenchChem. (2026, February). A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents.
  • Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science.
  • MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • Padwal, P. N., Khore, A. D., Londhe, R. C., Aher, M. B., Pathan, M. R., & Padwal, P. H. (2025). Formulation, Development and evaluation of Nitrofurantoin tablets drug delivery systems. World Journal of Biology Pharmacy and Health Sciences, 24(02), 054-058.
  • ResearchGate. (2021, November 22). How to prepare the stocks of 4-Nitrophenyl palmitate and 4-Nitrophenyl laurate to determine the Lipase activity of proteins?.
  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-[5-[(5-methyl-2-furanyl)methyl]-2-furanyl]-.
  • University of Iowa. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Procedures with Care. (n.d.). Intravenous Injection in the Mouse.
  • Addgene. (2025, January 22). Common Injection Routes in Mice.
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Gul, W., & Wahid, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 733–744.
  • Moravek. (2024, October 4). The Role of Stability Testing in Pharmaceutical Research.
  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo....
  • National Center for Biotechnology Information. (n.d.). ETHANONE, 1-(1-METHYL-5-NITRONAPHTHO(2,1-b)FURAN-2-YL)-.
  • Medicilon. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Crysdot LLC. (n.d.). 1-(5-(4-Nitrophenyl)furan-2-yl)ethanone.
  • Virginia Tech. (2017, December 12). SOP: Intraperitoneal Injections in the Rat.
  • De Zwart, L., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 513–520.
  • Thomas, F. (2025, May 19). Stability Testing: The Crucial Development Step. Pharmaceutical Technology.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Nitro-aryl Furans in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitro-aryl furans are a significant class of heterocyclic compounds with broad-spectrum antimicrobial and other therapeutic activities.[1][2] A common hurdle in their preclinical development and in vitro evaluation is their characteristically low aqueous solubility.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework and frequently asked questions (FAQs) to address and overcome the solubility challenges associated with these compounds in aqueous buffers.

This center is structured to provide not just procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common solubility-related observations in a question-and-answer format, providing direct and actionable solutions.

Q1: My nitro-aryl furan compound is precipitating out of my aqueous buffer immediately upon addition from a concentrated stock solution. What's happening and what's my first step?

A1: This is a classic sign of a compound "crashing out" of solution due to a sudden and significant decrease in the solvent's solvating capacity. Your concentrated stock is likely in a strong organic solvent (like DMSO or DMF), and the abrupt introduction into a predominantly aqueous environment causes the compound to exceed its solubility limit.[5]

Immediate Corrective Actions:

  • Reduce the Final Concentration: The most straightforward first step is to lower the target concentration of your nitro-aryl furan in the final aqueous solution.[5]

  • Optimize the Co-solvent Percentage: If you must use a co-solvent system, aim for the lowest effective concentration. A common strategy is to prepare a more dilute stock solution in your organic solvent, which will result in a lower final percentage of the organic solvent when added to the aqueous buffer. Always include a vehicle control with the same final co-solvent concentration in your experiments to account for any solvent-induced effects.[6]

Workflow for Co-solvent Optimization:

Caption: Workflow for addressing immediate precipitation.

Q2: I've tried using a co-solvent, but my compound's solubility is still insufficient for my desired experimental concentration. What other strategies can I employ?

A2: When simple co-solvency is not enough, several other formulation strategies can be explored. The choice of method will depend on the specific chemical structure of your nitro-aryl furan and the requirements of your experiment.

Recommended Strategies:

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[6] Many nitro-aryl furans possess acidic or basic functional groups. For instance, nitrofurantoin's solubility is pH-dependent.[7]

    • For acidic compounds: Increasing the pH of the buffer will deprotonate the acidic group, forming a more soluble salt.[8]

    • For basic compounds: Lowering the pH will protonate the basic group, leading to increased solubility.[5]

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[9][10][11]

    • Common Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers are frequently used non-ionic surfactants in pharmaceutical formulations.[10][12]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic compound from the aqueous environment and enhancing its solubility.[15][][17]

    • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13][14]

Comparative Overview of Advanced Solubilization Techniques:

Technique Mechanism of Action Advantages Considerations
pH Adjustment Ionization of the compound to form a more polar, soluble species.[6][8]Simple and cost-effective.Only applicable to ionizable compounds; potential for pH-induced compound degradation or alteration of biological activity.[5]
Surfactants Encapsulation of the hydrophobic compound within micelles.[9][10]Effective for a wide range of hydrophobic compounds.Potential for cellular toxicity at higher concentrations; can interfere with some biological assays.[9]
Cyclodextrins Formation of a host-guest inclusion complex.[13][15]Generally well-tolerated and effective at low concentrations.Can be more expensive; potential for competitive binding with other molecules in the assay.[13]

Q3: My nitro-aryl furan appears to dissolve initially but then precipitates over the course of my multi-day experiment. What could be the cause?

A3: This phenomenon often points to either compound instability or a slow equilibration to a less soluble form.

Possible Causes and Solutions:

  • Compound Degradation: Nitro-aryl furans can be susceptible to degradation, especially under certain pH and temperature conditions or upon exposure to light. The degradation products may be less soluble.

    • Troubleshooting: Assess the stability of your compound under the experimental conditions. This can be done by preparing a solution, incubating it for the duration of the experiment, and then analyzing it for the presence of the parent compound and any degradation products using techniques like HPLC.[18] If degradation is observed, consider adjusting the buffer composition, protecting the experiment from light, or reducing the incubation temperature if possible.

  • Metastable to Stable Form Conversion: Your initial dissolution might have resulted in a supersaturated, metastable solution. Over time, the compound may be converting to a more stable, less soluble crystalline form.

    • Troubleshooting: Determine the thermodynamic (equilibrium) solubility of your compound. This involves agitating an excess of the solid compound in the buffer for an extended period (24-48 hours) to ensure equilibrium is reached.[18] The concentration of the dissolved compound in the filtrate is then measured. This value represents the true solubility limit under those conditions.

Experimental Workflow for Investigating Precipitation Over Time:

Caption: Decision tree for troubleshooting delayed precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting organic solvent for making a stock solution of a novel nitro-aryl furan?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating highly concentrated stock solutions of poorly soluble compounds for in vitro screening.[19] It is a powerful, water-miscible solvent that can dissolve a wide range of both polar and non-polar compounds. However, always aim to keep the final concentration of DMSO in your aqueous working solution as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts.[6]

Q2: How can I determine the solubility of my nitro-aryl furan compound experimentally?

A2: There are two primary methods for determining solubility: kinetic and thermodynamic.[18]

  • Kinetic Solubility: This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated stock solution into an aqueous buffer. It is often determined by turbidimetry.[20]

  • Thermodynamic (Equilibrium) Solubility: This method measures the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard." It involves adding an excess of the solid compound to the solvent, allowing it to equilibrate over a prolonged period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered solution, typically by HPLC.[18]

Q3: Are there any physical modification techniques I can use to improve the solubility of my nitro-aryl furan?

A3: Yes, physical modifications can significantly enhance solubility and dissolution rate.[21]

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[22] Nanonization, which reduces particle size to the nanometer range, can be particularly effective for compounds with very low solubility.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can create an amorphous form of the drug, which is generally more soluble than its crystalline counterpart. Solid dispersions of nitrofurantoin with polymers like poloxamer 188 have been shown to enhance its solubility and bioavailability.[12][23]

Q4: Can structural modifications to my nitro-aryl furan lead compound improve its solubility?

A4: Absolutely. Late-stage functionalization and other structural modifications can be a powerful strategy to improve the physicochemical properties of a lead compound, including its solubility.[24][25] Introducing polar functional groups, such as hydroxyl or amino groups, can increase the compound's hydrophilicity and improve its aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Nitro-aryl Furan Solution Using a Co-solvent
  • Weigh out the required amount of the nitro-aryl furan compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Vortex or sonicate the stock solution until the compound is completely dissolved.

  • While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation.

  • Always prepare a vehicle control containing the same final concentration of the organic solvent in the aqueous buffer.

Protocol 2: Screening for Optimal pH for Solubilization
  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Add an excess amount of the solid nitro-aryl furan compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24-48 hours to allow the solutions to reach equilibrium.

  • Filter the suspensions to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate for each pH value using a validated analytical method such as HPLC-UV.[18]

  • Plot the solubility as a function of pH to identify the optimal pH range for your compound.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • Technical Support Center: Enhancing Aqueous Solubility of Furanone Derivatives - Benchchem. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
  • Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. (2017, November 30).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening - Benchchem. (n.d.).
  • Nitrofurantoin solubility in aqueous urea and creatinine solutions - PubMed. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of N-(furan-2-ylmethyl)-3-iodoaniline - Benchchem. (n.d.).
  • Beta-cyclodextrin and its derivatives-enhanced solubility and biodegradation of 2-nitrobiphenyl - PubMed. (n.d.).
  • Enhancing nitrofurantoin solubility and bioavailability through solid dispersion formulation. (2024, August 6).
  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics - PMC. (2021, June 5).
  • Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – Bio Integration. (2024, August 1).
  • Troubleshooting poor solubility of furan-based dicarboxylic acids - Benchchem. (n.d.).
  • Cocrystals of Nitrofurantoin: How Coformers Can Modify Its Solubility and Permeability Across Intestinal Cell Monolayers. (2022, April 12).
  • PRODUCT MONOGRAPH pms-NITROFURANTOIN Nitrofurantoin Monohydrate / Macrocrystals Capsules, House Standard 100 mg Urinary Tract An. (2018, November 7).
  • Methods for the determination of furan in food - JRC Publications Repository. (n.d.).
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (2022, December 2).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems | Request PDF - ResearchGate. (2025, August 10).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • Furan Derivatives and Their Role in Pharmaceuticals. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. (2022, May 11).
  • Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions - Benchchem. (n.d.).
  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives - Benchchem. (n.d.).
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025, May 8).
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.).
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.).
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC. (n.d.).
  • WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents. (n.d.).
  • Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. (2021, November 22).
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an - PSE Community.org. (2022, November 23).
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. (2022, February 24).
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9).
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - ResearchGate. (2024, May 7).

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Furan-2-yl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of furan-2-yl ethanone (2-acetylfuran) and its derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously temperamental Friedel-Crafts acylation of furan.

The electron-rich nature of the furan oxygen makes the aromatic ring highly susceptible to electrophilic attack. While this facilitates the desired acylation, it simultaneously introduces severe vulnerabilities to side reactions such as polymerization, hydrolytic ring-opening, and polyacylation. This guide bypasses generic advice to provide mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting strategies to optimize your reaction outcomes.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the exact mechanistic failure occurring in your reactor.

DiagnosticWorkflow Start Reaction Issue Detected Issue1 Dark, Insoluble Tar (Polymerization) Start->Issue1 Issue2 Low Yield, No Tar (Ring Opening) Start->Issue2 Issue3 Multiple Product Spots (Over-acylation) Start->Issue3 Cause1 Strong Lewis Acid (AlCl3) High Temperature Issue1->Cause1 Cause2 Moisture Present Aqueous Acidic Workup Issue2->Cause2 Cause3 Excess Acylating Agent Prolonged Reaction Issue3->Cause3 Sol1 Use Mild Catalyst (ZnCl2, BF3-OEt2) Temp < 0°C Cause1->Sol1 Sol2 Strict Anhydrous Conditions Buffered Workup Cause2->Sol2 Sol3 Strict Stoichiometry (1:1.1) Monitor via GC/TLC Cause3->Sol3

Diagnostic workflow for identifying and resolving common side reactions in furan acylation.

Troubleshooting Guides & FAQs

Q1: My reaction mixture rapidly turns into a dark, insoluble tar. What is the mechanistic cause, and how do I prevent it?

Causality & Solution: The furan ring is a highly electron-rich heteroaromatic system. Under strongly acidic conditions (e.g., using classical Friedel-Crafts catalysts like AlCl₃), the furan ring undergoes rapid electrophilic attack by protons or the Lewis acid itself, leading to cationic polymerization and resinification (1)[1].

To prevent this, you must attenuate the electrophilicity of the catalytic system. Switch from strong Lewis acids to milder alternatives such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or solid acid catalysts like H-beta zeolites (2)[2]. Furthermore, maintain strict temperature control (0 °C to 30 °C) during the addition phase to suppress the kinetics of the polymerization pathway.

Q2: I am observing low yields of 2-acetylfuran, but without significant tar formation. ¹H-NMR of the crude shows aliphatic aldehyde/ketone peaks. What is happening?

Causality & Solution: This is a classic signature of acid-catalyzed ring opening. The oxygen atom in the furan ring can be protonated in the presence of trace moisture and Lewis/Brønsted acids, leading to hydrolytic cleavage of the aromatic ring to form 1,4-dicarbonyl compounds (e.g., hexane-2,5-dione derivatives) (3)[3].

Solution: Ensure absolute anhydrous conditions. Flame-dry all glassware, use Schlenk techniques with inert gas (Ar/N₂), and distill solvents over appropriate drying agents. Crucially, during workup, use a mildly basic buffer (e.g., saturated aqueous NaHCO₃) to quench the Lewis acid before extraction, preventing ring opening during the aqueous phase.

Q3: GC-MS analysis reveals a significant byproduct with a mass corresponding to di-acylation (e.g., 2,5-diacetylfuran). How can I improve regioselectivity?

Causality & Solution: While the first acetyl group deactivates the furan ring, the 5-position remains sufficiently nucleophilic to undergo a second acylation if the acylating agent is in excess or the reaction is left running too long (4)[4].

Solution: Strictly control the stoichiometry of the acylating agent (e.g., acetic anhydride) to 1.05 equivalents relative to furan. Monitor the reaction kinetically via GC or TLC and quench immediately once the mono-acylated product plateaus.

Mechanistic Pathways of Furan Acylation

MechanisticPathways Furan Furan (Electron-rich) Acylation Mild Lewis Acid + Ac2O Furan->Acylation Polymerization Strong Lewis Acid (e.g., AlCl3) Furan->Polymerization Hydrolysis H+ / H2O (Moisture) Furan->Hydrolysis Product 2-Acetylfuran (Desired Product) Acylation->Product Tar Polyfuran Resin (Tar) Polymerization->Tar Dicarbonyl 1,4-Dicarbonyl (Ring Opening) Hydrolysis->Dicarbonyl Excess Excess Ac2O Prolonged Time Product->Excess Diacetyl 2,5-Diacetylfuran (Over-acylation) Excess->Diacetyl

Competing mechanistic pathways in the Friedel-Crafts acylation of furan.

Quantitative Data: Catalyst Efficacy and Side Reaction Profiles

The choice of catalyst dictates the dominant mechanistic pathway. The table below summarizes quantitative outcomes based on authoritative literature protocols.

Catalyst SystemReaction Temp.Yield (2-Acetylfuran)Dominant Side ReactionReference
AlCl₃ (Stoichiometric)0 °C< 20%Polymerization / Tar[1]
ZnCl₂ / Acetic Acid 40–60 °C75–85%Minimal (Trace Diacylation)[3]
BF₃·OEt₂ (Catalytic)0 °C80–92%Minimal[1]
H-beta Zeolite (Fixed-bed)50 °C92.6%Carbon deposition (Deactivation)[2]

Self-Validating Experimental Protocol

Optimized Synthesis of 2-Acetylfuran via Mild Acylation (BF₃·OEt₂ Catalyzed)

This protocol is engineered to be self-validating; specific observational checks are built into the methodology to ensure the reaction remains on the desired mechanistic pathway.

Step 1: Preparation & Rigorous Exclusion of Moisture Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Validation Check: A continuous positive pressure of N₂ (bubbler monitoring) ensures no ambient moisture ingress, which is critical for preventing hydrolytic ring-opening.

Step 2: Reagent Loading Add freshly distilled furan (1.0 eq) and anhydrous diethyl ether (solvent). Cool the system to 0 °C using an ice bath. Causality: Low temperature mitigates the exothermic nature of the Lewis acid coordination, suppressing the activation energy required for polymerization.

Step 3: Acylating Agent Addition Add acetic anhydride (1.05 eq) in one portion. Causality: Using a slight excess ensures complete conversion without providing enough driving force for 2,5-diacylation.

Step 4: Catalyst Initiation Slowly add boron trifluoride etherate (BF₃·OEt₂, 0.1 eq) dropwise over 30 minutes. Validation Check: The reaction mixture should turn pale yellow to light brown. A rapid shift to opaque black indicates localized overheating and the onset of polymerization; if this occurs, immediately reduce the addition rate and check the ice bath.

Step 5: Reaction Monitoring Stir at 0 °C for 2-3 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Validation Check: The disappearance of the furan spot and the appearance of a UV-active spot at a lower Rf confirms product formation.

Step 6: Buffered Quench & Workup Carefully pour the reaction mixture into a vigorously stirred saturated aqueous NaHCO₃ solution at 0 °C. Causality: The mild base neutralizes the Lewis acid and any generated acetic acid without dropping the pH to a level that would catalyze ring-opening during the biphasic extraction.

Step 7: Isolation Extract with diethyl ether (3x 50 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation (e.g., 65-70 °C at 12 mmHg) to yield pure 2-acetylfuran (3)[3].

References

  • The continuous liquid-phase Friedel-Crafts acylation of furan with acetic anhydride Source: RSC Advances URL:[Link]

Sources

Technical Support Center: Purification and Troubleshooting for 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists scaling up the synthesis of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone .

Typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-acetyl-5-bromofuran and (4-methyl-2-nitrophenyl)boronic acid, this compound presents a unique matrix of purification challenges. The presence of a nitro group, a highly sensitive furan ring, and an acetyl moiety creates an environment where transition metal leaching, acid-catalyzed degradation, and homocoupling impurities are highly prevalent.

Visualizing the Problem Space

G SM1 2-Acetyl-5-bromofuran Target Target Compound: 1-(5-(4-Methyl-2-nitrophenyl) furan-2-yl)ethanone SM1->Target Cross-Coupling Imp1 Homocoupling: Biaryl / Bifuran SM1->Imp1 Oxidative Homocoupling SM2 (4-Methyl-2-nitrophenyl) boronic acid SM2->Target SM2->Imp1 Cat Pd Catalyst Cat->Target Imp2 Pd Residues Cat->Imp2 Leaching Imp3 Degradation: Ring-Opening Target->Imp3 Acidic Silica

Caption: Reaction pathway illustrating target synthesis and major impurity generation.

PART 1: Frequently Asked Questions & Troubleshooting Guides

Q1: How do I remove stubborn Palladium (Pd) residues from the final product? Causality: The target molecule contains multiple heteroatoms (the furan oxygen, the nitro group oxygens, and the acetyl oxygen) that act as bidentate chelating agents, trapping Pd(0) and Pd(II) residues within the product matrix. Traditional aqueous washes (e.g., ammonium chloride or water) cannot break these tight coordination complexes. Solution: Implement solid-supported chemisorption. We recommend using 2,4,6-trimercaptotriazine (TMT)-functionalized silica. The high density of soft sulfur and nitrogen donors in TMT outcompetes the oxygen-based chelation of the target molecule, irreversibly binding the palladium. Recent pharmaceutical process developments demonstrate that TMT-silica treatment at 35 °C effectively reduces Pd levels to <1 ppm, significantly outperforming standard thiol-silicas 1.

Q2: My product is darkening and streaking on the silica column. How do I prevent furan ring degradation? Causality: Furans substituted with electron-withdrawing groups (like the ethanone moiety) are highly sensitive to acidic environments. Standard silica gel has a mildly acidic surface (pH ~4.5–5.5 due to free silanols). When the compound interacts with these silanols, the furan ring can become protonated, losing its aromaticity. This triggers a nucleophilic attack (often by trace water), initiating a ring-opening cascade that forms highly reactive unsaturated 1,4-dicarbonyl intermediates. These intermediates rapidly polymerize, causing the dark streaking observed on the column 2. Solution: Neutralize the stationary phase. Pre-treat your silica gel with 1-2% triethylamine (Et₃N) in your starting eluent to cap the acidic silanols. Alternatively, switch to neutral alumina, which lacks these acidic sites.

Q3: How can I separate the homocoupling biaryl/bifuran impurities from the target cross-coupled product? Causality: Homocoupling is a common side reaction in Suzuki couplings, driven by oxygen ingress which promotes the oxidative dimerization of the boronic acid (yielding 4,4'-dimethyl-2,2'-dinitro-1,1'-biphenyl) or the bromofuran. Because these symmetric byproducts share similar functional groups with the target, they often co-elute during chromatography. Solution: Exploit molecular symmetry and dipole moment differences through anti-solvent crystallization. The target cross-coupled product is highly polar and asymmetric, whereas the homocoupled byproducts are highly symmetric and lipophilic. Crystallization from an Ethanol/Water (3:1) system keeps the lipophilic biaryl impurities dissolved in the mother liquor while precipitating the pure target compound.

PART 2: Quantitative Data & Benchmarks

To guide your scavenger selection, the following table summarizes the efficacy of various Pd removal techniques for nitroaryl furan derivatives.

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodLoading (wt%)Temp (°C)Time (h)Final Pd Level (ppm)Product Recovery (%)
Aqueous Lactic Acid Wash10% (v/v)251.0> 15092
Activated Carbon20%5012.0~ 4578 (Loss to adsorption)
Thiol-Functionalized Silica5%354.0~ 1295
TMT-Functionalized Silica 3% 35 2.0 < 1 98

Note: TMT-Silica provides the optimal balance of rapid kinetics, low residual Pd, and high product recovery.

PART 3: Self-Validating Experimental Protocols

The following workflow integrates metal scavenging, acid-free chromatography, and crystallization into a continuous, self-validating system.

G Crude Crude Mixture Scavenge Pd Scavenging (TMT-Silica) Crude->Scavenge Filter ICP-MS Validation Scavenge->Filter Chroma Chromatography (Et3N-Silica) Filter->Chroma Pd < 10 ppm Cryst Crystallization (EtOH/H2O) Chroma->Cryst Organics Removed Pure Pure Compound Cryst->Pure Final Polish

Caption: Step-by-step purification workflow integrating Pd scavenging and chromatography.

Protocol A: Chemisorptive Palladium Scavenging

Objective: Reduce Pd contamination from >1000 ppm to <10 ppm prior to chromatography to prevent column fouling.

  • Dissolution: Dissolve the crude 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone in ethyl acetate (10 mL/g of crude).

  • Scavenger Addition: Add 3 wt% of TMT-functionalized silica (relative to the theoretical yield of the product).

  • Incubation: Stir the suspension at 35 °C for 2 hours. Causality: Mild heating increases the kinetic rate of Pd desorption from the product and diffusion into the silica pores without causing thermal degradation of the furan ring.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the pad with an additional 2 volumes of ethyl acetate.

  • Validation Checkpoint (ICP-MS): Take a 100 µL aliquot of the filtrate, evaporate, and digest in nitric acid for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Do not proceed to chromatography unless Pd is confirmed to be <10 ppm.

Protocol B: Acid-Free Chromatographic Purification

Objective: Remove organic impurities (unreacted starting materials) without inducing furan ring-opening.

  • Silica Preparation: Slurry standard silica gel (60 Å, 230-400 mesh) in a mixture of Hexanes/Ethyl Acetate (80:20) containing 2% (v/v) Triethylamine (Et₃N).

  • Column Packing: Pack the column with the slurry. Pass 3 column volumes (CV) of the Et₃N-doped solvent through the bed.

  • Validation Checkpoint (pH Test): Collect a few drops of the eluent from the column stopcock and test with wet pH paper. The pH must read >7.0, confirming that all acidic silanols are capped.

  • Loading: Concentrate the Pd-free filtrate from Protocol A and dry-load it onto a small amount of neutralized silica. Apply to the column.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (80:20 to 60:40) without Et₃N. (The pre-treatment is sufficient to protect the compound).

  • Fraction Collection: Monitor fractions via TLC. The target compound will elute cleanly without the dark streaking characteristic of degradation.

Protocol C: Anti-Solvent Crystallization (Final Polish)

Objective: Purge symmetric homocoupling impurities.

  • Dissolution: Dissolve the chromatographically pure product in minimal boiling Ethanol (approx. 5 mL/g).

  • Anti-Solvent Addition: Slowly add dropwise warm deionized water (up to 1.5 mL/g) until the solution becomes slightly cloudy (the cloud point).

  • Seeding & Cooling: Allow the mixture to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour. Causality: Slow cooling promotes the growth of large, pure crystals, excluding the structurally dissimilar biaryl impurities from the crystal lattice.

  • Validation Checkpoint (HPLC): Filter the crystals and analyze via HPLC. Purity should exceed 99.5%.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

stability of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone in DMSO solution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Stability of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone in DMSO Solution

Expert Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the inconsistent assay performance of functionalized nitrofurans. The compound 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone presents a unique stability challenge when formulated in Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard solvent for high-throughput screening (HTS) and drug discovery, its physical properties interact poorly with the structural vulnerabilities of this specific molecule.

The causality of degradation lies in the molecule's three core functional groups:

  • The Furan Ring: Furan derivatives are highly sensitive to oxidative degradation and acid-catalyzed ring-opening[1].

  • The Nitroaromatic Group: Nitro groups are susceptible to photoreduction. When exposed to ambient light, they can generate reactive radical species that subsequently attack the electron-rich furan core[2].

  • The Ethanone (Acetyl) Group: The carbonyl carbon is vulnerable to nucleophilic attack (hydrolysis) if water is introduced into the system.

Because DMSO is profoundly hygroscopic, it acts as a sponge for atmospheric moisture[3]. The introduction of water not only facilitates the hydrolysis of the ethanone group but also drastically reduces the solubility of the lipophilic nitro-aryl moiety, leading to micro-precipitation during freeze-thaw cycles[4].

Frequently Asked Questions (FAQs)

Q1: Why does my stock solution lose potency after a few weeks on the bench? A1: The primary driver of potency loss is moisture absorption. DMSO can absorb over 6% water by volume within just one hour when exposed to a 40% relative humidity environment[3]. This water acts as a reactant for hydrolysis and a catalyst for furan ring-opening. Furthermore, ambient light exposure triggers the photoreduction of the 4-methyl-2-nitrophenyl group.

Q2: Can I store this compound in a frost-free freezer (-20°C)? A2: It is highly discouraged. Frost-free freezers undergo regular temperature cycling to prevent ice buildup. This causes the DMSO solution to repeatedly freeze and thaw. Studies have shown that compounds subjected to repeated freeze-thaw cycles suffer significant deterioration, with some libraries showing >10% degradation within just 10 cycles[4]. The localized concentration gradients formed during the thawing process force the compound out of solution, causing irreversible aggregation.

Q3: Is oxygen or water the bigger threat to this compound in DMSO? A3: Water is the more significant threat. Comprehensive repository studies have demonstrated that water content in DMSO causes far more extensive compound loss than ambient oxygen exposure[5]. Therefore, maintaining an anhydrous environment is more critical than degassing the solvent, though doing both is optimal.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected integrity of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone under various DMSO storage conditions.

Storage ConditionTimeframeEstimated Integrity (%)Primary Degradation Driver
Room Temp (Ambient Light, Unsealed) 24 Hours< 85%Moisture absorption (Hydrolysis) & Photolysis
Room Temp (Dark, Sealed) 7 Days~ 90%Trace moisture / Thermal degradation
-20°C (Frost-Free Freezer) 1 Month75 - 80%Freeze-thaw induced precipitation
-80°C (Argon Purged, Amber Vial) > 12 Months> 98%None (Optimal Conditions)

Troubleshooting Guide

  • Symptom: Solution turns cloudy or forms a pellet upon thawing.

    • Root Cause: The compound has precipitated due to water ingress (reducing solubility) or concentration gradients formed during a freeze-thaw cycle[4].

    • Solution: Do not attempt to heat the solution vigorously, as this will accelerate thermal degradation. Discard the aliquot and prepare a fresh solution. Transition to single-use aliquots to prevent future freeze-thaw events.

  • Symptom: LC-MS shows multiple new peaks with lower mass-to-charge (m/z) ratios.

    • Root Cause: Furan ring-opening or nitro-group reduction[1].

    • Solution: Ensure the use of HPLC-grade, anhydrous DMSO (≥99.9% purity, ≤0.1% water). Perform all liquid handling under low-light conditions or use amber vials to prevent photolysis.

Mechanistic & Workflow Visualizations

DegradationPathways Compound 1-(5-(4-Methyl-2-nitrophenyl) furan-2-yl)ethanone in DMSO Water Moisture Absorption (Hygroscopic DMSO) Compound->Water Light UV/Visible Light Exposure Compound->Light FreezeThaw Repeated Freeze-Thaw Cycles Compound->FreezeThaw Hydrolysis Furan Ring Opening & Hydrolysis Water->Hydrolysis Photolysis Nitro-group Photoreduction & Radical Formation Light->Photolysis Precipitation Irreversible Aggregation & Precipitation FreezeThaw->Precipitation

Fig 1. Primary degradation pathways of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone in DMSO.

ProtocolWorkflow Step1 Weigh Compound (Inert Atmosphere) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon & Seal Step3->Step4 Step5 Store at -80°C (No Freeze-Thaw) Step4->Step5 Step6 LC-MS QC Verification Step5->Step6

Fig 2. Optimal workflow for preparing and storing stable DMSO stock solutions.

Experimental Protocols

Protocol 1: Preparation of High-Stability Anhydrous Stock Solutions This self-validating protocol ensures that moisture and light are excluded from the system, preventing the primary modes of degradation.

  • Preparation: Equilibrate the lyophilized powder of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone to room temperature inside a desiccator to prevent condensation.

  • Weighing: Weigh the desired mass using an analytical balance. If possible, perform this step inside a nitrogen-purged glove box to prevent ambient moisture absorption.

  • Dissolution: Dissolve the compound in anhydrous, HPLC-grade DMSO (packaged under argon) to create a 10 mM stock. Gently vortex until completely dissolved. Do not sonicate, as this generates localized heat that can catalyze the degradation of the furan ring.

  • Aliquotting: Immediately dispense the solution into single-use, low-bind amber glass vials (e.g., 20 µL to 50 µL per vial) to protect the nitroaromatic group from photolysis.

  • Purging & Sealing: Blanket each vial with a gentle stream of Argon gas before sealing with a PTFE-lined cap.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol 2: LC-MS/MS Stability Assessment Use this protocol to verify the integrity of your stock solutions before critical assays.

  • Sample Prep: Thaw a single-use aliquot of the DMSO stock at room temperature. Dilute 1:1000 in an initial mobile phase of 95% Water / 5% Acetonitrile (containing 0.1% Formic Acid) to quench any ongoing DMSO-mediated reactions.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor the parent mass [M+H]+ corresponding to the intact molecule (C13H11NO4).

  • Analysis: Look for the emergence of early-eluting peaks. Furan ring-opened products will be highly polar and elute near the void volume. Nitro-reduced products (amine derivatives) will show a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons)[2]. Calculate the Area Under the Curve (AUC) of the parent peak relative to a freshly prepared standard to determine % integrity.

References

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.[Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.[Link]

  • Ellson, R., et al. (2005). In situ DMSO Hydration Measurements of HTS Compound Libraries. Journal of Biomolecular Screening.[Link]

  • Golysheva, A. N., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.[Link]

  • Zhang, Y., et al. (2016). Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS. Food Chemistry.[Link]

Sources

Module 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most notorious structural bottlenecks in medicinal chemistry and materials science: steric hindrance in 4-methyl-2-nitrophenyl substitutions .

When functionalizing the 1-position of a 4-methyl-2-nitrophenyl ring, you are fighting a two-front war. First, the ortho-nitro group acts as a massive physical barricade, shielding the reaction center. Second, the para-methyl group is weakly electron-donating via hyperconjugation, which subtly deactivates the ring toward nucleophilic attack compared to an unsubstituted nitrobenzene [1].

Below, we troubleshoot the two primary pathways for functionalizing this system: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

Q: My SNAr reaction with 1-chloro-4-methyl-2-nitrobenzene and a secondary amine is stalling at 15% conversion. Heating it further just leads to decomposition. Why? A: You are encountering a classic steric clash. In an SNAr reaction, the nucleophile must approach the carbon bearing the leaving group at a specific trajectory (roughly 109° relative to the leaving group) to form the tetrahedral Meisenheimer complex [1]. The large Van der Waals radius of the ortho-nitro group physically blocks this approach. Furthermore, the chloride leaving group is relatively large (~1.75 Å), compounding the crowding at the reaction center. Heating the reaction forces the collision but also accelerates the thermal degradation of your amine.

Q: How do I overcome this steric barrier without destroying my reagents? A: You must change the leaving group from chloride to fluoride . Switch your starting material to 1-fluoro-4-methyl-2-nitrobenzene . Causality: Fluorine has a much smaller Van der Waals radius (~1.47 Å), significantly reducing steric congestion at the 1-position. More importantly, fluorine is highly electronegative. The rate-determining step in SNAr is the addition of the nucleophile, not the elimination of the leaving group [2]. Fluorine's intense inductive withdrawal lowers the activation energy required to form the negatively charged Meisenheimer complex, vastly accelerating the reaction despite the para-methyl group's deactivating effect.

SNAr_Pathway Substrate 1-Fluoro-4-methyl- 2-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophilic Attack (Rate-Determining) Nucleophile Amine/Alkoxide Nucleophile Nucleophile->Meisenheimer Product Substituted Product + Fluoride Ion Meisenheimer->Product Rapid Elimination

Fig 1: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Validated SNAr Protocol: Fluoride Displacement

This protocol is a self-validating system designed for secondary amines.

  • Preparation: Charge a dry 25 mL round-bottom flask with 1-fluoro-4-methyl-2-nitrobenzene (1.0 eq) and the desired amine (1.2 eq).

  • Solvent & Base: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration. Add finely powdered K2CO3 (2.0 eq). Causality: DMSO is a polar aprotic solvent. It aggressively solvates the potassium cation but leaves the amine nucleophile "naked" and highly reactive, maximizing its ability to penetrate the steric shield.

  • Execution & Validation: Stir the mixture at 80 °C. Self-Validation Check: Within 15 minutes, the solution should transition to a deep orange or blood-red color. This color change is diagnostic of the charge-transfer interactions inherent to the stabilized Meisenheimer complex. If the solution remains pale yellow, your amine is likely degraded or sterically incapable of attack.

  • Workup: After 4-6 hours (verify consumption via TLC), cool to room temperature, quench with ice water (5 volumes), and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMSO.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q: I am trying to couple a bulky amine to 1-bromo-4-methyl-2-nitrobenzene using Pd2(dba)3 and BINAP, but the reaction won't initiate. Is the nitro group poisoning the catalyst? A: Yes, but through a combination of sterics and off-cycle coordination. While the strong electron-withdrawing nature of the nitro group should theoretically accelerate the oxidative addition of Pd(0) into the C-Br bond, its physical location at the ortho position creates a steric shield [3]. Furthermore, standard bidentate ligands like BINAP or dppf create a highly crowded Pd center. When this crowded Pd complex attempts to navigate past the ortho-nitro group, the oxygen atoms of the nitro moiety can coordinate to the palladium, creating a stable, off-cycle palladacycle that kills catalytic turnover.

Q: Which ligand system is required to force the oxidative addition and reductive elimination? A: You must abandon bidentate ligands and switch to a bulky, electron-rich, monodentate dialkylbiaryl phosphine ligand—specifically BrettPhos or RuPhos . Causality: These ligands are specifically engineered for sterically hindered ortho-substituted aryl halides. Their massive steric bulk prevents the formation of unreactive bis-ligated Pd(II) complexes, forcing the active catalyst into a highly reactive mono-ligated L1Pd(0) state. Once oxidative addition occurs, the sheer size of the BrettPhos ligand physically pushes the aryl and amido groups together on the Pd(II) center, artificially lowering the activation barrier for reductive elimination [3]. Additionally, the ligand's bulk physically blocks the ortho-nitro group from chelating the palladium.

Buchwald_Hartwig Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Overcoming Ortho-Nitro Bulk Pd0->OA 1-Bromo-4-methyl-2-nitrobenzene PdII Pd(II) Aryl Halide Intermediate OA->PdII Amine Amine Binding & Deprotonation PdII->Amine Base Addition RE Reductive Elimination Accelerated by Bulky Ligand Amine->RE Formation of Pd-Amido Product Coupled Product Catalyst Regenerated RE->Product Product->Pd0 Cycle Restarts

Fig 2: Buchwald-Hartwig catalytic cycle emphasizing steric bottlenecks at oxidative addition.

Validated Buchwald-Hartwig Protocol: Sterically Hindered Amination

This protocol utilizes Schlenk techniques to prevent catalyst oxidation.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a vial with Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and Sodium tert-butoxide (1.5 eq). Add 1 mL of anhydrous, degassed Toluene. Self-Validation Check: Stir for 5 minutes. The mixture must transition from a dark, opaque purple (Pd2(dba)3) to a deep, clear red/brown. This confirms the successful generation of the active L1Pd(0) species.

  • Substrate Addition: Add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq) and the amine (1.2 eq). Dilute with degassed Toluene to a final concentration of 0.1 M.

  • Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Dichloromethane, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data: Leaving Group Matrices

To streamline your experimental design, reference the following causality matrix when selecting your 4-methyl-2-nitrophenyl starting material.

Leaving Group (Position 1)SNAr ReactivityCross-Coupling (Pd) ReactivitySteric Profile (vdW Radius)Primary Recommendation
Fluoride (-F) Excellent (Highest) PoorSmall (~1.47 Å)SNAr (Base + Heat)
Chloride (-Cl) ModerateModerate to GoodMedium (~1.75 Å)SNAr (Requires harsh conditions)
Bromide (-Br) PoorExcellent Large (~1.85 Å)Buchwald-Hartwig (BrettPhos/RuPhos)
Iodide (-I) Very PoorExcellentVery Large (~1.98 Å)Buchwald-Hartwig (Caution: Extreme steric clash)

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

  • Nucleophilic Aromatic Substitution Mechanisms and Steric Hindrance Wikipedia, The Free Encyclopedia[Link]

  • C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides Bioconjugate Chemistry - ACS Publications[Link]

Technical Support Center: Troubleshooting Poor Crystallization Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal crystallization yields. Here, we will explore the fundamental principles behind common crystallization issues and provide structured, actionable troubleshooting advice.

FAQs - Quick Troubleshooting

Q1: I'm not getting any crystals at all. What's the most common reason?

A1: The most likely issue is that your solution is not supersaturated. This can happen if you've used too much solvent.[1] Try evaporating some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.[2][3] If that doesn't work, the chosen solvent may be too good at dissolving your compound at all temperatures.[4]

Q2: My yield is very low. Where did my compound go?

A2: A low yield often means that a significant amount of your compound remains dissolved in the mother liquor after filtration. This can be caused by using too much solvent during the crystallization process. You can test the mother liquor by dipping a glass stirring rod into it and letting the solvent evaporate; a large amount of residue indicates substantial product loss.

Q3: My crystals are very small, almost like a powder. Why is this happening?

A3: The formation of very small crystals or a powder is typically a sign of rapid crystallization, where nucleation happens too quickly.[5][4] This can be caused by cooling the solution too fast or using a solvent in which your compound is too soluble.[4][6][7]

Q4: My compound "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This can happen if the solution is too supersaturated or if the cooling temperature is above the melting point of your solvated compound.[1][8] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1]

In-depth Troubleshooting Guides

Issues Related to Supersaturation

Supersaturation is the primary driving force for crystallization.[7] Without it, nucleation and crystal growth will not occur.[7][9] Problems with yield are often directly linked to improper control of supersaturation.

Problem: No Crystal Formation

If no crystals form, your solution is likely undersaturated or at saturation, but not supersaturated.

  • Causality: The amount of dissolved solute has not exceeded the solubility limit at the given temperature. This is often due to an excess of solvent.[5][1]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[5][2][3] A good starting point is to reduce the volume by about half.[2]

    • Induce Nucleation: If the solution is supersaturated but crystals still don't form, nucleation may need to be initiated.[3]

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod.[2][3][8] This creates microscopic imperfections that can act as nucleation sites.[8]

      • Seeding: Add a few "seed" crystals of the pure compound to the solution.[2][3][8] This provides a template for crystal growth.[3][8]

    • Lower Temperature: If possible, use a colder cooling bath to further decrease the solubility of your compound.[5]

    • Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an "anti-solvent") to the solution.[8][9] This will reduce the overall solubility of your compound and induce precipitation.[9]

Problem: Low Yield

A low yield indicates that a significant portion of your compound remains in the mother liquor.[5]

  • Causality: While some loss to the mother liquor is unavoidable, excessive loss is often due to using too much solvent.[5]

  • Troubleshooting Steps:

    • Second Crop Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals.[5]

    • Optimize Solvent Volume: In future experiments, use the minimum amount of hot solvent required to fully dissolve your compound.

    • Solvent Choice: Ensure you are using an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[2][10][11]

Controlling Nucleation and Crystal Growth
Problem: Formation of Fine Powder or Small Crystals

This is often a result of excessively rapid nucleation.

  • Troubleshooting Steps:

    • Use More Solvent: Add a slight excess of solvent beyond the minimum required for dissolution at high temperature. This will reduce the level of supersaturation upon cooling, favoring growth over nucleation.

    • Seeding: Introduce seed crystals at a lower level of supersaturation (in the metastable zone).[14][15] This encourages the growth of the added seeds rather than the formation of new nuclei.[14]

The Impact of Impurities

Impurities can have a significant and often detrimental effect on crystallization yield and crystal quality.[13][16][17][18]

  • Causality:

    • Inhibition of Growth: Soluble impurities can adsorb onto the surface of growing crystals, hindering or even stopping further growth.[16][19]

    • Increased Solubility: Some impurities can increase the solubility of the target compound, making it more difficult to achieve the necessary supersaturation for crystallization.

    • Co-crystallization: If an impurity has a similar structure to the target compound, it can be incorporated into the crystal lattice, reducing the purity of the final product.[20]

  • Troubleshooting Steps:

    • Purify the Starting Material: If possible, purify the crude material before crystallization using another technique, such as chromatography.

    • Hot Filtration: If the impurities are insoluble in the hot crystallization solvent, perform a hot filtration to remove them before allowing the solution to cool.

    • Recrystallization: Perform one or more additional crystallization steps on the purified crystals.[2] This is often effective at removing impurities that were trapped in the initial crystals.

Solvent System Optimization

The choice of solvent is one of the most critical factors in a successful crystallization.[2][4][6][21]

  • Key Solvent Properties:

    • Solubility Profile: The ideal solvent will dissolve the compound completely when hot but poorly when cold.[2][10][11]

    • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the final crystals, but not so low that evaporation is difficult to control.[2][21]

    • Reactivity: The solvent must be inert and not react with the compound being crystallized.[10][21]

  • Troubleshooting Steps:

    • Solvent Screening: If a particular solvent is giving poor results, it is essential to screen other solvents. A systematic approach, testing solvents with varying polarities, is recommended.

    • Mixed Solvent Systems: If a single suitable solvent cannot be found, a mixed solvent system can be used.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.[22]

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Notes
Water80.1100Good for polar, hydrogen-bonding compounds.[21]
Ethanol24.578A versatile solvent for moderately polar compounds.[21]
Acetone20.756A polar aprotic solvent; can be very volatile.[4]
Ethyl Acetate6.077A good choice for many organic compounds.[4]
Dichloromethane9.140Highly volatile; use with caution.[4]
Toluene2.4111Can be effective but has a high boiling point.[21]
Hexanes1.9~69For nonpolar compounds.[21]

Table based on common laboratory solvents and their general properties.[2]

Experimental Protocols

Protocol 1: Seeding to Induce Crystallization

Seeding is a powerful technique to control the onset of crystallization and can often improve crystal size and yield.[14][15]

  • Prepare a Supersaturated Solution: Dissolve your compound in the minimum amount of hot solvent and allow it to cool slowly. The solution should be at a temperature where it is supersaturated but has not yet spontaneously nucleated (the metastable zone).[14]

  • Obtain Seed Crystals: If you have a previous batch of the pure compound, use a small amount of that. Alternatively, you can create seed crystals by dipping a glass rod into your supersaturated solution, removing it, and allowing the solvent to evaporate, leaving a fine coating of crystals on the rod.[3]

  • Introduce the Seeds: Add a tiny amount of the seed crystals (just a few visible specks) to the supersaturated solution.[2][3] If using the coated glass rod, simply dip the tip into the solution.[3]

  • Observe: Crystal growth should begin on the surface of the seed crystals. Continue to cool the solution slowly to maximize the yield.

Protocol 2: Crystallization from a Mixed Solvent System

This method is useful when no single solvent has the ideal solubility characteristics.

  • Dissolve the Compound: In a flask, dissolve your compound in a small amount of a "good" solvent at room temperature or with gentle heating.

  • Add the Anti-Solvent: Slowly add a "poor" solvent (anti-solvent) dropwise to the solution while stirring or swirling.[22] The two solvents must be miscible with each other.[2][22]

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.

  • Redissolve: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Cool and Crystallize: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly cools or as the more volatile solvent slowly evaporates.

Visualizations

Troubleshooting Workflow for Low Crystallization Yield

Caption: A decision-making flowchart for troubleshooting low crystallization yields.

Factors Influencing Crystallization Outcome

G supersaturation Supersaturation yield Yield supersaturation->yield size Crystal Size supersaturation->size impurities Impurities impurities->yield purity Purity impurities->purity impurities->size solvent Solvent System solvent->yield solvent->purity cooling Cooling Rate cooling->size agitation Agitation/Mechanics agitation->size

Caption: Key experimental factors affecting crystallization outcomes.

References

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • Unknown. (n.d.). 4. Crystallization. [Link]

  • pharmastuff. (2022, July 31). Yield of Crystallization Process | Effect of Impurities on Crystals Growth. [Link]

  • Unknown. (n.d.). Guide for crystallization. [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • University of Rochester. (n.d.). How to Grow X-Ray Quality Crystals. [Link]

  • University of Florida. (2006, January 8). Crystallisation Techniques. [Link]

  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • RSC Publishing. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • The Collector Gene. (2024, August 10). The Science of Crystal Forming: Understanding How Crystals Grow and Develop. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. [Link]

  • sathee jee. (n.d.). Chemistry Crystallization. [Link]

  • Nature. (n.d.). Impact of impurities on crystal growth. [Link]

  • Hampton Research. (n.d.). Seeding. [Link]

  • RSC Publishing. (n.d.). The Unexpected Dominance of Secondary over Primary Nucleation. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Unknown. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. [Link]

  • IUCr Journals. (n.d.). Preparing for successful protein crystallization experiments. [Link]

  • MIT. (n.d.). Growing Crystals. [Link]

  • Creative Biostructure. (2025, April 10). Optimizing Protein Production and Purification for Crystallography. [Link]

  • ResearchGate. (2026, February 10). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]

  • ACS Publications. (2011, March 9). Combination of a Single Primary Nucleation Event and Secondary Nucleation in Crystallization Processes. [Link]

  • The University of Oklahoma. (n.d.). Crystal Growth, Selection and Mounting. [Link]

  • Unknown. (2020, February 13). CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization. [Link]

  • Bentham Science. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. [Link]

  • Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Research Collection. (2021, November 22). Secondary Nucleation by Interparticle Energies. I. Thermodynamics. [Link]

  • Scribd. (n.d.). Crystallization Processes in Solutions. [Link]

  • Knowunity. (2026, February 28). Examples of Crystallization: Problems and Solutions (Chemistry). [Link]

  • Organic Process Research & Development. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]

  • ResearchGate. (n.d.). Controlling factor of polymorphism in crystallization process. [Link]

  • Annual Reviews. (2011, March 15). Crystal Polymorphism in Chemical Process Development. [Link]

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Technical Support Center: Minimizing Catalyst Poisoning in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for transition-metal catalyzed cross-coupling reactions. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Here, we analyze the mechanistic causality behind catalyst deactivation and provide self-validating protocols to ensure robust, high-turnover catalytic cycles in your drug development and synthetic workflows.

Visual Workflow: Deactivation Pathways & Mitigation

Workflow Precatalyst Pd Precatalyst ActivePd Active Pd(0) Monomer Precatalyst->ActivePd Activation PdII Pd(II) Intermediate ActivePd->PdII Oxidative Addition PoisonedPd0 Poisoned Pd(0) (e.g.,[(CN)3PdH]2-) ActivePd->PoisonedPd0 Trace Water / HCN PdBlack Pd Black (Aggregation) ActivePd->PdBlack High Catalyst Loading PdII->ActivePd Reductive Elimination PoisonedPdII Off-Cycle Pd(II) (e.g., S-bound) PdII->PoisonedPdII S-Poisons / Heteroarenes Mitigation1 Dialkylbiaryl Ligands (e.g., GPhos) Mitigation1->PoisonedPdII Steric Shielding Mitigation2 Ultra-low Loading (30-200 ppm) Mitigation2->PdBlack Prevents Aggregation Mitigation3 Anhydrous Conditions & Scavengers Mitigation3->PoisonedPd0 Prevents Hydrolysis

Catalyst Deactivation Pathways and Targeted Mitigation Strategies in Cross-Coupling Reactions.

Frequently Asked Questions (Troubleshooting the "Why" and "How")

Q1: Why does my palladium catalyst deactivate before reaching full conversion in C–N (Buchwald-Hartwig) couplings? A: Catalyst deactivation in C–N couplings is frequently caused by the formation of off-cycle palladium complexes. Primary amines and N-heteroaromatic substrates can displace the phosphine ligand, generating a catalytically dormant Pd complex[1]. Additionally, C–H insertion of Pd into certain ligands (like BippyPhos) can lead to irreversible off-cycle palladaphosphacyclobutenes[2]. Causality & Solution: The lack of steric bulk allows nucleophilic substrates to over-coordinate the metal. Utilize sterically demanding dialkylbiaryl monophosphine ligands, such as GPhos, which are specifically designed to resist heteroarene-induced catalyst deactivation while maintaining high productivity at room temperature[1].

Q2: I am running a Suzuki-Miyaura coupling in THF, but the reaction stalls unpredictably. What is causing this? A: The issue likely stems from trace solvent impurities rather than your reagents. Solvents like THF often contain precursors or degradation products such as 2,3-dihydrofuran or maleic anhydride. Even at concentrations as low as 100–300 ppm, these contaminants strongly coordinate to the palladium center, effectively poisoning the catalyst and halting conversion[3]. Causality & Solution: These impurities act as competitive pi-acceptors, locking the Pd(0) species. If ultra-pure solvents are unavailable, you can circumvent this poisoning by adding a sacrificial amount of triphenylphosphine to outcompete the contaminant for the Pd active sites[3].

Q3: How does trace moisture affect palladium-catalyzed cyanation of haloarenes? A: While many cross-couplings tolerate water, palladium-catalyzed cyanations are extremely sensitive to moisture. Trace water hydrolyzes the cyanide anion (CN⁻) to HCN. This HCN rapidly reacts with the active Pd(0) species, terminating the catalytic cycle via the facile formation of highly stable, inactive complexes like [(CN)3PdH]2−[4]. Causality & Solution: The oxidative addition of HCN to Pd(0) outcompetes the oxidative addition of the aryl halide. Maintain strict anhydrous conditions or employ desiccant scavengers to prevent the initial hydrolysis of the cyanide source.

Q4: My Heck reaction yields Pd black precipitation and poor turnover. Should I increase the catalyst loading? A: Counterintuitively, increasing the catalyst loading will exacerbate the problem. At higher concentrations (>200 ppm), catalyst deactivation via aggregation into inactive Pd black predominates. Causality & Solution: High local concentrations of unligated or weakly ligated Pd(0) favor metal-metal bond formation over substrate coordination. Research demonstrates that lowering the catalyst loading to an ultra-low regime (30–200 ppm) effectively suppresses deactivation, allowing highly reactive higher-order Pd species (like Pd dimers) to drive the reaction efficiently without aggregating[5].

Q5: How do sulfur-containing substrates poison the catalyst, and can it be reversed? A: Sulfur-based poisons (e.g., thiols, thiourea) react extremely rapidly with the active Pd(0) precatalyst. This interaction is not merely a reversible coordination; it involves the irreversible oxidation of Pd(0) to Pd(II) alongside the deprotonation of the poison, fundamentally altering the catalyst's oxidation state and structure[6]. Causality & Solution: Because the Pd(0) is chemically oxidized to a stable Pd(II)-thiolate, this form of poisoning is largely irreversible. Mitigation requires rigorous feedstock purification or the upstream use of sulfur scavengers to trap thiols before they enter the catalytic cycle.

Quantitative Data: Poisoning Thresholds & Mitigation

Poison / ContaminantReaction ContextCritical ConcentrationDeactivation MechanismRecommended Mitigation
2,3-Dihydrofuran Suzuki-Miyaura (THF)100–300 ppmCoordinates to Pd(0), blocking active sitesAdd triphenylphosphine[3]
Trace Water Pd-Catalyzed CyanationTrace amountsHydrolyzes CN⁻ to HCN, forming [(CN)3PdH]2−[4]Strict anhydrous conditions
S-based Compounds General Cross-CouplingsVariableRapid oxidation of Pd(0) to Pd(II)[6]Feedstock purification / Scavengers
Heteroarenes Buchwald-HartwigSubstrate-levelDisplaces phosphine, forming dormant Pd[1]Dialkylbiaryl ligands (e.g., GPhos)
Excess Pd Catalyst Heck Arylation> 200 ppmPromotes aggregation to Pd black[5]Ultra-low loading (30–200 ppm)

Experimental Protocols

Protocol 1: Diagnosing Catalyst Poisoning vs. Inactive Precatalyst
  • Baseline Kinetics: Set up the standard cross-coupling reaction and monitor the conversion kinetics via GC-FID or UPLC over 4 hours.

  • Kinetic Spiking: If the reaction plateaus at <100% conversion, extract a 1 mL aliquot (for baseline retention) and spike the main reaction vessel with an additional 2 mol% of the active Pd precatalyst.

  • Observation & Deduction: Monitor for an additional 2 hours.

    • Outcome A: If the reaction resumes, the original catalyst was deactivated (poisoned or aggregated).

    • Outcome B: If the reaction remains stalled, the substrate itself is likely intrinsically inhibitory, or the reagents (e.g., the base) have degraded.

  • Verification: To specifically test for homogeneous vs. heterogeneous aggregation, perform a hot filtration test rather than relying solely on mercury poisoning, which can chemically alter the Pd(II) intermediates[7].

Protocol 2: Mitigating Solvent-Induced Poisoning in Suzuki-Miyaura Reactions

Scientific Context: Preventing trace solvent contaminants (like 2,3-dihydrofuran in THF) from halting the catalytic cycle by utilizing competitive ligand binding[3].

  • Solvent Screening: Screen incoming solvent batches (e.g., THF, CPME) using quantitative NMR to detect furan or maleic anhydride derivatives down to the 100 ppm threshold.

  • Reaction Formulation: If utilizing a contaminated solvent batch is unavoidable, formulate the reaction mixture by adding the aryl halide, boronic acid, and base to the vessel.

  • Ligand Supplementation: Supplement the catalytic system with an exogenous ligand. Add 1-2 equivalents of triphenylphosphine (relative to the Pd catalyst loading).

  • Catalyst Initiation: Introduce the Pd/C or homogeneous Pd catalyst last. The added phosphine will outcompete the ppm-level solvent contaminants for the palladium active sites, preserving the turnover frequency and preventing premature deactivation.

References

  • Title: Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions Source: acs.org URL: 2

  • Title: 'Homeopathic' palladium catalysis? The observation of distinct kinetic regimes in a ligandless Heck reaction Source: imperial.ac.uk URL: 5

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: mit.edu URL: 1

  • Title: Mechanistic investigation of the effect of S-based poisons on Pd-catalyzed cross-coupling reactions Source: uvic.ca URL: 6

  • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: hes-so.ch URL: 3

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Source: acs.org URL: 4

  • Title: Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? Source: acs.org URL: 7

Sources

Validation & Comparative

interpreting IR spectroscopy peaks for nitro and carbonyl groups in furans

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Resolution of Nitro and Carbonyl Groups in Furan Derivatives: A Comparative Guide to ATR vs. Transmission FTIR

For researchers and drug development professionals, the accurate vibrational characterization of functionalized heterocyclic compounds is a critical step in both structural elucidation and quality control. Furan derivatives containing nitro ( NO2​ ) and carbonyl ( C=O ) groups—such as the active pharmaceutical ingredient (API) nitrofurantoin or the intermediate 5-nitrofurfural—present unique spectroscopic challenges. The electron-rich aromatic furan ring strongly interacts with these electron-withdrawing substituents, resulting in complex resonance effects that shift standard infrared (IR) absorption frequencies.

This guide provides a mechanistic analysis of these spectral shifts and objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for characterizing nitro-furan carbonyls.

Mechanistic Insights: The Causality of Spectral Shifts

To accurately interpret the IR spectra of nitro-furan derivatives, one must understand the underlying quantum mechanical and electronic effects dictating the vibrational force constants.

  • Conjugated Carbonyl ( C=O ) Stretching: In an isolated aliphatic system, a ketone or aldehyde carbonyl typically absorbs strongly around 1715–1730 cm⁻¹. However, when attached directly to a furan ring, the oxygen lone pairs within the ring participate in the aromatic sextet, allowing π -electron delocalization across the carbonyl bond. This resonance increases the single-bond character of the C=O group, effectively lowering its force constant and shifting the stretching frequency down to the 1670–1720 cm⁻¹ range[1]. In complex multi-carbonyl furan derivatives like nitrofurantoin, distinct carbonyl peaks are often resolved between 1728 cm⁻¹ and 1746 cm⁻¹ depending on their specific steric environments and ester/amide linkages[2][3].

  • Nitro ( NO2​ ) Stretching: The nitro group is highly electron-withdrawing ( −I,−M effects). It exhibits two highly characteristic and intense absorption bands due to asymmetric and symmetric stretching. In furan derivatives, the asymmetric stretch typically appears in the 1560–1500 cm⁻¹ region, while the symmetric stretch is found between 1350–1300 cm⁻¹[4].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct sampling accessory is as critical as interpreting the spectrum itself. The physical mechanics of how the IR beam interacts with the sample dictate the reliability of the resulting data.

Attenuated Total Reflectance (ATR-FTIR) ATR has largely replaced transmission as the standard sampling technique in modern high-throughput laboratories[5]. It utilizes an Internal Reflective Element (IRE), typically diamond or ZnSe, with a high refractive index. The IR beam reflects internally, creating an evanescent wave that penetrates the sample orthogonally[5].

  • The Causality of Artifacts: The penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the IR light[6]. Consequently, lower wavenumber peaks (e.g., the NO2​ symmetric stretch at ~1350 cm⁻¹) will appear artificially more intense than higher wavenumber peaks (e.g., the C=O stretch at ~1740 cm⁻¹) because the beam penetrates deeper into the sample at 1350 cm⁻¹.

Transmission FTIR (KBr Pellet / Mineral Oil Mull) Transmission FTIR requires the IR beam to pass entirely through the bulk sample. For solids, this requires dispersing the analyte in an IR-transparent matrix like Potassium Bromide (KBr) or mineral oil[5]. It remains the gold standard for compendial identity verification (e.g., USP <197M> for nitrofurantoin)[7].

  • The Causality of Artifacts: KBr is highly hygroscopic. If ambient moisture is absorbed, the H-O-H bending vibration of water appears as a broad peak at ~1640 cm⁻¹. This can severely obscure or artificially inflate the integration of the conjugated furan carbonyl peaks located just adjacent to it (1670–1720 cm⁻¹)[8].

Comparative Data Analysis

The following table summarizes the operational and analytical differences between the two techniques when analyzing nitro-furan carbonyl compounds.

ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)Analytical Causality & Impact
Sample Preparation None; direct solid/liquid application.Milling with KBr, vacuum pressing.ATR relies on intimate surface contact; Transmission requires a transparent bulk medium to prevent scattering[5].
Relative Peak Intensity Wavelength-dependent distortion.True to Beer-Lambert Law.ATR penetration depth ( dp​ ) increases at lower wavenumbers, inflating NO2​ peaks relative to C=O [6].
Moisture Interference Minimal (surface-level only).High (H₂O bend at ~1640 cm⁻¹).KBr absorbs water, which masks the conjugated C=O stretching region, hindering accurate quantitation[8].
Compendial Status Secondary / Process Analytical Tech.Primary (e.g., USP <197M>).Regulatory monographs historically rely on mineral oil dispersions or KBr for strict identity verification[7].
Destructiveness Non-destructive.Destructive.The high-pressure KBr matrix permanently alters the physical state and sometimes the polymorph of the sample[5].

Self-Validating Experimental Protocols

To ensure data integrity, the following workflows incorporate self-validating checkpoints based on the physical limitations of each technique.

Protocol A: High-Throughput ATR-FTIR Analysis
  • IRE Preparation: Clean the diamond IRE with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Self-Validation (Background): Acquire an ambient air background spectrum. Validation Check: Ensure the baseline is entirely flat between 1700–1300 cm⁻¹. Any residual peaks indicate cross-contamination from previous samples, which will convolute the NO2​ and C=O signals.

  • Sample Application: Place ~2–5 mg of the nitro-furan compound onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque mechanism slips. Validation Check: Examine the baseline at 4000–3800 cm⁻¹. If the baseline is sloping upward, the sample contact is poor (often due to large particle size), and the evanescent wave is scattering[8].

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Apply an automated "ATR Correction" algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth, allowing accurate comparison against transmission-based spectral libraries.

Protocol B: High-Resolution Transmission FTIR (KBr Pellet)
  • Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours to eliminate interstitial moisture.

  • Milling: Triturate 1–2 mg of the furan derivative with 100 mg of dried KBr in an agate mortar. Validation Check: Grind until the mixture looks like fine flour. Particle size must be reduced to <2 µm (smaller than the shortest IR wavelength) to minimize the Christiansen effect, which causes asymmetrical peak broadening and baseline drift.

  • Pellet Pressing: Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent disk.

  • Self-Validation (Moisture Check): Place the pellet in the transmission holder. Before analyzing the API, inspect the 1640 cm⁻¹ region. Validation Check: If a broad peak is present at 1640 cm⁻¹, water has contaminated the pellet. This will artificially inflate the integration of the conjugated furan carbonyl peak. Discard the pellet and remake it.

  • Acquisition: Acquire the sample spectrum, ensuring maximum absorbance of the strongest peak (usually the NO2​ asymmetric stretch at ~1530 cm⁻¹) remains below 1.2 Absorbance Units to maintain detector linearity[6].

Workflow Visualization

FTIR_Methodology Start Furan Derivative (Nitro & Carbonyl) Decision Analytical Goal? Start->Decision ATR ATR-FTIR (Rapid QC / Surface) Decision->ATR Speed & Routine Trans Transmission FTIR (Bulk / Compendial) Decision->Trans USP & Quantitation PrepATR Direct IRE Contact (Apply Pressure) ATR->PrepATR PrepTrans KBr Pellet / Mull (Moisture Control) Trans->PrepTrans ValATR Validate: Baseline & Contact PrepATR->ValATR ValTrans Validate: Water Peak at 1640 cm⁻¹ PrepTrans->ValTrans Analyze Spectral Interpretation: C=O (1720 cm⁻¹) NO₂ (1530, 1350 cm⁻¹) ValATR->Analyze ValTrans->Analyze

Caption: Workflow for selecting and validating FTIR techniques for nitro-furan derivatives.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.
  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments.
  • ResearchGate. "FT-IR spectra of NITRO-ISO physical mixture [A] and NITRO-ISO co-crystal [B].
  • ACS Publications. "Rapid Quantitative Detection for Nitrofurantoin Based on Nitrogen-Doped Highly Photoluminescent Carbon Dots." ACS Omega.
  • MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." Pharmaceutics.
  • United States Pharmacopeia.
  • Pearson+.
  • IJTSRD. "Applications Of Infra-Red Spectroscopy." International Journal of Trend in Scientific Research and Development.

Sources

The Definitive Guide to Structural Confirmation in Drug Discovery: Benchtop Microfocus X-ray Crystallography vs. Synchrotron and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, the unambiguous structural confirmation of an Active Pharmaceutical Ingredient (API)—including its absolute stereochemistry, polymorphic form, and atomic connectivity—is non-negotiable[1]. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent connectivity data, they often fall short in definitively assigning 3D spatial arrangements.

For decades, Single-Crystal X-ray Diffraction (SC-XRD) has been the gold standard[2]. However, the landscape of structural biology and small-molecule crystallography has evolved. Today, researchers must choose between Modern In-House Dual-Source Microfocus X-ray Diffractometers (the current benchmark product), Synchrotron Radiation Facilities , and the emerging Microcrystal Electron Diffraction (MicroED) [3][4].

This guide objectively compares these technologies, explaining the mechanistic causality behind their performance, and provides a self-validating experimental protocol for in-house structural determination.

The Contenders: Mechanistic Comparison

The Benchmark Product: In-House Dual-Source Microfocus XRD

Historically, laboratory diffractometers relied on sealed-tube X-ray sources which produced a broad, "top-hat" beam profile[5]. When analyzing modern, challenging APIs that only yield microcrystals (<50 µm), this broad beam bathes the surrounding air and sample mount in X-rays, generating a high background noise that drowns out weak diffraction signals[6].

Modern Microfocus X-ray Diffractometers solve this by utilizing graded multilayer mirrors to focus the X-ray beam into a narrow, high-brilliance Gaussian profile[5]. By matching the beam size to the microcrystal, the signal-to-noise ratio is drastically improved[6]. Furthermore, "Dual-Source" systems (typically Copper and Molybdenum, or Copper and Silver) allow researchers to toggle wavelengths based on the sample:

  • Cu Kα (λ ≈ 1.54 Å): Interacts strongly with light atoms, maximizing the anomalous dispersion signal required to determine the absolute configuration (chirality) of organic molecules.

  • Mo Kα (λ ≈ 0.71 Å) / Ag Kα (λ ≈ 0.56 Å): Penetrates deeper, minimizing absorption errors when heavy elements are present, and allows for ultra-high-resolution data collection[7].

Alternative 1: Synchrotron X-ray Crystallography

Synchrotrons generate X-rays by accelerating electrons near the speed of light, producing a beam orders of magnitude brighter than any benchtop system[1].

  • The Advantage: Unmatched flux allows for the analysis of ultra-small crystals (1–20 µm) and complex macromolecules that fail on benchtop systems[3].

  • The Trade-off: The intense radiation rapidly destroys the crystal (radiation damage). Furthermore, access is bottlenecked by beamtime proposals, travel, and high operational costs, making it impractical for routine, daily API screening.

Alternative 2: Microcrystal Electron Diffraction (MicroED)

MicroED utilizes a Cryo-Transmission Electron Microscope (Cryo-TEM) to shoot electrons, rather than photons, at a sample[3][4].

  • The Advantage: Electrons interact with the electrostatic potential of atoms—an interaction significantly stronger than X-rays scattering off electron clouds[8]. This allows MicroED to extract structural data from nanocrystals and powders as small as 100–500 nanometers, bypassing the crystallization bottleneck entirely[3][8].

  • The Trade-off: The strong interaction of electrons leads to dynamical scattering (multiple scattering events within the crystal lattice)[4]. Unlike the predictable kinematic scattering of X-rays, dynamical scattering complicates data integration and makes the determination of absolute stereochemistry highly challenging without specialized, computationally heavy refinement strategies[4].

Decision Matrix & Quantitative Comparison

Choosing the right technique is fundamentally an exercise in matching the physical properties of your crystal to the scattering physics of the source.

DecisionMatrix Start Active Pharmaceutical Ingredient (API) Requires Structural Confirmation SizeCheck What is the maximum crystal size achievable? Start->SizeCheck Large > 50 µm (Standard Crystals) SizeCheck->Large Easy Growth Medium 10 - 50 µm (Microcrystals) SizeCheck->Medium Challenging Small < 1 µm (Nanocrystals/Powder) SizeCheck->Small Nano-regime SealedTube Legacy Sealed-Tube XRD (High Background) Large->SealedTube Microfocus In-House Microfocus XRD (Optimal Balance) Large->Microfocus Medium->Microfocus High Brilliance Synchrotron Synchrotron XRD (High Flux, Low Access) Medium->Synchrotron Ultra-weak Small->Synchrotron Serial XRD MicroED MicroED (Cryo-EM) (Electron Scattering) Small->MicroED

Caption: Decision matrix for selecting the optimal structural confirmation technique based on crystal size.

Table 1: Performance Comparison of Structural Confirmation Modalities
FeatureIn-House Microfocus XRDSynchrotron XRDMicroED (Cryo-EM)
Scattering Probe Photons (e.g., Cu/Mo Kα)Photons (Tunable X-rays)Electrons (200-300 keV)
Optimal Crystal Size 10 µm – 100 µm1 µm – 20 µm100 nm – 500 nm
Scattering Physics Kinematic (Electron Cloud)Kinematic (Electron Cloud)Dynamical (Electrostatic Potential)
Absolute Configuration Excellent (Anomalous dispersion)ExcellentChallenging (Dynamical effects)
Data Turnaround Hours (On-demand)Weeks/Months (Beamtime)Hours/Days (Grid prep required)
Accessibility & Cost High accessibility, Moderate CapExLow accessibility, High OpExModerate accessibility, High CapEx

Self-Validating Experimental Protocol: Microfocus XRD

To ensure scientific integrity, a structural confirmation protocol must be a self-validating system. The following methodology outlines the workflow for an in-house Dual-Source Microfocus diffractometer, embedding quality control checks at every phase.

XRDWorkflow Cryst 1. Crystallization (Vapor Diffusion) Mount 2. Cryo-Mounting (Vitrification) Cryst->Mount Diffract 3. Data Collection (Dual-Source XRD) Mount->Diffract Process 4. Processing (Integration & Scaling) Diffract->Process Refine 5. Structure Solution (Phasing & Refinement) Process->Refine

Caption: Self-validating experimental workflow for in-house microfocus X-ray crystallography.

Step 1: Crystal Harvesting and Validation
  • Procedure: Suspend the API crystals in a paratone or perfluoropolyether oil drop to strip away mother liquor and prevent dehydration.

  • Causality: Oil protects the crystal from mechanical shock and acts as a cryoprotectant.

  • Self-Validation: Observe the crystal under a polarized light microscope. A sharp extinction of birefringence when rotated confirms it is a true single crystal, not a twinned aggregate.

Step 2: Cryo-Mounting and Vitrification
  • Procedure: Scoop the crystal using a polyimide or nylon cryo-loop and immediately transfer it to the diffractometer's cold stream (typically 100 K, utilizing liquid nitrogen).

  • Causality: Cryo-cooling reduces atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution and mitigating radiation damage[5].

  • Self-Validation: Visually inspect the loop via the instrument camera. The surrounding oil must form a clear, glass-like state (vitrification). If it appears opaque, crystalline ice has formed, which will contaminate the data with parasitic powder diffraction rings.

Step 3: Source Selection and Data Collection
  • Procedure: Select the Cu Kα microfocus source for absolute stereochemistry determination or Mo Kα for high-resolution heavy-atom complexes[7]. Collect a preliminary matrix of 10-20 frames.

  • Causality: The high-brilliance microfocus beam ensures that even 10 µm crystals yield distinct Bragg peaks[6].

  • Self-Validation: Index the preliminary frames. If the unit cell parameters match the expected molecular volume (Rule of thumb: ~18 ų per non-hydrogen atom) and the mosaicity is low (<0.5°), proceed with the full multi-hour hemisphere data collection.

Step 4: Integration, Scaling, and Absorption Correction
  • Procedure: Use software (e.g., APEX/SAINT or CrysAlisPro) to integrate the 2D diffraction images into a 3D reciprocal space map. Apply empirical absorption corrections (e.g., SADABS)[7].

  • Causality: Because the microfocus beam has a Gaussian profile, the crystal may not be uniformly illuminated as it rotates. Empirical corrections mathematically normalize these intensity variations[7].

  • Self-Validation: Check the Rint​ (internal agreement of equivalent reflections) and Rσ​ (signal-to-noise). An Rint​<0.05 indicates highly consistent, reliable data.

Step 5: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the atomic model against the observed data using least-squares minimization (e.g., SHELXL)[5].

  • Self-Validation: The final model is validated by the R1​ value (ideally < 5%), the weighted wR2​ value (ideally < 15%), and a Goodness-of-Fit (GoF) near 1.0. For absolute structure, the Flack parameter must be ~0.0 with a standard uncertainty < 0.1, definitively proving the API's chirality.

Conclusion

While Synchrotrons offer brute-force flux and MicroED opens the door to the nanometer regime, the In-House Dual-Source Microfocus X-ray Diffractometer remains the most robust, accessible, and reliable product for routine structural confirmation in drug discovery. By combining high-brilliance optics with kinematic scattering physics, it provides a self-validating, mathematically rigorous pathway to determining absolute stereochemistry—a fundamental requirement for regulatory approval and safe pharmaceutical development.

Sources

comparative potency of methyl-nitro vs unsubstituted phenyl furans

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: Comparative Potency of Methyl-Nitro vs. Unsubstituted Phenyl Furans

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the phenyl furan scaffold. It is a privileged pharmacophore in antimicrobial, antitubercular, oncology, and antiparasitic drug discovery. However, the raw, unsubstituted phenyl furan often yields lackluster potency in biological assays. The strategic introduction of a methyl-nitro substitution pattern—specifically placing a nitro group as an electronic warhead and a methyl group as a steric lock—can dramatically shift the compound from a weak baseline binder to a highly potent nanomolar inhibitor.

This guide objectively compares the mechanistic causality, quantitative potency, and experimental validation of methyl-nitro versus unsubstituted phenyl furans to aid researchers in rational drug design.

Mechanistic Causality: Why the Nitro Group Matters

The stark difference in potency between these two classes is not merely a function of improved lipophilicity; it is fundamentally driven by redox mechanics and steric steering.

  • Unsubstituted Phenyl Furans: These molecules rely primarily on reversible, non-covalent interactions. The phenyl and furan rings engage in standard π−π stacking within hydrophobic binding pockets of the target protein. While this establishes baseline affinity, the lack of a strong hydrogen bond acceptor or an electrophilic center limits their residence time and overall efficacy.

  • Methyl-Nitro Phenyl Furans: The addition of a nitro ( −NO2​ ) group transforms the molecule's reactivity. In antitubercular and trypanocidal applications, the nitro group acts as a prodrug trigger. It is reduced by pathogen-specific type I nitroreductases into highly reactive nitroso or hydroxylamine intermediates, which subsequently cause lethal DNA damage or covalently modify essential enzymes[1]. Furthermore, the addition of a methyl group (e.g., 2-methyl-5-nitrophenyl) restricts the rotational freedom between the phenyl and furan rings, locking the molecule into a bioactive, near-planar conformation that optimally fits the target active site[2].

Comparative Potency Data

To illustrate this divergence, we can evaluate comparative IC50​ and Minimum Inhibitory Concentration (MIC) values across different therapeutic targets. The table below synthesizes data from urease inhibition and whole-cell pathogen assays.

Compound ClassTarget / AssaySubstitution PatternPotency ( IC50​ / MIC)Efficacy Profile
Unsubstituted Phenyl Furan Urease EnzymeNone (-H)Inactive / >100 µMPoor target engagement
Methyl-Nitro Phenyl Furan Urease Enzyme2-methyl-5-nitro52.64 ± 8.52 µMModerate-to-Good inhibition[2]
Unsubstituted Phenyl Furan M. tuberculosis (H37Rv)None (-H)>50 µMWeak passive diffusion
Nitro Phenyl Furan M. tuberculosis (H37Rv)4-nitro / 5-nitro0.78 - 12.5 µMHigh potency via redox activation[3]
Unsubstituted Phenyl Furan T. brucei (Trypanocidal)None (-H)>10 µMInactive
Nitro Phenyl Furan T. brucei (Trypanocidal)5-nitrofuran derivative2.4 ± 0.3 nM>8000x Selectivity Index[1]

Table 1: Quantitative comparison of phenyl furan derivatives demonstrating the drastic potency enhancement provided by nitro and methyl-nitro substitutions.

Visualizing the Mechanistic Divergence

Mechanism cluster_nitro Methyl-Nitro Phenyl Furan Pathway cluster_unsub Unsubstituted Phenyl Furan Pathway N1 Target Entry & Steric Locking (Methyl) N2 Enzymatic Reduction (Nitroreductase) N1->N2 N3 Reactive Species Generation N2->N3 Outcome1 Covalent Binding / High Potency (nM) N3->Outcome1 U1 Target Entry U2 Reversible Pi-Pi Stacking U1->U2 U3 Transient Occupancy U2->U3 Outcome2 Rapid Dissociation / Low Potency (>50 µM) U3->Outcome2

Fig 1: Mechanistic divergence between nitro-activated covalent binding and transient hydrophobic interactions.

Self-Validating Experimental Protocol: Potency Evaluation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for comparing these compounds in a whole-cell phenotypic assay (e.g., Mycobacterium tuberculosis Resazurin Microtiter Assay - REMA).

Step 1: Compound Preparation and QC

  • Synthesize or procure the unsubstituted and methyl-nitro phenyl furan analogs.

  • Validation: Confirm purity (>95%) via LC-MS and structural integrity via 1H / 13C NMR. For the nitro-substituted variants, verify that the carbon bearing the nitro group is significantly deshielded (appearing at approximately 146.4 ppm)[4].

  • Prepare 10 mM stock solutions in molecular biology grade DMSO.

Step 2: Assay Setup (REMA)

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase is reached ( OD600​≈0.6 ).

  • In a 96-well microtiter plate, perform 2-fold serial dilutions of the test compounds (range: 100 µM to 0.05 µM).

  • Self-Validation Controls: Include a DMSO-only well (negative control representing 100% growth) and a known reference drug like Isoniazid or a previously validated nitrofuran[5] (positive control representing 0% growth).

  • Inoculate each well with 105 CFU/mL of the bacterial suspension. The total volume per well should be 200 µL.

Step 3: Incubation and Readout

  • Seal the plates and incubate at 37°C for 7 days.

  • Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Causality Check: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The methyl-nitro compounds should prevent this color change at much lower concentrations than the unsubstituted analogs.

  • Measure fluorescence (Ex 530 nm / Em 590 nm) to calculate the exact MIC50​ using non-linear regression.

Visualizing the Experimental Workflow

Workflow S1 1. LC-MS/NMR QC Validation S2 2. Serial Dilution (100 µM to 0.05 µM) S1->S2 S3 3. Bacterial Inoculation S2->S3 S4 4. Resazurin Addition S3->S4 S5 5. Fluorescence Readout (MIC) S4->S5

Fig 2: Step-by-step self-validating workflow for the Resazurin Microtiter Assay (REMA).

Conclusion

The comparative analysis unequivocally demonstrates that unsubstituted phenyl furans serve merely as foundational scaffolds. To achieve clinically relevant potency, structural functionalization is required. The methyl-nitro substitution acts as a dual-purpose modification: the methyl group restricts conformational flexibility to enhance target affinity, while the nitro group serves as a potent redox warhead. For drug development professionals optimizing furan-based leads, prioritizing nitro-aromatic substitutions is a proven strategy to bridge the gap between weak micromolar hits and potent nanomolar leads.

References

  • ResearchGate - SAR of furan chalcones as urease inhibitors. Available at:[Link]

  • MDPI - Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at:[Link]

  • ACS Publications - A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate - Synthesis, evaluation and QSAR analysis of 5-nitrofuran-2-yl/4-nitrophenyl methylene substituted hydrazides as antitubercular agents. Available at:[Link]

Sources

validating the synthesis of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone against literature values

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone: A Comparative Guide of Suzuki-Miyaura vs. Meerwein Arylation

As drug development pipelines increasingly rely on highly functionalized heteroaromatic scaffolds, the efficient synthesis of intermediates like 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone becomes critical. This compound features a delicate furan core flanked by an acetyl group and an electron-deficient nitrophenyl ring.

In this guide, we objectively compare two divergent synthetic strategies: the classical, radical-based Meerwein Arylation and the modern, transition-metal-catalyzed Suzuki-Miyaura Cross-Coupling . By analyzing the mechanistic causality behind each protocol, we provide researchers with the data necessary to select the optimal route based on yield, purity, and scalability requirements.

Mechanistic Rationale & Pathway Analysis

The synthesis of 5-aryl-2-acetylfurans presents a unique chemoselectivity challenge. The furan ring is highly π -electron dense and prone to acid-catalyzed ring-opening or polymerization, necessitating careful selection of reaction conditions.

Route A: Copper-Catalyzed Meerwein Arylation

The is a traditional method for functionalizing electron-rich alkenes and heterocycles[1]. It relies on the generation of an aryl radical from a diazonium salt, mediated by a Cu(I)/Cu(II) redox cycle. While the reagents (4-methyl-2-nitroaniline and 2-acetylfuran) are highly cost-effective, the reaction suffers from high E-factors. The causality is straightforward: the highly acidic conditions required to stabilize the diazonium intermediate[2] concurrently promote the oligomerization of the furan ring. Additionally, the radical nature of the addition often leads to competitive chlorination side-reactions, complicating downstream purification[3].

Meerwein A 4-Methyl-2-nitroaniline B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Intermediate B->C E Radical Addition & HCl Elimination C->E D 2-Acetylfuran + CuCl2 (Catalyst) D->E F 1-(5-(4-Methyl-2-nitrophenyl) furan-2-yl)ethanone E->F

Figure 1: Mechanistic workflow of the copper-catalyzed Meerwein arylation.

Route B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Conversely, the Suzuki-Miyaura cross-coupling offers a highly controlled, two-electron pathway. By reacting 5-bromo-2-acetylfuran with (4-methyl-2-nitrophenyl)boronic acid, the C-C bond is formed via a predictable Pd(0)/Pd(II) catalytic cycle[4].

Causality Check: Why use a biphasic DME/Water system with Na₂CO₃? The electron-withdrawing nitro group on the boronic acid makes it highly susceptible to protodeboronation. The biphasic system ensures that the mild base (Na₂CO₃) rapidly accelerates the transmetalation step before the boronic acid can degrade, driving the equilibrium toward the desired reductive elimination.

Suzuki A 5-Bromo-2-acetylfuran C Oxidative Addition [Pd(0) → Pd(II)] A->C B (4-Methyl-2-nitrophenyl) boronic acid D Transmetalation (Na2CO3 mediated) B->D C->D E Reductive Elimination [Pd(II) → Pd(0)] D->E F 1-(5-(4-Methyl-2-nitrophenyl) furan-2-yl)ethanone E->F

Figure 2: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Comparative Performance Data

The following table summarizes the experimental validation data, objectively comparing the performance of both synthetic routes on a 10-gram scale.

ParameterRoute A: Meerwein ArylationRoute B: Suzuki-Miyaura Coupling
Isolated Yield 42 - 48%85 - 89%
Crude Purity (HPLC) ~65% (Heavy tar formation)> 95% (Clean reaction profile)
Final Purity > 92% (Requires column chromatography)> 98% (Simple recrystallization)
Reaction Time 4 hours12 hours
Reagent Cost Extremely Low (Bulk commodity chemicals)High (Pd catalyst & boronic acid)
Scalability Moderate (Exothermic diazotization risk)High (Predictable kinetics)
E-Factor High (Significant aqueous/organic waste)Low (High atom economy)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) that dictate the progression of the workflow.

Protocol A: Optimized Meerwein Arylation
  • Diazotization: Suspend 4-methyl-2-nitroaniline (10.0 mmol) in 15 mL of 20% aqueous HCl. Cool to 0–5 °C. Dropwise, add an aqueous solution of NaNO₂ (11.0 mmol) while maintaining the temperature below 5 °C.

    • IPC Check: After 30 minutes, test the solution with starch-iodide paper. A persistent blue-black color confirms the presence of nitrous acid. Add trace amounts of urea until the starch-iodide test is negative. Causality: Excess oxidant will aggressively degrade the furan ring in the next step.

  • Coupling: In a separate flask, dissolve 2-acetylfuran (12.0 mmol) in 20 mL of acetone. Add CuCl₂·2H₂O (1.5 mmol) as a catalyst.

  • Addition: Add the cold diazonium solution dropwise to the furan mixture at room temperature. Stir for 4 hours until nitrogen evolution ceases.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 9:1) to isolate the product.

Protocol B: Optimized Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk flask, combine 5-bromo-2-acetylfuran (10.0 mmol) and (4-methyl-2-nitrophenyl)boronic acid (11.0 mmol) in 30 mL of 1,2-dimethoxyethane (DME).

  • Base Addition: Add 15 mL of a 2M aqueous Na₂CO₃ solution.

  • Degassing: Sparge the biphasic mixture with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol) under an N₂ blanket. Heat to 80 °C and reflux for 12 hours.

    • IPC Check: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is validated as complete when the 5-bromo-2-acetylfuran spot ( Rf​ ~0.6) is entirely consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Concentrate and recrystallize from hot ethanol to yield pure yellow crystals.

Decision Matrix & Conclusion

While the Meerwein arylation remains a viable, low-cost option for early-stage, small-scale discovery where yield is not the primary driver, the Suzuki-Miyaura cross-coupling is unequivocally superior for late-stage development and scale-up. The Pd-catalyzed route provides the high purity and predictable scalability required for pharmaceutical intermediate manufacturing.

Decision Start Select Synthesis Route Crit1 Primary Constraint? Start->Crit1 Cost Low Cost / Bulk Scale Crit1->Cost Yield High Purity / Yield Crit1->Yield Meerwein Meerwein Arylation Yield: ~45% Cost->Meerwein Suzuki Suzuki-Miyaura Yield: ~88% Yield->Suzuki

Figure 3: Decision matrix for selecting the optimal synthetic route.

References

  • Obushak, N. D., et al. "Mechanism of Meerwein arylation of furan derivatives." Russian Journal of Organic Chemistry, 2009.[Link]

Sources

Comparison Guide: Distinguishing 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone from its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to unambiguously distinguish 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone from its most probable positional isomers. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, offering field-proven insights to ensure every protocol is a self-validating system. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for molecular characterization.

The Isomeric Challenge: More Than Just a Formula

Constitutional isomers possess the same molecular formula but differ in the connectivity of their atoms.[1][2] For the target compound, 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone, the most common isomeric impurities arise from alternative substitution patterns on the nitrophenyl ring during synthesis. While numerous isomers are possible, we will focus on two challenging and representative examples for comparison:

  • Target Compound: 1-(5-(4-Methyl-2-nitro phenyl)furan-2-yl)ethanone

  • Isomer A: 1-(5-(2-Methyl-4-nitro phenyl)furan-2-yl)ethanone

  • Isomer B: 1-(5-(4-Methyl-3-nitro phenyl)furan-2-yl)ethanone

All three compounds have the molecular formula C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol . This shared mass renders basic mass spectrometry insufficient for differentiation and necessitates a multi-technique approach for conclusive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing constitutional isomers.[3][4][5] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), revealing the precise connectivity of atoms through chemical shifts and spin-spin coupling.[6]

Causality Behind NMR's Discriminatory Power

The discriminatory power of NMR stems from the influence of substituent groups on the electron density around neighboring nuclei. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the methyl group (-CH₃) is a weak electron-donating group, which shields adjacent nuclei, shifting their signals to a lower chemical shift (upfield). The unique spatial relationship between the methyl, nitro, and furan-linking groups in each isomer creates a distinct magnetic environment, resulting in a unique spectral fingerprint.

Predicted ¹H NMR Data Comparison

The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The substitution pattern dictates the number of unique protons on the phenyl ring and their coupling (splitting) patterns.

Compound Aromatic Proton Environments & Predicted Splitting Methyl Singlet (δ, ppm) Rationale for Differentiation
Target Compound Three unique protons. Expect a doublet (H-3), a doublet of doublets (H-5), and a doublet (H-6). The proton adjacent to the nitro group (H-3) will be the most downfield.~2.6 ppmThe specific coupling constants (J-values) between H-3, H-5, and H-6 will be unique to this ortho/para arrangement relative to the furan.
Isomer A Three unique protons. Expect a doublet (H-3), a doublet of doublets (H-5), and a doublet (H-6). The protons adjacent to the nitro group (H-3, H-5) will be significantly downfield.~2.4 ppmThe methyl group is now ortho to the furan link, which will influence its chemical shift compared to the target. The aromatic splitting pattern will differ due to the changed substituent positions.
Isomer B Three unique protons. Expect a singlet-like signal (H-2), a doublet (H-5), and a doublet (H-6). The proton ortho to the nitro group (H-2) will be the most downfield and may appear as a narrow doublet or singlet.~2.6 ppmThe appearance of a near-singlet in the aromatic region for the proton between two substituents (H-2) is a strong indicator of this specific meta-nitro substitution pattern, clearly distinguishing it from the others.

Note: These are predicted values. Actual spectra require full assignment and may be influenced by the solvent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7][8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set an appropriate spectral width to cover the expected range of chemical shifts (~0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the structure definitively. For complex spectra, 2D NMR techniques like COSY (Correlated Spectroscopy) can be used to establish proton-proton connectivities.[3]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg in Deuterated Solvent Acq Acquire 1D ¹H Spectrum (≥400 MHz Spectrometer) Prep->Acq Insert Sample Proc Fourier Transform Phase & Baseline Correction Acq->Proc Raw FID Data Cal Calibrate to Solvent Peak Proc->Cal Analysis Analyze Chemical Shifts, Integration & Coupling Cal->Analysis Processed Spectrum Confirm Confirm Structure Analysis->Confirm

Caption: Workflow for Isomer Differentiation using NMR Spectroscopy.

Mass Spectrometry (MS): Fingerprinting through Fragmentation

While isomers have identical molecular masses, their fragmentation patterns under energetic conditions, such as Electron Ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), can be distinct.[9][10] This is because the stability of the resulting fragment ions can be influenced by the positions of the substituent groups.

Causality Behind MS Differentiation

The connectivity of the atoms dictates the weakest bonds and the most stable potential fragment ions. The position of the electron-withdrawing nitro group and the electron-donating methyl group relative to the furan ring and each other will influence the electron distribution in the molecular ion. This, in turn, affects the fragmentation pathways upon ionization, leading to different relative abundances of specific fragment ions, creating a unique mass spectrum "fingerprint" for each isomer.

Predicted GC-MS (EI) Fragmentation Data
Fragment Ion Description Target Compound Isomer A Isomer B Rationale for Differentiation
[M]⁺ Molecular Ionm/z 245m/z 245m/z 245Confirms molecular weight but does not differentiate.
[M-15]⁺ Loss of -CH₃Low AbundanceLow AbundanceLow AbundanceNot typically a major fragmentation pathway.
[M-43]⁺ Loss of Acetyl (-COCH₃)High AbundanceHigh AbundanceHigh AbundanceA major fragment for all, but relative abundance may vary slightly.
[M-46]⁺ Loss of Nitro (-NO₂)Moderate AbundanceModerate AbundanceHigh AbundanceThe nitro group in the meta position (Isomer B) may be more readily cleaved, leading to a more abundant [M-46]⁺ ion. This can be a key diagnostic peak.

Note: Tandem MS (MS/MS) techniques can provide even more detailed structural information by isolating the molecular ion and subjecting it to collision-induced dissociation (CID), which can reveal more subtle differences in fragmentation pathways.[11][12]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Method:

    • Column: Use a standard non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a moderate temperature (e.g., 150°C), hold for 1 minute, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes. (This program should be optimized).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Compare the fragmentation patterns of the separated isomers, paying close attention to the relative abundances of key diagnostic ions.

Visualization: MS Fragmentation Concept

MS_Concept cluster_isomers Isomers (Identical Mass) cluster_fragments Fragmentation (Different Patterns) cluster_spectra Unique Mass Spectra MI Molecular Ion [M]⁺ m/z 245 F1 Fragment 1 (e.g., [M-43]⁺) MI->F1 F2 Fragment 2 (e.g., [M-46]⁺) MI->F2 Target Target Compound Target->MI Ionization IsomerA Isomer A IsomerA->MI Ionization IsomerB Isomer B IsomerB->MI Ionization S_Target Spectrum (Target) F1 >> F2 F1->S_Target S_IsomerB Spectrum (Isomer B) F1 > F2 F1->S_IsomerB F2->S_Target F2->S_IsomerB

Caption: Conceptual Flow of Isomer Differentiation by Mass Spectrometry.

Chromatographic Separation: Resolving the Mixture

Chromatography is essential for physically separating the isomers before analysis.[8] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties. Given the structure, the target compound is sufficiently volatile and thermally stable for GC, but HPLC offers excellent versatility.[13][14][15][16][17]

Causality Behind Chromatographic Separation
  • Reverse-Phase HPLC: Separation is based on polarity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Less polar compounds interact more strongly with the stationary phase and have longer retention times. The position of the highly polar nitro group will significantly impact the molecule's overall dipole moment and, therefore, its retention time.

  • Gas Chromatography (GC): Separation is primarily based on boiling point and, to a lesser extent, polarity interactions with the column's stationary phase.[14] Isomers with more intermolecular interactions (like a less sterically hindered polar group) will have higher boiling points and longer retention times on a standard non-polar column.

Predicted Chromatographic Data Comparison
Technique Parameter Target Compound Isomer A Isomer B Rationale for Differentiation
RP-HPLC Retention Time (RT)Intermediate RTShortest RTLongest RTIsomer B, with the nitro group meta to the bulky furan substituent, may be the most polar overall, leading to the longest retention. Isomer A, with the methyl group ortho to the link, might be the least polar due to steric hindrance, leading to the shortest retention.
GC Retention Time (RT)Intermediate RTShortest RTLongest RTThe boiling point differences will likely mirror the polarity differences. The most polar isomer (Isomer B) will likely have the highest boiling point and thus the longest GC retention time on a non-polar column.
Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample mixture in the mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water. (This should be optimized via a gradient scouting run).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Data Analysis: The isomers should appear as distinct peaks at different retention times. The peak area can be used for quantification.

Visualization: Chromatographic Separation Workflow

HPLC_Workflow cluster_peaks Resolved Peaks Sample Isomer Mixture in Solution Injection Inject into HPLC Sample->Injection Column Separation on C18 Column Injection->Column Detection UV Detector Column->Detection Separated Analytes Output Chromatogram Detection->Output P1 Peak 1 (Isomer A) Output->P1 P2 Peak 2 (Target) Output->P2 P3 Peak 3 (Isomer B) Output->P3

Caption: Workflow for Isomer Separation using HPLC.

An Integrated Strategy for Unambiguous Identification

While each technique provides valuable information, a combined, orthogonal approach ensures the highest level of scientific trustworthiness. No single method should be used in isolation for definitive structural proof of a novel compound.

Integrated_Workflow cluster_sep 1. Separation cluster_id 2. Initial Identification cluster_confirm 3. Definitive Confirmation Start Crude Product (Potential Isomer Mixture) HPLC HPLC Separation Start->HPLC MS LC-MS Analysis Start->MS Quick Screen Frac Collect Fractions (Peak 1, 2, 3) HPLC->Frac NMR ¹H and ¹³C NMR of Each Fraction Frac->NMR MW Confirm MW = 245 (for all peaks) MS->MW Structure Unambiguous Structure Assignment NMR->Structure

Caption: Integrated workflow for robust isomer identification.

This recommended workflow leverages the strengths of each technique:

  • Separation (HPLC): The process begins by separating the mixture into its pure components using HPLC.

  • Identification (LC-MS): Coupling the HPLC to a mass spectrometer allows for the immediate confirmation that each separated peak corresponds to an isomer of the correct molecular weight.

  • Confirmation (NMR): Finally, each isolated fraction is subjected to NMR analysis, which provides the definitive structural evidence needed to assign the correct structure to each peak.

Conclusion

The differentiation of 1-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)ethanone from its positional isomers is a critical analytical task that demands a rigorous, multi-faceted approach. While chromatographic techniques like HPLC and GC provide excellent separative power, and mass spectrometry offers crucial molecular weight and fragmentation data, NMR spectroscopy remains the unequivocal gold standard for structural elucidation. [3][8] By integrating these techniques into a logical workflow, researchers can confidently and accurately characterize their target compounds, ensuring the integrity and reproducibility of their scientific work.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Creative Proteomics. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. Magritek.
  • Thermo Fisher Scientific. (n.d.).
  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy.
  • ACS Publications. (2023, March 22). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars | Analytical Chemistry.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • National Center for Biotechnology Information. (2024, August 7). Understanding isotopes, isomers, and isobars in mass spectrometry - PMC.
  • ACS Publications. (n.d.).
  • Patsnap. (2025, June 19). GC-MS vs.
  • Lab Manager. (2025, August 22).
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
  • BenchChem. (2025). Differentiating 2C-C from its Isomers: An Analytical Guide for Researchers.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Phenomenex. (2025, June 6).
  • Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.
  • Chemistry Steps. (2024, March 21). Constitutional Isomers with Practice Problems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.